Desmethyl Tacrolimus
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1,14,24-trihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZOXIQNKYTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Desmethyl Tacrolimus: Structure, Synthesis, Metabolism, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmethyl Tacrolimus (B1663567), a primary metabolite of the potent immunosuppressant drug, Tacrolimus. This document will delve into its chemical structure, methods of synthesis and analysis, metabolic pathways, and its role in the calcineurin-NFAT signaling cascade.
Chemical Structure and Identification
Desmethyl Tacrolimus refers to a group of metabolites formed by the removal of a methyl group from the Tacrolimus molecule. The most clinically significant of these is 13-O-Desmethyl Tacrolimus, which is a major metabolite found in patients. Other isomers, such as 15-O-desmethyl and 31-O-desmethyl tacrolimus, have also been identified. The general chemical structure of this compound is closely related to its parent compound, with the key difference being the absence of a methyl group at a specific position.
| Identifier | Value |
| IUPAC Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
| CAS Number | 139958-51-3 (for 13-O-Desmethyl Tacrolimus)[1][2][][4] |
| Molecular Formula | C43H67NO12[1][2][][4] |
| Molecular Weight | 789.99 g/mol [1][2][][4] |
| SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC |
Synthesis and Preparation of Reference Standards
The synthesis of this compound is primarily undertaken for the purpose of creating reference standards for analytical and research use. A common method involves the isomerization of the parent drug, Tacrolimus.
Experimental Protocol: Isomerization of Tacrolimus
This protocol describes a general procedure for the preparation of a Tacrolimus positional isomer, which can be adapted for the synthesis of this compound reference standards.[5]
Materials:
-
Tacrolimus
-
Anhydrous organic solvent (e.g., dimethylbenzene, toluene)
-
Inert gas (e.g., Nitrogen)
-
Normal hexane (B92381)
-
Acetone
-
Ethyl acetate (B1210297)
-
Column chromatography apparatus
-
Recrystallization apparatus
Procedure:
-
Isomerization Reaction: Dissolve Tacrolimus as the starting material in an anhydrous organic solvent under an inert gas atmosphere. Heat the reaction mixture to a temperature of 130-140°C to induce isomerization.[5]
-
Purification by Column Chromatography: After the reaction is complete, concentrate the mixture and purify the crude product using column chromatography. The eluent is typically a mixture of normal hexane and acetone.[5]
-
Recrystallization: Further purify the obtained crude product by recrystallization using a mixed solvent system of ethyl acetate and normal hexane to yield the pure isomer.[5]
Analytical Methodology
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Analysis of this compound
The following is a representative protocol for the analysis of 13-O-Desmethyl Tacrolimus in biological samples.[]
Sample Preparation:
-
Introduce a 100 µL volume of the sample onto a 10x2-mm extraction column packed with 10 µm ODS-1 particles.[]
-
Wash the sample with a mobile phase consisting of 40% methanol (B129727) and 60% 0.1% formic acid, supplemented with 1 µmol/l sodium formate.[]
LC-MS/MS Conditions:
-
Extraction Column Temperature: 65°C
-
Flow Rate (Wash): 5 ml/min
-
Elution: Backflush mode from the extraction column onto the analytical column.
-
Analytical Column: 50x4.6-mm C8, 3.5 µm
-
Analytical Column Temperature: 65°C
-
Mobile Phase: A gradient of methanol and 0.1% formic acid with 1 µmol/l sodium formate.
-
Initial: 65% methanol
-
9 min: 95% methanol
-
-
Flow Rate (Analytical): 0.4 ml/min
Metabolism of Tacrolimus to this compound
Tacrolimus is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[6] This metabolic process leads to the formation of several metabolites, with 13-O-Desmethyl Tacrolimus being one of the most prominent.
In Vitro Metabolism using Human Liver Microsomes
Studying the metabolism of Tacrolimus in vitro using human liver microsomes (HLMs) provides valuable insights into its metabolic pathways and potential drug-drug interactions.
Experimental Protocol: In Vitro Metabolism of Tacrolimus
This protocol provides a general framework for assessing the metabolism of Tacrolimus in HLMs.
Materials:
-
Human liver microsomes (HLMs)
-
Tacrolimus
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, Tacrolimus, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course.
-
Termination of Reaction: Stop the reaction at various time points by adding a quenching solvent, such as cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of Tacrolimus and its metabolites, including this compound, using a validated LC-MS/MS method.
| Enzyme | Key Function |
| CYP3A4 | Major enzyme responsible for the metabolism of Tacrolimus.[6] |
| CYP3A5 | Also plays a significant role in Tacrolimus metabolism, with genetic polymorphisms affecting its activity. |
Role in the Calcineurin-NFAT Signaling Pathway
Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. As a major metabolite, this compound is also believed to play a role in this pathway, although its potency may differ from the parent drug.
The binding of Tacrolimus to the immunophilin FKBP12 creates a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT remains in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it activates the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2). By inhibiting calcineurin, Tacrolimus and its active metabolites block this cascade, leading to a reduction in T-cell activation and proliferation, which is the basis of its immunosuppressive action.
References
- 1. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]
- 2. 13-O-Desmethyl tacrolimus | CAS No- 139958-51-3 | Simson Pharma Limited [simsonpharma.com]
- 4. 13-O-Desmethyl tacrolimus | CymitQuimica [cymitquimica.com]
- 5. CN103819488A - Preparation method for known impurity-tacrolimus position isomer of tacrolimus - Google Patents [patents.google.com]
- 6. Identification of drugs inhibiting the in vitro metabolism of tacrolimus by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Desmethyl Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrolimus (B1663567) (FK506) is a cornerstone of immunosuppressive therapy in organ transplantation. Its clinical efficacy is influenced by its metabolism into various derivatives, among which Desmethyl Tacrolimus holds significant interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. We delve into the metabolic pathways responsible for its formation, detail protocols for its synthesis and isolation, present quantitative data on its immunosuppressive potency, and illustrate the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of immunosuppressive agents.
Introduction
Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis.[1] Its potent immunosuppressive properties are mediated through the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.[2] The clinical use of Tacrolimus is complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3] A major contributor to this variability is its extensive metabolism in the liver and intestine, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.[4][5]
Among these metabolites, the mono-demethylated forms of Tacrolimus, collectively known as this compound, are of particular interest. The primary sites of demethylation are the 13-O, 31-O, and 15-O positions, resulting in the corresponding this compound isomers (M-I, M-II, and M-III, respectively).[][7] While most metabolites exhibit reduced immunosuppressive activity compared to the parent drug, some, notably 31-O-Desmethyl Tacrolimus (M-II), have been reported to retain significant biological activity.[3] Understanding the discovery, synthesis, and biological characteristics of these metabolites is crucial for optimizing Tacrolimus therapy and for the development of novel immunosuppressive agents.
Discovery and Metabolism
The discovery of this compound is intrinsically linked to the metabolic studies of Tacrolimus. Following the isolation of Tacrolimus in 1987, subsequent research focused on elucidating its pharmacokinetic and metabolic profile.[1] It was determined that Tacrolimus undergoes extensive oxidative biotransformation, with demethylation being a primary metabolic route.[8]
The formation of this compound is predominantly catalyzed by the cytochrome P450 3A subfamily of enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[9][10] Genetic polymorphisms in the genes encoding these enzymes are a major source of the observed inter-patient variability in Tacrolimus clearance and dose requirements.[8][11] The metabolism primarily occurs in the liver and the intestinal wall.[5]
In addition to hepatic metabolism, recent studies have revealed the role of the gut microbiome in the transformation of Tacrolimus. Commensal gut bacteria, such as Faecalibacterium prausnitzii, have been shown to metabolize Tacrolimus to a C-9 keto-reduction product, which is distinct from the demethylated metabolites produced by hepatic enzymes but is also a less potent immunosuppressant.[9][12] This finding highlights a previously unrecognized pathway for Tacrolimus metabolism that may contribute to its variable oral bioavailability.[12]
Synthesis and Isolation of this compound
The de novo chemical synthesis of this compound is a complex undertaking that is not widely reported in the literature. The primary methods for obtaining these metabolites for research and analytical purposes involve biotransformation followed by purification.
Microbial Transformation
A common method for producing this compound is through the microbial transformation of Tacrolimus.[13] This can be achieved by incubating Tacrolimus with specific strains of microorganisms known to possess the necessary enzymatic machinery for demethylation.
Experimental Protocol: Microbial Transformation of Tacrolimus
-
Culture Preparation: A suitable microorganism, such as a strain of Actinomycetes or a specific gut bacterium like Faecalibacterium prausnitzii, is cultured in an appropriate growth medium until it reaches the desired cell density.[9][12]
-
Incubation: Tacrolimus, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), is added to the microbial culture. The culture is then incubated under controlled conditions (temperature, pH, aeration) for a specific period to allow for the biotransformation to occur.[5][9]
-
Extraction: Following incubation, the culture broth is harvested. The cells and medium are typically separated, and both fractions are extracted with an organic solvent (e.g., ethyl acetate, methylene (B1212753) chloride) to recover Tacrolimus and its metabolites.[8]
-
Purification: The crude extract is then subjected to chromatographic purification. This often involves multiple steps, such as silica (B1680970) gel chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate the different this compound isomers.[8][14]
In Vitro Metabolism using Liver Microsomes
Another established method for generating this compound is through in vitro incubation of Tacrolimus with liver microsomes, which are rich in CYP450 enzymes.
Experimental Protocol: In Vitro Metabolism with Liver Microsomes
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Tacrolimus is added to the reaction mixture, and the reaction is initiated by the addition of the NADPH-generating system. The mixture is incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile, methanol). The mixture is then centrifuged to precipitate the proteins, and the supernatant containing the metabolites is collected.[15]
-
Analysis and Purification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formed metabolites. For preparative purposes, the extract can be purified using preparative HPLC.[]
Biological Activity and Quantitative Data
The immunosuppressive activity of this compound metabolites is generally considered to be lower than that of the parent compound. However, the degree of activity varies between the different isomers.
The primary mechanism of action for Tacrolimus and its active metabolites is the inhibition of the calcineurin-NFAT signaling pathway.[4] This is achieved through the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin.[2] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).
Table 1: Comparative Immunosuppressive Potency of Tacrolimus and its Analogs
| Compound | Target | Assay | IC50 | Reference |
| Tacrolimus (FK506) | Calcineurin | Calcineurin Inhibition | ~3 nM | [4] |
| T-Cell | Mixed Lymphocyte Reaction (MLR) | ~0.78 nM | [4] | |
| Ascomycin (FK520) | Calcineurin | Calcineurin Inhibition | 49 nM | [4] |
| T-Cell | Mixed Lymphocyte Reaction (MLR) | 0.55 nM | [4] | |
| Tacrolimus Metabolite (M1 - C-9 keto-reduction product) | T-Cell | Human PBMC Proliferation | 15-fold less potent than Tacrolimus | [12][15] |
Table 2: Kinetic Parameters for Tacrolimus Metabolism by CYP3A4 and CYP3A5
| Enzyme | Metabolite | Vmax (nmol/min/nmol enzyme) | Km,u (μM) |
| CYP3A4 | 13-O-desmethyl tacrolimus | 8.0 | 0.21 |
| CYP3A5 | 13-O-desmethyl tacrolimus | 17.0 | 0.21 |
Visualizations
Signaling Pathway
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Tacrolimus.
Experimental Workflow
Caption: General experimental workflow for this compound production and analysis.
Conclusion
This compound represents a key area of study in understanding the overall pharmacology of Tacrolimus. While generally less potent than the parent drug, the retained activity of certain isomers, coupled with their significant presence in patients, underscores their potential clinical relevance. The synthesis and isolation of these metabolites, primarily through biotransformation techniques, are essential for their continued investigation. This guide provides a foundational understanding of this compound, offering detailed protocols and quantitative data to support further research in the field of immunosuppression and drug metabolism. Future studies should aim to fully characterize the immunosuppressive and potential toxicological profiles of each this compound isomer to refine therapeutic drug monitoring and advance the development of next-generation immunosuppressants.
References
- 1. Hepatic extraction of tacrolimus in rats with experimental liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 7. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]
- 8. Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 132172-14-6 | ID158723 | Biosynth [biosynth.com]
- 13. WO2007106587A2 - Process for purifying tacrolimus - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Biosynthesis of Desmethyl Tacrolimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrolimus (B1663567) (also known as FK-506) is a potent macrolide lactone immunosuppressant, pivotal in preventing organ rejection following transplantation. Its therapeutic efficacy is intricately linked to its metabolism, primarily through demethylation, which is carried out by cytochrome P450 enzymes in humans and can also be achieved through microbial biotransformation. This technical guide provides an in-depth exploration of the biosynthesis pathways of Desmethyl Tacrolimus, focusing on both human metabolic routes and microbial bioconversion. It offers a comprehensive overview of the enzymatic processes, quantitative data on metabolic kinetics, detailed experimental protocols for pathway analysis, and visual representations of the core biological and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction
Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. The clinical use of Tacrolimus is complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability. A major contributor to this variability is its extensive metabolism into several metabolites, with desmethylated forms being prominent. Understanding the biosynthesis of these desmethyl metabolites is crucial for optimizing therapeutic drug monitoring, predicting drug-drug interactions, and developing novel analogs with improved pharmacokinetic profiles. This guide delineates the two primary pathways for this compound formation: human metabolism and microbial biotransformation.
Human Biosynthesis Pathway of this compound
In humans, the biosynthesis of this compound is a metabolic process occurring predominantly in the liver and small intestine.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4 and CYP3A5.[2][3][4][5][6]
The demethylation of Tacrolimus results in the formation of several metabolites, with the most significant being:
The genetic polymorphisms of CYP3A4 and CYP3A5 are major determinants of the rate and extent of Tacrolimus metabolism, leading to significant inter-individual differences in drug clearance and dose requirements.[2][4][5]
Signaling Pathway
The metabolic conversion of Tacrolimus to its desmethylated derivatives by CYP3A enzymes can be represented as follows:
Quantitative Data
The following tables summarize key quantitative data related to the human metabolism of Tacrolimus.
Table 1: Enzyme Kinetics of Tacrolimus Demethylation by Human CYP3A4 and CYP3A5
| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | 13-O-desmethyl tacrolimus | 10.5 | 1.8 |
| CYP3A5 | 13-O-desmethyl tacrolimus | 8.3 | 3.3 |
Data adapted from relevant literature. Actual values may vary depending on experimental conditions.
Table 2: Impact of CYP3A5 Genotype on Tacrolimus Dosing and Trough Concentrations in Kidney Transplant Recipients
| CYP3A5 Genotype | Metabolizer Status | Mean Tacrolimus Dose (mg/day) | Mean Trough Concentration (ng/mL) |
| 1/1 | Extensive | 10.2 | 8.5 |
| 1/3 | Intermediate | 8.5 | 8.7 |
| 3/3 | Poor | 5.6 | 9.1 |
Data are illustrative and compiled from various pharmacogenetic studies. Specific values can vary between patient populations.
Microbial Biosynthesis Pathway of this compound
Certain microorganisms, particularly from the order Actinomycetales, have been shown to perform biotransformation of Tacrolimus, including demethylation. This presents an alternative route for the production of this compound.
-
Actinoplanes sp. ATCC 53771 has been reported to desmethylate Tacrolimus to yield various O-desmethylated products.[8]
-
An unidentified Actinomycete ATCC 53828 has been shown to specifically desmethylate the 13-methoxy group of Tacrolimus.[9]
-
Streptomyces rimosus MA187 has been identified to specifically catalyze the C-31 demethylation of Tacrolimus. A 31-O-FK-506-specific demethylase, which is a cytochrome P-450 enzyme, has been isolated from this strain.[2]
The microbial biotransformation of Tacrolimus offers a potential platform for the biotechnological production of specific desmethylated derivatives.
Microbial Biotransformation Pathway
The following diagram illustrates the microbial biotransformation of Tacrolimus.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
In Vitro Metabolism of Tacrolimus using Human Liver Microsomes
This protocol is designed to assess the metabolism of Tacrolimus and the formation of its desmethyl metabolites in an in vitro system that mimics hepatic metabolism.
Objective: To determine the rate of formation of this compound from Tacrolimus by human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Tacrolimus
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., Ascomycin)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Tacrolimus in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4).
-
Add the HLM to the buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Add the Tacrolimus stock solution to the mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard.
-
Vortex the mixture to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Experimental Workflow Diagram:
LC-MS/MS Analysis of Tacrolimus and this compound
This protocol outlines a general procedure for the simultaneous quantification of Tacrolimus and its desmethyl metabolites in a biological matrix (e.g., whole blood or microsomal incubate).[10][11][12][13]
Objective: To quantify the concentrations of Tacrolimus and this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
-
Mobile phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate
-
Mobile phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Sample extracts from the in vitro metabolism assay or patient blood samples
-
Reference standards for Tacrolimus and this compound
-
Internal standard (e.g., Ascomycin)
Procedure:
-
Sample Preparation (from whole blood):
-
To 100 µL of whole blood, add an internal standard solution.
-
Add a protein precipitation agent (e.g., zinc sulfate (B86663) in methanol).
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Inject the sample extract onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate Tacrolimus and its metabolites. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Tacrolimus, this compound, and the internal standard.
-
Tacrolimus: m/z 821.5 → 768.4
-
This compound: m/z 807.5 → 754.4
-
Ascomycin (IS): m/z 809.5 → 756.4
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the reference standards.
-
Calculate the concentrations of Tacrolimus and this compound in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
LC-MS/MS Analysis Workflow Diagram:
Conclusion
The biosynthesis of this compound is a critical aspect of its pharmacology and toxicology. In humans, this process is predominantly governed by the polymorphic CYP3A4 and CYP3A5 enzymes, which are central to the significant inter-individual variability observed in clinical practice. The potential for microbial biotransformation of Tacrolimus opens avenues for the biotechnological production of its metabolites, which could serve as valuable reference standards or even as therapeutic agents themselves. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the nuances of Tacrolimus metabolism, contributing to the advancement of personalized medicine in immunosuppressive therapy. A thorough understanding of these biosynthetic pathways is indispensable for the continued development and safe and effective use of Tacrolimus and related compounds.
References
- 1. Metabolism of the immunosuppressant tacrolimus in the small intestine: cytochrome P450, drug interactions, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial Demethylation of Immunosuppressant FK-506: Isolation of 31-O-FK-506-Specific Demethylase Showing Cytochrome P-450 Characteristics from Streptomyces rimosus MA187 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Blood Profiles of Gut Bacterial Tacrolimus Metabolite in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbiota and Metabolite Changes Induced by Tacrolimus: Implications for Skin Transplant Immunology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial transformation of immunosuppressive compounds. I. Desmethylation of FK506 and immunomycin (FR 900520) by Actinoplanes sp. ATCC 53771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial transformation of immunosuppressive compounds. II. Specific desmethylation of 13-methoxy group of FK 506 and FR 900520 by an unidentified Actinomycete ATCC 53828 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of FK-506 production in Streptomyces tsukubaensis by modulation of Crp-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gut Microbiota and Tacrolimus Dosing in Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
in vitro immunosuppressive activity of Desmethyl Tacrolimus
An In-depth Technical Guide on the In Vitro Immunosuppressive Activity of Desmethyl Tacrolimus (B1663567)
Introduction
Tacrolimus (also known as FK-506) is a potent macrolide lactone that serves as a cornerstone of immunosuppressive therapy, particularly in preventing organ rejection following transplantation.[1][2][3] Its therapeutic efficacy is derived from its ability to inhibit T-lymphocyte activation, a critical step in the adaptive immune response.[2] Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] This biotransformation leads to the formation of several metabolites, with demethylation being a major pathway.[4][7]
The main O-desmethyl metabolites include 13-O-desmethyl tacrolimus (M-I), 31-O-desmethyl tacrolimus (M-II), and 15-O-desmethyl tacrolimus (M-III).[7][8][9] Understanding the biological activity of these metabolites is crucial, as their immunosuppressive potency can vary significantly from the parent drug and may contribute to the overall therapeutic and toxicological profile. This guide provides a detailed overview of the , focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Metabolism of Tacrolimus to Desmethyl Metabolites
Tacrolimus undergoes extensive oxidative metabolism, with the CYP3A subfamily of enzymes playing a dominant role.[6] The primary metabolites identified are the result of demethylation at various positions on the tacrolimus molecule.[4][7][10]
Mechanism of Action: Calcineurin Inhibition
The immunosuppressive effect of tacrolimus and its active metabolites is mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][8][11] In T-cells, activation of the T-cell receptor (TCR) leads to a rise in intracellular calcium, which activates calcineurin.[1] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][8] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2).[1][11]
Tacrolimus first binds to an intracellular immunophilin, FKBP12 (FK506-binding protein 12).[2][8] This tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[1][2] This action prevents NFAT dephosphorylation, blocking its nuclear translocation and subsequent IL-2 production, which ultimately suppresses T-cell proliferation and activation.[1][3][12]
Quantitative Data: Immunosuppressive Potency
The immunosuppressive activity of tacrolimus metabolites varies significantly. While most are considered pharmacologically less active or inactive, 31-O-desmethyl tacrolimus (M-II) retains considerable activity.[7][8]
Table 1: Relative In Vitro Immunosuppressive Activity of this compound Metabolites
| Metabolite | Common Name | Relative Immunosuppressive Activity (Compared to Tacrolimus) | Reference(s) |
| 13-O-desmethyl tacrolimus | M-I | ~10% | [8] |
| 31-O-desmethyl tacrolimus | M-II | Comparable to Tacrolimus | [8][9] |
| 15-O-desmethyl tacrolimus | M-III | Inactive / No functional activity | [8][9] |
| 15,31-di-O-desmethyl tacrolimus | M-V | Inactive | [8] |
Table 2: In Vitro IC50 Values for Calcineurin Inhibition
| Compound | Assay System | IC50 Value | Reference(s) |
| Tacrolimus | Calcineurin activity in leukocytes | 34 µg/L | [13] |
| Cyclosporine A | Calcineurin activity in leukocytes | 212 µg/L | [13] |
Note: Specific IC50 values for individual this compound metabolites are not consistently reported in the literature, with activity often expressed relative to the parent compound.
Experimental Protocols
Assessing the in vitro immunosuppressive activity of compounds like this compound involves cellular assays that measure key aspects of T-cell function. The Mixed Lymphocyte Reaction (MLR) and Calcineurin Phosphatase Activity assays are fundamental to this evaluation.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a widely used in vitro assay to assess the cell-mediated immune response, particularly T-cell proliferation, when immune cells from two genetically different individuals are co-cultured.[14][15] It serves as an effective model to test the potency of immunosuppressive agents.[9]
Detailed Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two healthy, HLA-mismatched donors using Ficoll-Paque density gradient centrifugation.
-
Preparation of Responder and Stimulator Cells:
-
Responder Cells (Donor A): PBMCs are resuspended in complete RPMI-1640 medium. For proliferation tracking via flow cytometry, cells can be labeled with Carboxyfluorescein succinimidyl ester (CFSE).[16]
-
Stimulator Cells (Donor B): PBMCs are treated with an anti-proliferative agent (e.g., Mitomycin-C) or lethal irradiation to prevent their division, ensuring that any measured proliferation is from the responder cell population.[14]
-
-
Co-culture: Responder and stimulator cells are co-cultured, typically at a 1:1 ratio (e.g., 1x10⁵ cells of each) in 96-well plates.[17]
-
Compound Addition: this compound, tacrolimus (as a positive control), and a vehicle control are added to the co-cultures in a range of concentrations at the start of the incubation.
-
Incubation: The plates are incubated for 5 to 9 days at 37°C in a humidified 5% CO₂ atmosphere.[17]
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: For the final 18-24 hours of incubation, [³H]-Thymidine is added to each well. Proliferating T-cells incorporate the radiolabel into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are often expressed as a stimulation index (SI).[16][17]
-
CFSE Dye Dilution: If cells were initially labeled with CFSE, proliferation is measured by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the quantification of cell division cycles.[16]
-
Calcineurin (PP2B) Phosphatase Activity Assay
This is a biochemical assay designed to directly measure the enzymatic activity of calcineurin and the inhibitory effect of compounds like this compound.[11][18]
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme Mix: Recombinant human Calcineurin, Calmodulin, and FKBP12 are prepared in an assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂).[18] The presence of FKBP12 is essential as tacrolimus requires it to form the inhibitory complex.[18]
-
Substrate: A specific phosphopeptide substrate, such as the RII phosphopeptide, is prepared.[11]
-
Test Compounds: Serial dilutions of this compound and tacrolimus are prepared.
-
-
Inhibitor Incubation: The enzyme mix is pre-incubated with the test compounds (or vehicle control) for 10-15 minutes at 30°C in a 96-well plate to allow for the formation of the inhibitory complex.
-
Reaction Initiation: The enzymatic reaction is started by adding the phosphopeptide substrate to each well.
-
Enzymatic Reaction: The plate is incubated for a defined period (e.g., 15-30 minutes) at 30°C, during which active calcineurin will dephosphorylate the substrate, releasing free phosphate.
-
Detection: The reaction is stopped, and the amount of released inorganic phosphate is quantified. A common method is the addition of a Malachite Green reagent, which forms a colored complex with free phosphate.[11][18] The absorbance is then read on a plate reader at ~620-650 nm.
-
Data Analysis: A standard curve using known phosphate concentrations is generated. The activity of calcineurin in the presence of the inhibitor is calculated relative to the vehicle control, and IC50 values are determined.
Conclusion
The in vitro immunosuppressive activity of tacrolimus metabolites is heterogeneous. While most metabolites, including the major metabolite 13-O-desmethyl tacrolimus (M-I), exhibit significantly reduced or no activity, at least one metabolite, 31-O-desmethyl tacrolimus (M-II), retains a pharmacological potency comparable to the parent drug, tacrolimus.[7][8][9] This activity is mediated through the same mechanism of calcineurin inhibition. The variable potency of these metabolites underscores the importance of specific and sensitive assays, such as MLR and direct calcineurin inhibition assays, for accurately characterizing the immunosuppressive profile of tacrolimus and its biotransformation products in drug development and therapeutic monitoring research.
References
- 1. Tacrolimus - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 7. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative study of in vitro hepatic metabolism of tacrolimus (FK506) using secondary ion and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Mixed Lymphocyte Reaction (MLR) assay for evaluating the allogenicity of cell therapy | Quality Assistance [quality-assistance.com]
- 15. revvity.com [revvity.com]
- 16. Allospecific Regulatory Effects of Sirolimus and Tacrolimus in the Human Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
An In-depth Technical Guide on the Mechanism of Action of Desmethyl Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of desmethyl tacrolimus (B1663567), the principal metabolite of the widely used immunosuppressant, tacrolimus. While sharing a homologous mechanism with its parent compound, desmethyl tacrolimus exhibits significantly attenuated immunosuppressive activity. This document delineates the molecular interactions, signaling pathway inhibition, and effects on immune cells, supported by available comparative data. Detailed experimental protocols for key assays are provided to facilitate further research and evaluation. Visual diagrams of the signaling cascade and experimental workflows are included to offer a clear and comprehensive understanding of its function.
Introduction
Tacrolimus is a potent calcineurin inhibitor that has become a cornerstone of immunosuppressive therapy in solid organ transplantation and for the treatment of various autoimmune diseases. Following administration, tacrolimus is extensively metabolized, primarily by the cytochrome P450 3A subfamily of enzymes in the liver and small intestine.[1] This metabolic process generates several metabolites, with 13-O-desmethyl tacrolimus being the most abundant.[2] Understanding the pharmacological activity of this major metabolite is crucial for comprehending the overall therapeutic and toxicological profile of tacrolimus. This guide focuses on the mechanism of action of this compound, providing a technical overview for researchers and professionals in drug development.
Molecular Mechanism of Action
The immunosuppressive effects of this compound, like tacrolimus, are initiated by its binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[3][4] This binding event is the prerequisite for the subsequent inhibition of the calcineurin signaling pathway.
Binding to FKBP12
Inhibition of Calcineurin
The this compound-FKBP12 complex acts as the functional inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[6][7] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT).[7] The binding of the drug-immunophilin complex to calcineurin physically obstructs the enzyme's active site, preventing it from acting on its substrates.[6]
Studies have demonstrated that 13-O-desmethyl tacrolimus is approximately one-tenth as active as tacrolimus.[2] This suggests that the IC50 value for calcineurin inhibition by the this compound-FKBP12 complex is significantly higher than that of the tacrolimus-FKBP12 complex. For tacrolimus, the concentration required to elicit a 50% inhibition of calcineurin activity (IC50) has been reported to be around 9.24 ng/mL in renal transplant recipients.[8]
Cellular Effects on T-Lymphocytes
The inhibition of calcineurin by the this compound-FKBP12 complex leads to a cascade of downstream effects within T-lymphocytes, ultimately suppressing the immune response.
Inhibition of NFAT Activation and Cytokine Gene Transcription
By preventing the dephosphorylation of NFAT, this compound effectively blocks its translocation from the cytoplasm to the nucleus.[9] Nuclear NFAT is a critical transcription factor that, in conjunction with other nuclear factors like AP-1, initiates the transcription of genes encoding various pro-inflammatory cytokines.[7] The most crucial of these is Interleukin-2 (IL-2), a potent T-cell growth factor. The suppression of IL-2 production is a primary mechanism through which this compound exerts its immunosuppressive effect. Other cytokines whose expression is also downregulated include interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).
Suppression of T-Cell Proliferation
The reduction in IL-2 production leads to a diminished autocrine and paracrine signaling for T-cell proliferation.[7] This results in the inhibition of T-cell activation and clonal expansion in response to antigen presentation. While direct IC50 values for the inhibition of T-cell proliferation by 13-O-desmethyl tacrolimus are not widely reported, its reduced overall activity compared to tacrolimus implies a correspondingly lower potency in suppressing T-cell proliferation. In vitro studies have shown that even low concentrations of tacrolimus (e.g., 3.125 ng/mL) can strongly reduce T-cell proliferation.[10][11]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the known comparative information and provides context with data for the parent compound, tacrolimus.
| Parameter | This compound (13-O-desmethyl) | Tacrolimus | Reference |
| Immunosuppressive Activity | Approximately 1/10th the activity of tacrolimus | High | [2] |
| FKBP12 Binding Affinity (Ki) | Data not available | ~0.2 nM | [5] |
| Calcineurin Inhibition (IC50) | Data not available (inferred to be higher than tacrolimus) | ~9.24 ng/mL (in renal transplant recipients) | [8] |
| T-Cell Proliferation Inhibition | Lower potency than tacrolimus | High potency (e.g., strong inhibition at 3.125 ng/mL) | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used for its characterization, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. 13-Demethyl tacrolimus | C43H67NO12 | CID 131769926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. FKBP - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tacrolimus | Fujimycin | macrolide antibiotic | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of tacrolimus(FK506) and its metabolites with FKBP and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained Inhibition of Calcineurin Activity With a Melt-Dose Once-daily Tacrolimus Formulation in Renal Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Tacrolimus metabolites
An In-depth Technical Guide on the Biological Activity of Tacrolimus (B1663567) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant that has become a cornerstone of therapy for preventing allograft rejection in solid organ transplant recipients.[1] Its mechanism of action is primarily centered on the inhibition of calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[2][3] Administered as a prodrug, tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 (CYP) 3A subfamily, particularly CYP3A4 and CYP3A5.[4][5][6] This metabolic process generates a variety of metabolites, with up to fifteen having been identified.[7]
The biological activity of these metabolites is of significant clinical and scientific interest. While some are pharmacologically inactive, others retain a degree of immunosuppressive capability or may contribute to the parent drug's toxic side effects, such as nephrotoxicity and neurotoxicity.[7][8][9] Understanding the distinct pharmacological and toxicological profiles of tacrolimus metabolites is crucial for accurate therapeutic drug monitoring (TDM), optimizing dosing regimens, and developing safer and more effective immunosuppressive strategies. This guide provides a comprehensive overview of the current knowledge regarding the biological activity of tacrolimus metabolites, detailing their effects, the experimental protocols used for their evaluation, and the signaling pathways they influence.
Tacrolimus Metabolism
Tacrolimus undergoes extensive phase I metabolism, primarily through demethylation and hydroxylation reactions. The CYP3A5 enzyme is the predominant catalyst for tacrolimus metabolism, with CYP3A4 also playing a significant, albeit less efficient, role.[7] Genetic polymorphisms in the CYP3A5 gene are a major source of inter-individual variability in tacrolimus clearance, influencing dose requirements.[3][5][6]
The most abundant and clinically relevant metabolites include:
-
13-O-demethyl-tacrolimus (M-I): The primary metabolite found in circulation.[7][8]
-
31-O-demethyl-tacrolimus (M-II): A minor metabolite.
-
15-O-demethyl-tacrolimus
-
Hydroxylated tacrolimus (M-III)
Immunosuppressive Activity of Metabolites
Mechanism of Action: Calcineurin-NFAT Pathway
Tacrolimus exerts its immunosuppressive effect by inhibiting T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Calcineurin, a serine/threonine phosphatase, then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3][12] This allows NFAT to translocate to the nucleus, where it acts as a transcription factor for genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), a key factor for T-cell proliferation.[2][13]
Tacrolimus first binds to an intracellular immunophilin, FKBP12 (FK506-binding protein). This tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity and thereby blocking the entire downstream signaling cascade.[3][14] Metabolites with immunosuppressive activity are thought to act via the same mechanism, with their potency depending on their ability to form a stable, inhibitory complex with FKBP12 and calcineurin.
In addition to the primary calcineurin pathway, tacrolimus has been shown to inhibit the JNK and p38 mitogen-activated protein kinase (MAPK) pathways, which are also involved in T-cell activation and immune response.[15]
Quantitative Assessment of Immunosuppressive Activity
The immunosuppressive potency of tacrolimus metabolites is typically assessed in vitro using a Mixed Lymphocyte Reaction (MLR) assay, which measures T-cell proliferation in response to alloantigens. The results are often expressed as an IC50 value (the concentration required to inhibit 50% of the lymphocyte proliferation).
| Metabolite | Common Name | Immunosuppressive Activity (Relative to Tacrolimus) | IC50 (ng/mL) in mouse MLR | Reference(s) |
| Tacrolimus (Parent Drug) | FK506 | 100% | 0.11 | [10] |
| 13-O-demethyl-tacrolimus | M-I | ~10% | Not specified in source | [7],[16] |
| 31-O-demethyl-tacrolimus | M-II | Comparable to Tacrolimus | Not specified in source | [7],[16] |
| 13,31-di-demethyl-tacrolimus | M-VI | ~1.3% | 8.78 | [10] |
| 13,15-di-demethyl-tacrolimus | M-VII | Negligible | > 1000 | [10] |
| 15,31-di-demethyl-tacrolimus | M-V | Negligible | > 1000 | [10] |
| Fused-ring metabolite | M-VIII | ~0.7% | 15.27 | [10] |
Table 1: Summary of the Immunosuppressive Activity of Tacrolimus Metabolites.
As shown in Table 1, the activity of the metabolites varies significantly. Most metabolites, including the primary metabolite M-I (13-O-demethyl-tacrolimus), exhibit substantially weaker immunosuppressive activity than the parent drug.[7] However, the minor metabolite M-II (31-O-demethyl-tacrolimus) has been found to have potency comparable to tacrolimus itself.[7][16] Other metabolites, such as the di-demethylated forms, are considered to have weak or negligible pharmacological activity.[7][10]
Toxicological Profile of Metabolites
Tacrolimus therapy is associated with a range of dose-dependent toxicities, most notably nephrotoxicity, neurotoxicity, hypertension, and an increased risk of post-transplant diabetes.[1][9][17] Tacrolimus-induced nephrotoxicity can manifest as acute kidney injury or chronic allograft nephropathy.[18]
The contribution of individual metabolites to this toxicity profile is not well-established.[8] While most metabolites are pharmacologically less active, it does not preclude them from having toxicological effects. There is speculation that the accumulation of certain metabolites, particularly in patients with impaired hepatic function, could contribute to adverse events.[16][19] However, research in this area is limited, and most toxicity is attributed to high trough concentrations of the parent drug.[9][20] One study noted that the metabolite M-III may have nephrotoxic and myelotoxic effects.[16] Further investigation is required to delineate the specific toxicological activities of each major tacrolimus metabolite.
Experimental Protocols
Protocol 1: Assessment of Immunosuppressive Activity by Mixed Lymphocyte Reaction (MLR)
The MLR assay is a standard in vitro method to evaluate cell-mediated immune responses and the efficacy of immunosuppressants. It measures the proliferation of T-lymphocytes from one donor (responder cells) when co-cultured with lymphocytes from a genetically different donor (stimulator cells).
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: PBMCs from one donor (stimulator) are treated with mitomycin-C or irradiation to arrest their proliferation while maintaining their antigenic properties.
-
Co-culture: Responder PBMCs are cultured with the treated stimulator cells at a fixed ratio (e.g., 1:1) in a 96-well plate.
-
Drug Addition: The drug of interest (tacrolimus or a metabolite) is added to the co-culture in a series of dilutions to determine a dose-response curve. Control wells contain no drug.
-
Incubation: The plate is incubated for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: For the final 18-24 hours of incubation, [³H]-thymidine is added to each well. Proliferating cells incorporate the radiolabel into their newly synthesized DNA.[21][22]
-
CFSE Staining: Alternatively, responder cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye's fluorescence intensity is halved, which can be quantified by flow cytometry.[21][23]
-
-
Data Analysis: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter, or CFSE fluorescence is analyzed. The results are expressed as counts per minute (CPM) or as a proliferation index. The IC50 value is calculated from the dose-response curve.
Protocol 2: In Vitro Calcineurin (PP2B) Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the tacrolimus-FKBP12 complex.
Methodology:
-
Reagent Preparation:
-
Calcineurin Enzyme: Recombinant human calcineurin.
-
Calmodulin: Required for calcineurin activation.
-
FKBP12: Recombinant human FKBP12.
-
Substrate: A synthetic phosphopeptide, such as RII phosphopeptide, which releases inorganic phosphate (B84403) upon dephosphorylation.[12]
-
Inhibitor: Tacrolimus or its metabolites, pre-incubated with FKBP12 to allow complex formation.
-
Assay Buffer: Containing Tris, MgCl₂, and CaCl₂.
-
-
Reaction Setup: The reaction is typically performed in a 96-well plate.
-
Inhibitor Incubation: Calcineurin, calmodulin, and the pre-formed tacrolimus-FKBP12 complex are incubated together in the assay buffer to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is started by adding the phosphopeptide substrate.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of free phosphate released is measured. This is commonly done using a malachite green-based colorimetric detection reagent, which forms a colored complex with inorganic phosphate, measurable with a spectrophotometer.
-
Data Analysis: The phosphatase activity is calculated based on a phosphate standard curve. The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor.
Protocol 3: Quantification of Tacrolimus and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of tacrolimus and its metabolites in biological matrices like whole blood.
Methodology:
-
Sample Collection: Whole blood is collected in EDTA tubes.
-
Sample Preparation (Protein Precipitation):
-
An aliquot of whole blood is mixed with an internal standard (e.g., ascomycin).[24]
-
A protein precipitating agent, such as zinc sulfate (B86663) followed by methanol (B129727) or acetonitrile, is added to the sample.[25]
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
-
Extraction: The resulting supernatant, containing tacrolimus, its metabolites, and the internal standard, is transferred to a clean tube or vial for analysis.
-
Liquid Chromatography (LC): The extract is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the parent drug from its various metabolites based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS):
-
As compounds elute from the LC column, they are ionized (usually by electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for tacrolimus, each metabolite, and the internal standard are monitored for highly specific detection and quantification.
-
-
Data Analysis: The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
Conclusion and Future Directions
The biological activity of tacrolimus metabolites is highly variable. While the parent drug is responsible for the vast majority of the desired immunosuppressive effect, the existence of at least one active metabolite (31-O-demethyl-tacrolimus) and the potential for others to contribute to toxicity highlight the complexity of tacrolimus pharmacology. The primary metabolite, 13-O-demethyl-tacrolimus, is significantly less potent than tacrolimus, and most other metabolites demonstrate negligible activity.
For drug development professionals, this information underscores the importance of designing calcineurin inhibitors with metabolic profiles that either produce inactive metabolites or maintain consistent activity across parent drug and metabolites. For clinicians and researchers, it reinforces the value of specific quantification methods like LC-MS/MS over immunoassays, which can cross-react with various metabolites and potentially overestimate the concentration of active drug.[8][19]
Future research should focus on several key areas:
-
Comprehensive Toxicological Profiling: Systematically evaluating the nephrotoxic, neurotoxic, and metabolic effects of the major tacrolimus metabolites, both individually and in combination.
-
Pharmacodynamic Interactions: Investigating whether inactive or weakly active metabolites can competitively interact with tacrolimus at the level of FKBP12 binding or calcineurin inhibition.[26]
-
Clinical Correlation: Correlating the concentrations of specific metabolite profiles in transplant patients with clinical outcomes, including rejection episodes and adverse drug reactions.
A deeper understanding of the distinct roles played by each metabolite will ultimately enable more precise therapeutic management and the development of next-generation immunosuppressants with improved safety and efficacy profiles.
References
- 1. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Tacrolimus - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative study of in vitro hepatic metabolism of tacrolimus (FK506) using secondary ion and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. The effect of tacrolimus-induced toxicity on metabolic profiling in target tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Tacrolimus Metabolism by Cannabidiol and Its Metabolites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics and pharmacodynamics of tacrolimus in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hanc.info [hanc.info]
- 23. ovid.com [ovid.com]
- 24. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Revisiting the nature and pharmacodynamics of tacrolimus metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Function of Desmethyl Tacrolimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrolimus (B1663567) (also known as FK-506) is a cornerstone immunosuppressive agent, critical in preventing organ rejection following transplantation. Its therapeutic efficacy is, however, intrinsically linked to its extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This process yields a spectrum of metabolites, with desmethyl tacrolimus variants being of particular interest due to their potential for biological activity. This technical guide provides a comprehensive overview of the preliminary functional studies on these metabolites, focusing on their immunosuppressive properties relative to the parent compound. We present available quantitative and qualitative data, detail the key experimental protocols for functional assessment, and provide visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction to Tacrolimus Metabolism
Tacrolimus undergoes significant biotransformation in the liver and small intestine, leading to the formation of multiple metabolites. The primary metabolic pathways are demethylation and hydroxylation. Among the various metabolites, the mono-demethylated forms, particularly 13-O-desmethyl tacrolimus and 31-O-desmethyl tacrolimus, are the most prominent. Understanding the functional implications of this metabolic process is crucial, as the immunosuppressive activity of these metabolites can contribute to the overall therapeutic and toxicological profile of tacrolimus therapy.
Quantitative and Qualitative Functional Data
The immunosuppressive activity of tacrolimus and its desmethyl metabolites has been evaluated through various in vitro assays. The available data, while not exhaustive for all metabolites, provides a foundational understanding of their relative potencies.
| Compound | Target | Assay | Result | Reference |
| Tacrolimus | Calcineurin | Calcineurin Phosphatase Activity | IC50: 3 nM | [1] |
| T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: 0.11 ng/mL | [2] | |
| 31-O-Desmethyl Tacrolimus (M-II) | T-Cell Function | In vitro studies | Immunosuppressive activity comparable to Tacrolimus | [2] |
| 13-O-Desmethyl Tacrolimus (M-I) | T-Cell Function | In vitro studies | Approximately 10% of the immunosuppressive activity of Tacrolimus | [2] |
| 15,31-di-O-Desmethyl Tacrolimus (M-V) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: >1000 ng/mL | [2] |
| 13,31-di-O-Desmethyl Tacrolimus (M-VI) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: 8.78 ng/mL | [2] |
| 13,15-di-O-Desmethyl Tacrolimus (M-VII) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: >1000 ng/mL | [2] |
Note: Specific IC50 and Kd values for 31-O-desmethyl and 13-O-desmethyl tacrolimus are not consistently reported in publicly available literature. The table reflects the currently available data.
Signaling Pathway of Tacrolimus and its Active Metabolites
The primary mechanism of action for tacrolimus and its immunosupressive desmethyl metabolites is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.
Caption: Tacrolimus and its active desmethyl metabolites bind to the intracellular protein FKBP12. This complex then inhibits calcineurin, preventing the dephosphorylation of NF-AT. As a result, NF-AT cannot translocate to the nucleus to initiate the transcription of interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines, thus suppressing the immune response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Calcineurin Phosphatase Activity Assay
This assay quantifies the ability of a compound to inhibit the phosphatase activity of calcineurin.
Caption: Workflow for the Calcineurin Phosphatase Activity Assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human calcineurin, FKBP12, calmodulin, and the RII phosphopeptide substrate in an appropriate assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5). Prepare serial dilutions of tacrolimus and its desmethyl metabolites.
-
Reaction Setup: In a 96-well plate, combine calcineurin, FKBP12, and calmodulin.
-
Inhibitor Addition: Add the test compounds (tacrolimus or this compound metabolites) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C to allow for the formation of the drug-FKBP12-calcineurin complex.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a Malachite Green-based reagent. This reagent detects the free phosphate (B84403) released from the substrate.
-
Data Analysis: Measure the absorbance at approximately 630 nm. The amount of phosphate released is proportional to calcineurin activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that measures the proliferative response of T-cells to allogeneic stimulation, a key event in organ rejection.
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Prepare Stimulator and Responder Cells:
-
Stimulator Cells: Treat PBMCs from one donor with a proliferation inhibitor such as mitomycin C or gamma irradiation. These cells will present allogeneic antigens but cannot proliferate.
-
Responder Cells: PBMCs from the second donor will serve as the responder cells.
-
-
Cell Culture: In a 96-well plate, co-culture a fixed number of responder cells with stimulator cells.
-
Compound Addition: Add serial dilutions of tacrolimus or its desmethyl metabolites to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.
-
Measure Proliferation:
-
³H-Thymidine Incorporation: During the last 18-24 hours of incubation, add ³H-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells and measure radioactivity using a scintillation counter.
-
Flow Cytometry: Alternatively, label responder cells with a proliferation-tracking dye (e.g., CFSE) before co-culture. After incubation, analyze the dilution of the dye in the responder T-cell population by flow cytometry.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
FKBP12 Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the binding affinity and kinetics of the interaction between a drug and its protein target in real-time.
Caption: Workflow for Surface Plasmon Resonance (SPR) to determine FKBP12 binding affinity.
Protocol:
-
Chip Preparation: Immobilize recombinant human FKBP12 onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the SPR instrument with an appropriate running buffer.
-
Analyte Injection: Prepare serial dilutions of tacrolimus or its desmethyl metabolites in the running buffer. Inject each concentration over the sensor chip surface at a constant flow rate.
-
Binding Measurement:
-
Association: Monitor the increase in the SPR signal (measured in response units, RU) as the analyte binds to the immobilized FKBP12.
-
Dissociation: After the injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the analyte dissociates.
-
-
Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Generate sensorgrams (plots of RU versus time) for each analyte concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Conclusion and Future Directions
Preliminary studies indicate that the metabolism of tacrolimus to desmethylated forms has a significant impact on its overall immunosuppressive activity. Notably, 31-O-desmethyl tacrolimus retains a level of activity comparable to the parent drug, suggesting it may contribute to the therapeutic effect. In contrast, 13-O-desmethyl tacrolimus and various di-demethylated metabolites exhibit substantially reduced or negligible activity.
For a more complete understanding, future research should focus on obtaining precise quantitative data, including IC50 and Kd values, for the primary desmethyl metabolites. A comprehensive profiling of all major tacrolimus metabolites using the standardized assays detailed in this guide would provide a clearer picture of their contribution to the net immunosuppressive effect and potential for toxicity. Such data will be invaluable for the development of more precise therapeutic drug monitoring strategies and for the design of novel immunosuppressive agents with improved metabolic profiles.
References
Early Research on Desmethyl Tacrolimus Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research concerning the toxicity of Desmethyl Tacrolimus (B1663567), a significant metabolite of the immunosuppressant drug Tacrolimus (also known as FK-506). Given the limited direct research on the isolated toxicity of Desmethyl Tacrolimus, this document synthesizes information on Tacrolimus metabolism, the toxicological profiles of the parent compound, and established experimental protocols that can be adapted to evaluate the specific toxicity of its metabolites.
Introduction to Tacrolimus and its Metabolism
Tacrolimus is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant patients.[1][2] It has a narrow therapeutic window, and its use is associated with significant side effects, most notably nephrotoxicity and neurotoxicity.[1][3][4] Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5] This metabolism results in the formation of several metabolites, with demethylation and hydroxylation being the major pathways.
The main demethylated metabolites include:
-
13-O-desmethyl tacrolimus (M-I): Generally considered the major metabolite.
-
31-O-desmethyl tacrolimus (M-II): A minor metabolite that, in some cases, has been found in significant concentrations.[4]
-
15-O-desmethyl tacrolimus (M-III): Another demethylated metabolite.
While some studies have suggested that metabolites may contribute to the overall toxicity of Tacrolimus, specific toxicological data for each metabolite, particularly this compound (M-II), is scarce in early research.
Tacrolimus Metabolism and T-Cell Activation Pathway
The metabolism of Tacrolimus is crucial for its clearance and can influence both its therapeutic efficacy and toxicity. The following diagram illustrates the metabolic pathway and the mechanism of action of Tacrolimus in T-cells.
Quantitative Toxicity Data
Direct quantitative toxicity data, such as IC50 and LD50 values for this compound, are not well-documented in the reviewed literature. The available data primarily focuses on the parent compound, Tacrolimus.
Table 1: Tacrolimus Toxicity Data (Literature-Derived)
| Parameter | Value | Species/Cell Line | Organ/System | Reference |
| Nephrotoxicity | ||||
| Dose-related toxicity | >20 ng/mL (trough blood level) | Human | Kidney | [1] |
| Dose causing >50% reduction in creatinine (B1669602) clearance | 1 mg/kg (i.p., 14 days) | Rat (Fischer-344) | Kidney | [6] |
| Neurotoxicity | ||||
| Threshold for neurotoxic events | ~700 ng/g (brain tissue) | Rat | Brain | [7] |
| Incidental threshold | ~20 ng/mL (whole blood trough) | Human | Central Nervous System | [7] |
| In Vitro Cytotoxicity | ||||
| IC50 (T-cell proliferation) | 0.5 nM | Human T-cells | Immune System | [8] |
| IC50 (Smooth Muscle Cells) | Data available, specific value not provided in abstract | Smooth Muscle Cells | Vasculature | [9] |
| IC50 (Endothelial Cells) | Markedly higher than for SMCs | Endothelial Cells | Vasculature | [9] |
Experimental Protocols
In Vivo Nephrotoxicity Assessment in a Rat Model
This protocol is based on studies inducing nephrotoxicity in rats to study the effects of Tacrolimus.[10][11][12]
Objective: To evaluate the nephrotoxic potential of this compound in a rat model.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Required transient dose escalation of tacrolimus in living-donor liver transplant recipients with high concentrations of a minor metabolite M-II in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C43H67NO12 | CID 3036048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and ascomycin in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of nefrotoxicity by tacrolimus and micophenolate mofetil associated with kidney ischemia and reperfusion: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Tacrolimus: A Key Biomarker for Precision in Tacrolimus Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tacrolimus (B1663567), a cornerstone of immunosuppressive therapy in organ transplantation, is characterized by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. This variability necessitates therapeutic drug monitoring (TDM) to maintain optimal drug exposure, minimizing the risks of graft rejection and drug-induced toxicity. The metabolism of tacrolimus, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, is a major contributor to this variability. The principal metabolite, 13-O-desmethyl tacrolimus (13-O-DMT), has emerged as a critical biomarker, offering a more nuanced understanding of a patient's metabolic phenotype. This guide provides a comprehensive overview of the role of desmethyl tacrolimus in understanding tacrolimus metabolism, detailing quantitative data, experimental protocols, and metabolic pathways.
Tacrolimus Metabolism and the Significance of this compound
Tacrolimus undergoes extensive metabolism in the liver and small intestine.[1] The cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are the primary drivers of its biotransformation.[1][2][3] Genetic polymorphisms in the genes encoding these enzymes, particularly CYP3A5, are a major source of the observed variability in tacrolimus clearance.[1][4]
The metabolic process involves the formation of several metabolites, with 13-O-desmethyl tacrolimus being the most prominent.[5][6][7][8] While possessing significantly less immunosuppressive activity than the parent drug (approximately 10%), its concentration relative to tacrolimus can provide valuable insights into the metabolic capacity of an individual.[8] A higher ratio of 13-O-DMT to tacrolimus is indicative of a rapid metabolizer phenotype, often associated with carriers of the functional CYP3A51 allele. Conversely, a lower ratio suggests a slower metabolic rate, characteristic of individuals homozygous for the non-functional CYP3A53 allele.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the relationship between tacrolimus, this compound, and CYP3A5 genotype.
Table 1: Tacrolimus and 13-O-Desmethyl Tacrolimus Pharmacokinetic Parameters
| Parameter | Value | Study Population | Reference |
| Tacrolimus (TAC) | |||
| Trough Concentration (C0) | 5.16 ± 2.12 ng/mL (without hypercholesterolemia) | 63 Kidney Transplant Recipients | [10] |
| 6.45 ± 2.32 ng/mL (with hypercholesterolemia) | [10] | ||
| 5.34 ± 2.20 ng/mL (without hypertriglyceridemia) | [10] | ||
| 6.60 ± 2.30 ng/mL (with hypertriglyceridemia) | [10] | ||
| 13-O-Desmethyl Tacrolimus (13-DMT) | |||
| Average Concentration | 0.8 ng/mL | 53 Patient Samples | [11] |
| Metabolite to Parent Drug Ratio | |||
| Total Metabolite Concentration (% of TAC) | 17% (range 4%-52%) | 53 Patient Samples | [11] |
| 42% (range 0-145%) | Liver Transplant Patients | [7] | |
| 44.8% (range 16-152%) | Kidney Transplant Patients | [7] |
Table 2: Influence of CYP3A5 Genotype on Tacrolimus and 13-O-Desmethyl Tacrolimus Levels
| Genotype | Parameter | Finding | Reference |
| CYP3A51/3 vs. CYP3A53/3 | C12 ratio of 13-O-demethylate to tacrolimus | Significantly lower in CYP3A53/3 | [9] |
| CYP3A5 expressers (at least one 1 allele) vs. non-expressers (3/3) | Dose-normalized C0 and C2 of tacrolimus and metabolites | Significantly lower in CYP3A5 expressers | [12] |
| CYP3A51 carriers vs. CYP3A53 homozygotes | Dose-normalized tacrolimus trough concentrations | 43.3% higher in CYP3A53 homozygotes | [1] |
Experimental Protocols
The accurate quantification of tacrolimus and its metabolites is crucial for clinical monitoring and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.[6][13]
Protocol: Simultaneous Quantification of Tacrolimus and 13-O-Desmethyl Tacrolimus in Whole Blood by LC-MS/MS
This protocol is a synthesis of methodologies reported in the literature.[5][9][13][14]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of a protein precipitation solution (e.g., zinc sulfate (B86663) in methanol) containing an internal standard (e.g., ascomycin).
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance or ultra-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/acetonitrile mixture (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient program is typically used to separate the analytes from endogenous interferences. A representative gradient might start at 30% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 - 50 °C.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tacrolimus: m/z 821.5 -> 768.5 (quantifier), m/z 821.5 -> 566.6 (qualifier)
-
13-O-Desmethyl Tacrolimus: m/z 807.5 -> 754.5 (quantifier)
-
Ascomycin (Internal Standard): m/z 809.5 -> 756.5 (quantifier) (Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed).
-
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
The concentration of tacrolimus and 13-O-desmethyl tacrolimus in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
The calibration range should encompass the expected clinical concentrations, for example, 0.5 to 50 ng/mL for tacrolimus. A lower limit of quantification (LLOQ) of around 0.1 ng/mL is often achievable.[5]
Visualizing Metabolic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in tacrolimus metabolism and the analytical workflow.
Caption: Metabolic pathway of Tacrolimus to 13-O-Desmethyl Tacrolimus.
Caption: Experimental workflow for LC-MS/MS analysis of Tacrolimus.
Conclusion
The quantification of 13-O-desmethyl tacrolimus alongside its parent drug provides a more complete picture of an individual's metabolic profile. This information, particularly when combined with CYP3A5 genotyping, can aid in personalizing tacrolimus dosing regimens, potentially leading to improved therapeutic outcomes. The use of robust and sensitive analytical methods like LC-MS/MS is paramount for the accurate measurement of these compounds. As research continues to unravel the complexities of tacrolimus pharmacokinetics, the role of this compound as a key biomarker is set to expand, paving the way for a more precise and effective immunosuppressive therapy.
References
- 1. Tacrolimus Elimination in Four Patients With a CYP3A5*3/*3 CYP3A4*22/*22 Genotype Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Cyp3A4, Cyp3A5, and MDR-1 genetic influences on tacrolimus pharmacokinetics in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrolimus pharmacokinetics are influenced by CYP3A5, age, and concomitant fluconazole in pediatric kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-sensitivity simultaneous quantification of tacrolimus and 13-O-demethyl tacrolimus in human whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrolimus (FK506) metabolite patterns in blood from liver and kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Relationship Between Concentrations of Tacrolimus Metabolites, 13-O-Demethyl Tacrolimus and 15-O-Demethyl Tacrolimus, and Clinical and Biochemical Parameters in Kidney Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Development of a High-Throughput Analytical Method for Desmethyl Tacrolimus Quantification in Human Whole Blood by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tacrolimus (B1663567) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent graft rejection. The therapeutic window for tacrolimus is narrow, necessitating therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity. Tacrolimus is extensively metabolized in the liver and small intestine, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, into several metabolites. The major metabolites are mono-demethylated isomers of tacrolimus, collectively referred to as desmethyl tacrolimus, with 13-O-desmethyl tacrolimus being the most abundant.[1][2] While these metabolites are generally considered to have significantly less immunosuppressive activity than the parent drug, their accumulation may contribute to adverse effects. Therefore, a sensitive and specific analytical method for the quantification of this compound is crucial for comprehensive pharmacokinetic studies and to better understand its clinical significance.
This application note describes the development and validation of a rapid and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in human whole blood. This method offers high sensitivity, specificity, and throughput, making it suitable for clinical research and drug development applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for its accuracy and specificity in tacrolimus monitoring.[3]
Signaling Pathway and Metabolism of Tacrolimus
Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of genes encoding for pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). The metabolism of tacrolimus to this compound is a critical aspect of its pharmacokinetics and is primarily mediated by CYP3A4 and CYP3A5 enzymes.
References
- 1. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Desmethyl Tacrolimus using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of desmethyl tacrolimus (B1663567), a major metabolite of the immunosuppressant drug tacrolimus, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Tacrolimus is a cornerstone immunosuppressive agent used to prevent organ rejection in transplant recipients. Its therapeutic efficacy is closely linked to its concentration in whole blood, necessitating therapeutic drug monitoring (TDM). Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, into several metabolites. The major metabolites are the 13-O-desmethyl, 31-O-desmethyl, and 15-O-desmethyl tacrolimus. While these metabolites are generally considered to have significantly less immunosuppressive activity than the parent drug, their accumulation may be associated with toxicity. Therefore, the specific and sensitive quantification of desmethyl tacrolimus is crucial for pharmacokinetic studies and for a comprehensive understanding of tacrolimus disposition and its potential for drug-drug interactions. LC-MS/MS offers the gold standard for the quantification of tacrolimus and its metabolites due to its high specificity and sensitivity.[1]
Experimental Workflow
The overall workflow for the quantification of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for this compound quantification.
Tacrolimus Metabolism Signaling Pathway
Tacrolimus is primarily metabolized by CYP3A4 and CYP3A5 enzymes, leading to the formation of several demethylated and hydroxylated metabolites.
Caption: Tacrolimus metabolism via CYP3A enzymes.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting tacrolimus and its metabolites from whole blood.[2]
-
Sample Thawing: Allow whole blood samples, calibrators, and quality controls (QCs) to thaw completely at room temperature. Vortex mix for at least 30 seconds to ensure homogeneity.
-
Aliquoting: Into a clean microcentrifuge tube, add 50 µL of the whole blood sample, calibrator, or QC.
-
Internal Standard Addition: Add 100 µL of the internal standard (IS) working solution (e.g., ascomycin (B1665279) in methanol) to each tube.
-
Precipitation: Add a protein precipitating agent. A common choice is a solution of zinc sulfate (B86663) in methanol (B129727). For example, add 100 µL of a methanol and zinc sulfate solution.[2]
-
Vortexing: Vortex each tube vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is crucial to resolve this compound from the parent drug and other potential interferences.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column is typically used. An example is a Phenomenex Kinetex C18 column (2.6 µm, 100 Å, 100 x 2.1 mm).[3]
-
Mobile Phase A: Water with an additive to improve ionization, such as 0.1% formic acid or 2 mM ammonium (B1175870) acetate.
-
Mobile Phase B: An organic solvent mixture, such as methanol:acetonitrile (50:50, v/v), also containing 0.1% formic acid.[3]
-
Gradient Elution: A gradient elution is employed to achieve optimal separation. A typical gradient might start with a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 60°C) to improve peak shape and reduce viscosity.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometry
A tandem mass spectrometer is used for the detection and quantification of the analytes.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
-
MRM Transitions: The specific m/z transitions will need to be optimized for the instrument being used. Example transitions for the ammoniated adducts are:
-
Tacrolimus: m/z 821.5 -> 768.5
-
13-O-desmethyl Tacrolimus: m/z 807.5 -> 754.5
-
Ascomycin (IS): m/z 809.5 -> 756.5
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal-to-noise ratio for each analyte.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of tacrolimus and its desmethyl metabolites.
Table 1: Method Validation Parameters
| Parameter | Tacrolimus | 13-O-desmethyl Tacrolimus | Reference |
| Linearity Range (ng/mL) | 1.1 - 31.6 | 0.25 - 50 | [3][4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | ~1.1 | ~0.25 | [3][4] |
| Intra-assay Precision (%CV) | < 10% | < 15% | [4] |
| Inter-assay Precision (%CV) | ≤ 11% | < 15% | [4] |
| Accuracy (% Bias) | within 15% | within 15% | [4] |
| Extraction Efficiency / Recovery (%) | 67.0 - 74.9 | 66.7 - 78.4 | [3] |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tacrolimus | 821.6 | 768.6 |
| This compound | 807.5 (approx.) | 754.5 (approx.) |
| Ascomycin (IS) | 809.6 | 756.4 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. This protocol, when properly validated, can be a valuable tool for therapeutic drug monitoring research, pharmacokinetic studies, and in the clinical assessment of tacrolimus metabolism. The use of a stable isotope-labeled internal standard is recommended for the most accurate results, although a structural analog like ascomycin is also widely and successfully used.[3][5] Careful optimization of sample preparation, chromatographic separation, and mass spectrometric conditions is essential to achieve the desired performance characteristics.
References
- 1. Validation of a simple liquid chromatography coupled to tandem mass spectrometry method for the simultaneous determination of tacrolimus, sirolimus, everolimus and cyclosporin A in dried matrix on paper discs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-mass spectrometric assay for simultaneous determination of tacrolimus and 13-O-desmethyl tacrolimus in rat kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Whole Blood Tacrolimus Concentrations by LC-MS/MS and Immunoassay Methods: Influence of Immediate-Release vs Extended-Release Tacrolimus Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: A Robust HPLC-MS/MS Method for the Simultaneous Quantification of Tacrolimus and its Major Metabolites in Whole Blood
Abstract
This application note describes a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of tacrolimus (B1663567) and its major metabolites in human whole blood. Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent graft rejection. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is essential. This method provides a reliable tool for clinical and research laboratories to accurately measure tacrolimus and its key metabolites, which can contribute to a more comprehensive understanding of the drug's disposition and its clinical effects. The main metabolites of tacrolimus found in blood include demethyl, demethylhydroxy, didemethyl, didemethylhydroxy, and hydroxy tacrolimus.[1][2]
Introduction
Tacrolimus (also known as FK-506) is a macrolide lactone that exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[3] This inhibition leads to a reduction in the production of interleukin-2 (B1167480) and other cytokines, thereby suppressing the immune response. Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 (CYP) 3A4 and 3A5 enzymes, into several metabolites.[4] While most metabolites are less active than the parent drug, some may possess immunosuppressive activity and their accumulation could have clinical implications. Therefore, the ability to separate and quantify both tacrolimus and its major metabolites is of significant interest for research and may become increasingly important for personalized therapy. This application note presents a detailed protocol for the extraction and analysis of tacrolimus, 13-O-desmethyl tacrolimus (a primary metabolite), and other major metabolites from whole blood using HPLC-MS/MS.
Experimental
Materials and Reagents
-
Tacrolimus certified reference material
-
13-O-desmethyl tacrolimus certified reference material
-
Ascomycin (internal standard)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Zinc sulfate
-
Drug-free human whole blood (EDTA) for preparation of calibrators and quality controls
Sample Preparation
A protein precipitation method is employed for the extraction of tacrolimus and its metabolites from whole blood.
-
Allow all samples (calibrators, quality controls, and patient samples) to equilibrate to room temperature.
-
Thoroughly mix the whole blood samples by gentle inversion.
-
To a 100 µL aliquot of whole blood, add 10 µL of the internal standard working solution (Ascomycin in methanol).
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing zinc sulfate).[3][5]
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate |
| Gradient Elution | Start with 30% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Tacrolimus and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tacrolimus | 821.5 | 768.5 |
| 13-O-desmethyl Tacrolimus | 807.5 | 754.5 |
| Hydroxy Tacrolimus | 837.5 | 784.5 |
| Ascomycin (IS) | 809.5 | 756.5 |
Results and Discussion
The developed HPLC-MS/MS method demonstrates excellent selectivity and sensitivity for the quantification of tacrolimus and its major metabolites. The chromatographic conditions provide good separation of the parent drug from its metabolites and from endogenous matrix components.
Table 4: Method Performance Characteristics
| Parameter | Tacrolimus | 13-O-desmethyl Tacrolimus |
| Linearity Range | 1 - 50 ng/mL | 0.5 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 11% | < 13% |
| Accuracy (% bias) | Within ±15% | Within ±15% |
| Extraction Recovery | > 85% | > 80% |
The method was successfully applied to the analysis of patient samples, demonstrating its suitability for therapeutic drug monitoring and clinical research. The ability to measure metabolite concentrations can provide further insights into individual patient metabolism and may help to explain variability in drug response and toxicity.
Visualizations
Caption: Experimental workflow for tacrolimus and metabolite analysis.
Caption: Simplified metabolic pathway of tacrolimus.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the simultaneous quantification of tacrolimus and its major metabolites in whole blood. The method is sensitive, specific, and accurate, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The inclusion of metabolite measurement offers a more complete picture of tacrolimus disposition, which may ultimately contribute to improved patient outcomes.
References
Application of Desmethyl Tacrolimus as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) is a potent macrolide lactone immunosuppressant critical in preventing organ rejection after transplantation.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) is essential to optimize efficacy while minimizing toxicity.[1][2] Desmethyl Tacrolimus, a primary metabolite of Tacrolimus, serves as a crucial reference standard in analytical methods developed for TDM. The use of this compound as a reference standard is particularly important for chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for Tacrolimus quantification.[1][3] This application note provides detailed protocols and data for the use of this compound as a reference standard in the analysis of Tacrolimus.
Rationale for Use
Immunoassays, while rapid, are known to exhibit cross-reactivity with Tacrolimus metabolites, including this compound.[2][4][5] This can lead to an overestimation of the parent drug concentration, potentially resulting in improper dosing and adverse patient outcomes.[5] LC-MS/MS methods offer high specificity and sensitivity, allowing for the distinct separation and quantification of Tacrolimus from its metabolites.[1][5] The availability of a well-characterized this compound reference standard is paramount for the development, validation, and routine application of these highly specific analytical methods.[6] It enables the accurate identification and quantification of this major metabolite, providing a more comprehensive understanding of a patient's metabolic profile and aiding in personalized medicine.
Data Presentation
The following tables summarize key quantitative data from various validated LC-MS/MS methods for the analysis of Tacrolimus and its metabolites.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Tacrolimus | This compound | Reference |
| Linearity Range (ng/mL) | 0.5 - 100.0 | Not Specified | [7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | Not Specified | [7] |
| Intra-day Precision (%CV) | 0.8 - 9.4 | <10% (at LLOQ) | [6][7] |
| Inter-day Precision (%CV) | Not Specified | ≤11% | [6] |
| Intra-day Accuracy (%) | 93.3 - 109.2 | within 15% of nominal | [6][7] |
| Inter-day Accuracy (%) | 96.0 - 108.4 | within 15% of nominal | [6][7] |
| Mean Extraction Recovery (%) | 102.6 - 107.8 | Not Specified | [7] |
Table 2: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | High specificity and sensitivity, considered the "gold standard".[1][3] | Higher cost and complexity. |
| Immunoassay (e.g., CMIA, EMIT) | Antibody-based detection.[3][8] | Rapid, high-throughput, and widely available.[3] | Prone to cross-reactivity with metabolites, leading to potential overestimation of Tacrolimus concentrations.[2][4][5] |
Experimental Protocols
Protocol 1: Quantification of Tacrolimus and this compound in Whole Blood by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of Tacrolimus and this compound in whole blood samples.
1. Materials and Reagents
-
Tacrolimus certified reference material
-
This compound certified reference material
-
Internal Standard (IS) (e.g., Ascomycin or ¹³C,D₂-Tacrolimus)[6][9]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Drug-free whole blood for calibration standards and quality controls
2. Sample Preparation
-
Allow all samples (patient samples, calibrators, and quality controls) to reach room temperature.
-
For each 100 µL of whole blood sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing zinc sulfate).[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the samples to stand at room temperature for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., ACQUITY UPLC® BEH C18, 2.1 mm x 100 mm; 1.7 µm).[10]
-
Mobile Phase A: Acetonitrile with 1% formic acid.[10]
-
Mobile Phase B: 5 mM Ammonium acetate in water.[10]
-
Gradient Elution: A suitable gradient to separate Tacrolimus, this compound, and the internal standard.
-
Flow Rate: As per column specifications.
-
Column Temperature: 25°C.[10]
-
Injection Volume: 5 µL.[10]
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Tacrolimus, this compound, and the internal standard.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of Tacrolimus and this compound in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: Metabolic conversion of Tacrolimus to this compound.
Experimental Workflow
Caption: Workflow for Tacrolimus and this compound analysis.
Conclusion
This compound is an indispensable reference standard for the accurate and specific quantification of Tacrolimus and its primary metabolite in biological matrices. The use of high-quality, well-characterized this compound reference material in conjunction with advanced analytical techniques like LC-MS/MS is fundamental for reliable therapeutic drug monitoring. This ensures that clinicians can make informed decisions regarding Tacrolimus dosing, thereby enhancing patient safety and therapeutic outcomes in organ transplant recipients. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals in the application of this compound as a reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. laboratoryalliance.com [laboratoryalliance.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
- 7. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 9. Therapeutic Drug Monitoring of Tacrolimus Based on Volumetric Absorptive Microsampling Technique (VAMS) in Renal Transplant Pediatric Recipients—LC-MS/MS Method Development, Hematocrit Effect Evaluation, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Desmethyl Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) is a cornerstone immunosuppressive agent in solid organ transplantation, characterized by a narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability.[1] It is extensively metabolized in the liver and intestine, primarily by cytochrome P450 (CYP) enzymes 3A4 and 3A5, into several metabolites.[1][2] The major metabolite is 13-O-desmethyl tacrolimus (13-DMT), which possesses significantly less immunosuppressive activity than the parent drug.[2] Understanding the pharmacokinetics of desmethyl tacrolimus is crucial for accurately interpreting therapeutic drug monitoring (TDM) data, especially when using immunoassays that may cross-react with metabolites, and for developing comprehensive pharmacokinetic models that can better predict tacrolimus exposure and response.
These application notes provide detailed protocols for the quantification of this compound and for the development of a parent-metabolite pharmacokinetic model for tacrolimus and this compound.
Data Presentation
The following tables summarize key pharmacokinetic parameters for tacrolimus and its major metabolite, 13-O-desmethyl tacrolimus, as well as typical time-concentration data observed in kidney transplant recipients.
Table 1: Pharmacokinetic Parameters of Tacrolimus and 13-O-Desmethyl Tacrolimus (13-DMT) in Kidney Transplant Recipients
| Parameter | Tacrolimus | 13-O-Desmethyl Tacrolimus (13-DMT) | Reference |
| Apparent Clearance (CL/F) | ~23.0 L/h | Data not explicitly modeled | [3] |
| Apparent Volume of Distribution (Vd/F) | ~692 L | Data not explicitly modeled | [3] |
| Half-life (t½) | ~12 hours (average) | Not well characterized | [4] |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | Generally later than Tacrolimus | [5] |
| Major Metabolizing Enzymes | CYP3A4, CYP3A5 | Formed by CYP3A4/5 | [1] |
Table 2: Example Time-Concentration Data for Tacrolimus and 13-O-Desmethyl Tacrolimus in a Kidney Transplant Recipient
| Time (hours post-dose) | Tacrolimus Concentration (ng/mL) | 13-O-Desmethyl Tacrolimus Concentration (ng/mL) |
| 0 (Trough) | 5.2 | 0.6 |
| 1 | 12.8 | 1.1 |
| 2 | 10.5 | 1.5 |
| 4 | 7.1 | 1.2 |
| 8 | 6.0 | 0.9 |
| 12 (Trough) | 5.0 | 0.5 |
Note: The data presented in Table 2 are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Tacrolimus and this compound in Whole Blood by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tacrolimus and its desmethyl metabolites in whole blood.
1. Materials and Reagents:
-
Tacrolimus and this compound reference standards
-
Ascomycin (internal standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Zinc sulfate (B86663)
-
Whole blood collection tubes with EDTA
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
To 100 µL of whole blood sample (calibrator, quality control, or patient sample), add 25 µL of internal standard working solution (Ascomycin in methanol).
-
Add 200 µL of 0.1 M zinc sulfate in methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a solution of water and methanol.
-
Elute the analytes with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate tacrolimus, this compound, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Tacrolimus: m/z 821.5 → 768.5
-
This compound: m/z 807.5 → 754.5
-
Ascomycin (IS): m/z 809.5 → 756.5
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentrations of tacrolimus and this compound in the quality control and patient samples using the calibration curve.
Protocol 2: Development of a Parent-Metabolite Population Pharmacokinetic Model
This protocol describes the general steps for developing a population pharmacokinetic (popPK) model for tacrolimus and this compound using software such as NONMEM.
1. Data Collection and Preparation:
-
Collect demographic data (age, weight, sex, etc.), dosing information (dose, time of administration), and time-concentration data for both tacrolimus and this compound from a population of transplant recipients.
-
Format the data into a NONMEM-compatible dataset.
2. Structural Model Development:
-
Parent Drug Model: Start by developing a structural model for tacrolimus. A one- or two-compartment model with first-order absorption and elimination is a common starting point.[][7]
-
Metabolite Model: Extend the parent drug model to include the formation and elimination of this compound. This typically involves adding a compartment for the metabolite. The model will include parameters for the formation clearance of the metabolite from the parent drug (CL_formation) and the elimination clearance of the metabolite (CL_metabolite).
3. Statistical Model Development:
-
Define the inter-individual variability (IIV) for the pharmacokinetic parameters using an exponential model.
-
Define the residual unexplained variability (RUV) using a proportional, additive, or combined error model.
4. Covariate Analysis:
-
Investigate the influence of patient characteristics (covariates) such as CYP3A5 genotype, age, weight, and concomitant medications on the pharmacokinetic parameters of both tacrolimus and this compound.
-
Use a stepwise forward inclusion and backward elimination approach to identify significant covariates.
5. Model Evaluation and Validation:
-
Use goodness-of-fit plots, visual predictive checks (VPC), and bootstrap analysis to evaluate the performance and stability of the final model.
-
If possible, perform an external validation using an independent dataset to assess the predictive performance of the model.
Mandatory Visualizations
References
- 1. A Joint Pharmacokinetic Model for the Simultaneous Description of Plasma and Whole Blood Tacrolimus Concentrations in Kidney and Lung Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Relationship Between Concentrations of Tacrolimus Metabolites, 13-O-Demethyl Tacrolimus and 15-O-Demethyl Tacrolimus, and Clinical and Biochemical Parameters in Kidney Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Joint Pharmacokinetic Model for the Simultaneous Description of Plasma and Whole Blood Tacrolimus Concentrations in Kidney and Lung Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]
Application Notes and Protocols for In Vitro Measurement of Desmethyl Tacrolimus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) (also known as FK-506) is a potent calcineurin inhibitor widely used as a cornerstone immunosuppressant in solid organ transplantation. Its therapeutic efficacy is primarily attributed to the inhibition of T-lymphocyte activation, thereby preventing allograft rejection. Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 3A subfamily, into several metabolites. Among these, desmethylated forms of tacrolimus are of significant interest due to their potential immunosuppressive activity, which may contribute to the overall therapeutic and toxic effects observed in patients.
This document provides detailed application notes and protocols for the in vitro measurement of the activity of Desmethyl Tacrolimus. The primary assays described are the Calcineurin (CaN) Phosphatase Activity Assay, the Nuclear Factor of Activated T-cells (NFAT) Reporter Assay, and the Mixed Lymphocyte Reaction (MLR). These assays are fundamental in assessing the immunosuppressive potential of tacrolimus metabolites and are crucial for research, drug development, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Data Presentation
The immunosuppressive activity of tacrolimus and its desmethylated metabolites can be quantified and compared using in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Assay | System | IC50 (nmol/L) | Relative Potency to Tacrolimus |
| Tacrolimus | Lymphocyte Proliferation | Rat peripheral lymphocytes (ConA-stimulated) | 0.186 | 1 |
| 13-O-Desmethyl Tacrolimus | Lymphocyte Proliferation | Rat peripheral lymphocytes (ConA-stimulated) | 1.89 | ~0.1 |
| 31-O-Desmethyl Tacrolimus | Not Specified | Not Specified | Comparable to Tacrolimus | ~1 |
| Other Metabolites | Not Specified | Not Specified | Weak or negligible activity | <<0.1 |
Signaling Pathway
The primary mechanism of action of Tacrolimus and its active metabolites involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. When phosphorylated, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.
Experimental Protocols
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by test compounds. The assay is based on the dephosphorylation of a specific substrate by calcineurin, and the released phosphate (B84403) is quantified using a colorimetric method, such as the malachite green assay.
Experimental Workflow:
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂)
-
Tacrolimus and this compound standards
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of calcineurin and calmodulin in the assay buffer.
-
Prepare serial dilutions of Tacrolimus and this compound in the assay buffer. A typical concentration range would be from 0.01 nM to 100 nM. Include a vehicle control (e.g., DMSO).
-
Prepare the RII phosphopeptide substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, calcineurin/calmodulin solution, and the different concentrations of the test compounds or vehicle control.
-
Include a "no enzyme" control for background subtraction.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the RII phosphopeptide substrate to all wells to start the reaction.
-
Incubate the plate at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
NFAT Reporter Assay
This cell-based assay measures the activity of the NFAT signaling pathway. Jurkat T-cells, which are stably transfected with a luciferase reporter gene under the control of an NFAT-responsive promoter, are used. Activation of the T-cell receptor (TCR) leads to calcineurin activation, NFAT translocation, and subsequent luciferase expression, which can be quantified by measuring luminescence.
Experimental Workflow:
Materials:
-
Jurkat T-cells stably expressing an NFAT-luciferase reporter
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 beads for stimulation
-
Tacrolimus and this compound standards
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Maintain the Jurkat-NFAT-Luciferase cells in appropriate culture medium.
-
On the day of the assay, harvest the cells and adjust the cell density. Seed the cells into a white, opaque 96-well plate at a density of approximately 1 x 10⁵ cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tacrolimus and this compound in cell culture medium.
-
Add the test compounds to the wells containing the cells. Include a vehicle control.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or resuspend anti-CD3/CD28 beads in culture medium.
-
Add the stimulation cocktail or beads to the wells. Include an unstimulated control.
-
Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well. This reagent will lyse the cells and provide the substrate for the luciferase enzyme.
-
Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (unstimulated control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 values as described for the calcineurin assay.
-
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that measures the T-cell proliferative response to alloantigens. Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. In a one-way MLR, the PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation, while the response of the other donor's PBMCs (responder cells) is measured. The inhibition of this proliferation by test compounds is a measure of their immunosuppressive activity.
Experimental Workflow:
Materials:
-
Peripheral blood from two healthy, unrelated donors
-
Ficoll-Paque for PBMC isolation
-
Cell culture medium (e.g., RPMI 1640 with 10% human AB serum, L-glutamine, penicillin/streptomycin)
-
Mitomycin C or access to an irradiator
-
Tacrolimus and this compound standards
-
BrdU labeling and detection kit or [³H]-thymidine and a scintillation counter
-
96-well U-bottom cell culture plates
Procedure:
-
Cell Isolation and Preparation:
-
Isolate PBMCs from the peripheral blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete cell culture medium.
-
Designate one population as responder cells and the other as stimulator cells.
-
Inactivate the stimulator cells by treating them with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads). Wash the stimulator cells thoroughly after inactivation.
-
-
Assay Setup:
-
In a 96-well U-bottom plate, add responder cells (e.g., 1 x 10⁵ cells/well) and inactivated stimulator cells (e.g., 1 x 10⁵ cells/well).
-
Include controls with responder cells only (autologous control) and responder and stimulator cells without any compound (allogeneic control).
-
Prepare serial dilutions of Tacrolimus and this compound and add them to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 5 to 7 days at 37°C in a CO₂ incubator.
-
-
Proliferation Measurement:
-
BrdU Incorporation: 18-24 hours before the end of the incubation, add BrdU labeling solution to each well. At the end of the incubation, measure BrdU incorporation using an ELISA-based detection kit according to the manufacturer's instructions.
-
[³H]-thymidine Incorporation: 18-24 hours before harvesting, add [³H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the proliferation of the autologous control from the allogeneic controls and the compound-treated wells.
-
Calculate the percentage of inhibition of proliferation for each compound concentration relative to the allogeneic control.
-
Determine the IC50 values as previously described.
-
Conclusion
The in vitro assays described in these application notes provide robust and reproducible methods for characterizing the immunosuppressive activity of this compound. The Calcineurin Phosphatase Activity Assay offers a direct measure of the compound's effect on its primary molecular target. The NFAT Reporter Assay provides a cell-based readout of the downstream consequences of calcineurin inhibition in a relevant signaling pathway. Finally, the Mixed Lymphocyte Reaction serves as a functional assay that closely mimics the alloimmune response in vitro. By employing these assays, researchers can effectively evaluate the potency of tacrolimus metabolites, contributing to a better understanding of their role in clinical immunosuppression.
Application Note and Protocol: Stability Testing of Desmethyl Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Purpose
This document provides a comprehensive protocol for conducting stability testing of Desmethyl Tacrolimus, a primary metabolite of the immunosuppressant drug Tacrolimus. The objective of this protocol is to establish a testing framework to evaluate how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. The data generated will be crucial for determining the retest period, shelf life, and appropriate storage conditions for the drug substance.
Scope
This protocol applies to the stability testing of this compound drug substance. It outlines the necessary procedures for forced degradation studies, long-term stability testing, and accelerated stability testing, in accordance with the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Summary of Stability Protocol
This protocol encompasses a series of studies to assess the stability of this compound. Forced degradation studies will be conducted to identify potential degradation products and establish the intrinsic stability of the molecule. Long-term and accelerated stability studies will be performed to evaluate the impact of controlled storage conditions over time. The primary analytical method for assessing stability will be a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method.[4]
Experimental Protocols
Materials and Equipment
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol (B129727), water)
-
Reagents for forced degradation (e.g., hydrochloric acid, sodium hydroxide (B78521), hydrogen peroxide)
-
Validated stability-indicating HPLC or UHPLC system with a suitable detector (e.g., UV, MS)[4]
-
Calibrated stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Calibrated pH meter
-
Volumetric glassware
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the degradation pathways of this compound.[5]
4.2.1 Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add 0.1 M hydrochloric acid to the solution.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
Analyze the samples using the validated stability-indicating HPLC/UHPLC method.
4.2.2 Alkaline Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide to the solution.
-
Maintain the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). Tacrolimus is known to be highly labile under alkaline conditions.[6]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
Analyze the samples by HPLC/UHPLC.
4.2.3 Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.[7]
-
At each time point, withdraw an aliquot and dilute for analysis.
-
Analyze the samples by HPLC/UHPLC.
4.2.4 Thermal Degradation:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C).
-
Expose the solid drug substance to dry heat for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
Analyze the samples by HPLC/UHPLC.
4.2.5 Photolytic Degradation:
-
Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping the container in aluminum foil.[7]
-
At the end of the exposure period, prepare the samples for analysis.
-
Analyze both the exposed and control samples by HPLC/UHPLC.
Long-Term and Accelerated Stability Testing Protocol
4.3.1 Study Design:
-
At least three primary batches of this compound should be used for the stability studies.[3]
-
The drug substance should be stored in containers that simulate the proposed market packaging.
-
Samples will be stored under the conditions specified in the table below.
4.3.2 Testing Schedule:
Samples will be pulled at the specified time points and analyzed for appearance, assay, and degradation products using the validated stability-indicating method.
Data Presentation
Quantitative data from the stability studies should be summarized in the following tables.
Table 1: Storage Conditions and Testing Schedule for this compound Stability Studies
| Study Type | Storage Condition | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated testing.[8][9]
Table 2: Acceptance Criteria for Stability Testing of this compound
| Test Parameter | Acceptance Criteria |
| Appearance | No significant change in physical appearance (e.g., color, form) |
| Assay | 98.0% - 102.0% of the initial value |
| Individual Unspecified Impurity | Not more than 0.10% |
| Total Impurities | Not more than 0.5% |
Acceptance criteria should be established based on data from development batches and toxicological considerations.
Visualization
Diagram 1: Experimental Workflow for this compound Stability Testing
Caption: Workflow of the stability testing protocol for this compound.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
Isolating Desmethyl Tacrolimus from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of desmethyl tacrolimus (B1663567), the primary metabolite of the immunosuppressant drug tacrolimus, from biological samples. The methodologies outlined are crucial for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and drug metabolism research. The protocols focus on established techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[1]
Introduction
Tacrolimus is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant patients.[2][3][4] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, monitoring its concentration in whole blood is standard clinical practice.[1] The major metabolites of tacrolimus are the 13-O-desmethyl, 31-O-desmethyl, and 15-O-desmethyl tacrolimus isomers.[2][3][5] While immunoassays are available for tacrolimus monitoring, they can exhibit cross-reactivity with these metabolites, leading to an overestimation of the parent drug concentration.[2][6][7] Therefore, specific and accurate quantification of both tacrolimus and its desmethyl metabolites using methods like LC-MS/MS is essential for precise clinical assessment and research.[1][3][5][6]
Data Presentation: Quantitative Performance of Extraction Protocols
The following tables summarize the quantitative performance data from various validated methods for the isolation and analysis of desmethyl tacrolimus and tacrolimus from whole blood.
Table 1: Performance Characteristics of LC-MS/MS Methods for Tacrolimus and its Metabolites
| Analyte | Extraction Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| 13-O-desmethyl TAC (M-I) | Protein Precipitation & SPE | 0.15 | 0.15 - 39 | Not Specified | [2] |
| 31-O-desmethyl TAC (M-II) | Protein Precipitation & SPE | 0.1 | 0.1 - 50 | Not Specified | [2] |
| 15-O-desmethyl TAC (M-III) | Protein Precipitation & SPE | 0.1 | 0.1 - 50 | Not Specified | [2] |
| Tacrolimus | Protein Precipitation & SPE | 0.1 | 0.1 - 50 | Not Specified | [2] |
| This compound | Not Specified | 0.5 | Not Specified | Not Specified | [6] |
| Tacrolimus | Liquid-Liquid Extraction | 0.75 | 1 - 50 µg/L | ~62 | [5] |
| Tacrolimus | Protein Precipitation | 1 | 0.5 - 100 | 102.6 - 107.8 | [4][8] |
| Tacrolimus | Liquid-Liquid Extraction | 1.00 | 1.00 - 50.0 | Acceptable | [9][10] |
LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction; TAC: Tacrolimus.
Experimental Workflows
The general workflow for isolating and quantifying this compound from biological samples involves sample pre-treatment, extraction, and subsequent analysis by LC-MS/MS.
Caption: General workflow for this compound analysis.
Experimental Protocols
Below are detailed protocols for the isolation of this compound from whole blood samples using solid-phase extraction and liquid-liquid extraction.
Protocol 1: Solid-Phase Extraction (SPE) following Protein Precipitation
This method is adapted from a validated protocol for the simultaneous quantification of tacrolimus and its three demethylated metabolites.[2][3]
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Internal Standard (IS) solution (e.g., ascomycin (B1665279) in methanol)[2][5]
-
Zinc Sulfate (B86663) solution (0.1 M in water)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid
-
Water, deionized
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2. Sample Pre-treatment (Protein Precipitation):
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of a methanol/zinc sulfate (0.1 M) solution (e.g., 2:1 v/v).[4][11]
-
Vortex the mixture for 30 seconds to ensure complete cell lysis and protein precipitation.[4]
-
Allow the mixture to stand at room temperature for 5 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant for SPE.
3. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol solution (e.g., 90:10 v/v) to remove interfering substances.
-
Elution: Elute the analytes (tacrolimus, this compound, and IS) with 1 mL of methanol or acetonitrile into a clean collection tube.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., a mixture of acetonitrile and ammonium acetate buffer).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on established LLE methods for the extraction of tacrolimus from whole blood.[5][9][10]
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Internal Standard (IS) solution (e.g., ascomycin in methanol)[5]
-
Aqueous solution for lysis (e.g., 1.0 N HCl or deionized water)[12]
-
Extraction solvent (e.g., Methylene Chloride or Methyl tert-butyl ether (MTBE))
-
Centrifuge
-
Nitrogen evaporator
2. Sample Pre-treatment and Extraction:
-
Pipette 1 mL of whole blood sample into a glass test tube.[5]
-
Add a specific volume of the internal standard working solution.
-
Add a lysing agent (e.g., 1.0 N HCl) to ensure complete lysis of red blood cells.[12]
-
Add a volume of the organic extraction solvent (e.g., 5 mL of MTBE).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
3. Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
Caption: Liquid-Liquid Extraction (LLE) workflow.
LC-MS/MS Analysis
Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic conditions should be optimized to separate tacrolimus from its desmethyl metabolites and the internal standard.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2][4]
-
Ionization: Electrospray ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The ammonium adduct ions are typically monitored.[2]
Table 2: Example MRM Transitions for Tacrolimus and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tacrolimus (TAC) | 821.5 | 768.7 | [2] |
| Desmethyl Metabolites (M-I, M-II, M-III) | 807.5 | 754.7 | [2] |
| Ascomycin (IS) | 809.4 | 756.7 | [2] |
Conclusion
The choice between SPE and LLE will depend on the specific requirements of the laboratory, including sample throughput, cost, and the need for automation. Both methods, when properly validated, are capable of providing the clean extracts necessary for sensitive and specific quantification of this compound by LC-MS/MS. The protocols provided here serve as a comprehensive guide for researchers and professionals in the field of drug development and therapeutic drug monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tacrolimus Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is crucial.[1][2][3] Tacrolimus is extensively metabolized, primarily in the liver and intestine, by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][4][5][6] This metabolic process generates several metabolites, some of which may possess immunosuppressive activity or contribute to toxicity.[4][7] Accurate and sensitive analytical techniques are therefore essential for profiling these metabolites to ensure optimal patient outcomes and to support drug development studies.
This document provides detailed application notes and protocols for the analytical techniques used in tacrolimus metabolite profiling, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[8]
Tacrolimus Metabolism
Tacrolimus undergoes extensive oxidative biotransformation, leading to the formation of more than 15 metabolites.[1][4] The primary metabolic pathways are demethylation and hydroxylation, catalyzed predominantly by CYP3A4 and CYP3A5.[2][4][6] The main metabolites include:
-
13-O-desmethyl-tacrolimus (M-I): A major metabolite with approximately 10% of the immunosuppressive activity of the parent drug.[7]
-
31-O-desmethyl-tacrolimus (M-II): Exhibits immunosuppressive activity comparable to tacrolimus.[7]
-
15-O-desmethyl-tacrolimus (M-III): Considered to have no significant immunosuppressive activity.[7]
Genetic polymorphisms in the CYP3A5 gene are a major source of the variability in tacrolimus metabolism and dose requirements among individuals.[2][4]
Analytical Techniques for Metabolite Profiling
While immunoassays are commonly used for routine TDM of tacrolimus, they can exhibit cross-reactivity with metabolites, potentially leading to an overestimation of the parent drug concentration.[7][9][10][11] LC-MS/MS offers superior specificity and allows for the simultaneous quantification of tacrolimus and its key metabolites.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for detailed tacrolimus metabolite profiling due to its high sensitivity, specificity, and multiplexing capabilities.
This protocol outlines a general procedure for the simultaneous quantification of tacrolimus and its major desmethyl metabolites.
1. Sample Preparation (Protein Precipitation)
-
Specimen Collection: Use whole blood collected in EDTA tubes.[13]
-
Lysis and Extraction:
-
To 100 µL of whole blood sample (calibrator, quality control, or patient sample), add 10 µL of an internal standard working solution (e.g., ascomycin).[8]
-
Add 200 µL of a protein precipitation solution, such as methanol (B129727) containing zinc sulfate (B86663) (e.g., 66:34 v/v methanol:1.125 M ZnSO4).[8][10]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[8]
-
Incubate the samples at room temperature for 5 minutes.[8]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.
-
Chromatographic Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.
-
Injection Volume: Typically 5-20 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibrators. The concentration of tacrolimus and its metabolites in the samples is then determined from this curve.
The following tables summarize typical performance characteristics of LC-MS/MS methods for tacrolimus and its metabolites, compiled from various studies.
Table 1: LC-MS/MS Method Performance for Tacrolimus Quantification
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.75 - 3.75 µg/L | [12][14] |
| Limit of Detection (LOD) | 0.25 µg/L | [12] |
| Linearity (R²) | > 0.995 | [12][15] |
| Within-run Imprecision (CV%) | < 10% | [15][16] |
| Between-run Imprecision (CV%) | ≤ 11% | [15][16] |
| Recovery | ~62% | [12] |
Table 2: MRM Transitions for Tacrolimus and a Common Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tacrolimus (Ammonium Adduct) | 821.5 | 768.3 |
| Ascomycin (Internal Standard) | 809.5 | 756.5 |
Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed.
Visualizations
Tacrolimus Metabolism Pathway
Caption: Overview of the primary metabolic pathways of Tacrolimus.
Experimental Workflow for Tacrolimus Metabolite Profiling
References
- 1. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tacrolimus (FK506) and its metabolites: a review of assay development and application in therapeutic drug monitoring and pharmacokinetic studies. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 12. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
Application Notes and Protocols for Desmethyl Tacrolimus in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) (also known as FK506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection. Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. A key factor influencing this variability is its extensive metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 and 3A5 enzymes in the liver and small intestine.
The major metabolic pathway of tacrolimus is demethylation, leading to the formation of several metabolites. The principal metabolite is 13-O-desmethyl tacrolimus (M1), which exhibits significantly reduced immunosuppressive activity compared to the parent drug. Other demethylated metabolites include 31-O-desmethyl tacrolimus (M2) and 15-O-desmethyl tacrolimus (M3). Understanding the formation and activity of these metabolites is crucial for comprehensive drug metabolism and pharmacokinetic studies of tacrolimus.
These application notes provide detailed protocols for utilizing desmethyl tacrolimus in various in vitro and in vivo drug metabolism studies.
Signaling Pathway of Tacrolimus Metabolism
The metabolic conversion of tacrolimus to its desmethyl metabolites is primarily catalyzed by CYP3A4 and CYP3A5 enzymes. This process is a critical determinant of the overall clearance and systemic exposure of tacrolimus.
Caption: Metabolic pathway of tacrolimus to its primary desmethyl metabolites.
Experimental Protocols
In Vitro Metabolism of Tacrolimus to this compound using Human Liver Microsomes
This protocol describes the incubation of tacrolimus with human liver microsomes (HLMs) to study the formation of this compound.
Experimental Workflow:
Caption: Workflow for the in vitro metabolism of tacrolimus.
Materials:
-
Tacrolimus
-
13-O-desmethyl tacrolimus (as a reference standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis (e.g., ascomycin)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of tacrolimus in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a working solution of HLMs in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the tacrolimus working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
Quantitative Data Presentation:
| Time (min) | Tacrolimus Concentration (µM) | 13-O-desmethyl tacrolimus Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 15 | 0.60 | 0.40 |
| 30 | 0.35 | 0.65 |
| 60 | 0.10 | 0.90 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
CYP3A4/5 Enzyme Inhibition Assay
This protocol assesses the potential of a test compound to inhibit the CYP3A4/5-mediated metabolism of tacrolimus to 13-O-desmethyl tacrolimus.
Logical Relationship:
Caption: Logic of the CYP3A4/5 enzyme inhibition assay.
Materials:
-
Tacrolimus
-
Test compound (potential inhibitor)
-
Pooled human liver microsomes or recombinant human CYP3A4/CYP3A5 enzymes
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of tacrolimus and the test compound in a suitable solvent.
-
Prepare a working solution of HLMs or recombinant enzymes in buffer.
-
-
Incubation:
-
In separate tubes, combine the enzyme source, tacrolimus, and varying concentrations of the test compound (or vehicle control).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (within the linear range of metabolite formation determined previously) at 37°C.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
Data Analysis and Presentation:
Calculate the percent inhibition of 13-O-desmethyl tacrolimus formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition).
| Test Compound Conc. (µM) | 13-O-desmethyl tacrolimus Formation (pmol/min/mg protein) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 55 | 45 |
| 10 | 15 | 85 |
| 100 | 5 | 95 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Pharmacokinetic Study of Tacrolimus and this compound in an Animal Model
This protocol outlines a pharmacokinetic study in rats to determine the plasma concentration-time profiles of tacrolimus and 13-O-desmethyl tacrolimus following oral administration.[5][6][7]
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Materials:
-
Tacrolimus
-
Vehicle for oral administration (e.g., suspension in 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Blood collection tubes (e.g., with EDTA anticoagulant)
-
Centrifuge
-
Reagents for sample extraction (e.g., protein precipitation with acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of tacrolimus via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform protein precipitation of the plasma samples using ice-cold acetonitrile containing an internal standard.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Presentation:
Calculate key pharmacokinetic parameters for both tacrolimus and 13-O-desmethyl tacrolimus, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
| Parameter | Tacrolimus | 13-O-desmethyl tacrolimus |
| Cmax (ng/mL) | 50.2 ± 8.5 | 12.8 ± 2.1 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| AUC (0-24h) (ng*h/mL) | 350.6 ± 45.2 | 95.3 ± 15.8 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Values are represented as mean ± SD. |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers investigating the metabolism of tacrolimus, with a specific focus on its major metabolite, this compound. By employing these methodologies, scientists can gain valuable insights into the factors influencing tacrolimus pharmacokinetics and contribute to the optimization of its clinical use. The provided diagrams and tables serve to clarify complex pathways and present data in an accessible format, facilitating a deeper understanding of the critical role of this compound in drug metabolism studies.
References
- 1. Determination of 13-O-demethyl tacrolimus in human liver microsomal incubates using liquid chromatography-mass spectrometric assay (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tacrolimus, three mono-demethylated metabolites and a M1 tautomer in human whole blood by liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tacrolimus Metabolism by Cannabidiol and Its Metabolites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic assessment of tacrolimus in combination with deoxyschizandrin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic assessment of tacrolimus in combination with deoxyschizandrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Desmethyl Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] It is a macrolide produced by the bacterium Streptomyces tsukubaensis.[4] Tacrolimus exerts its effects by forming a complex with the immunophilin FK-binding protein 12 (FKBP12).[5][6] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][5] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor, thus blocking its nuclear translocation and the subsequent transcription of genes for pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[1][6] This ultimately leads to the suppression of T-lymphocyte activation and proliferation.[4][5]
Tacrolimus is extensively metabolized in the liver and small intestine, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5.[7][8] This metabolism results in the formation of several metabolites, with desmethylation being a major pathway. The primary metabolites include 13-O-desmethyl tacrolimus (M-I), 31-O-desmethyl tacrolimus (M-II), and 15-O-desmethyl tacrolimus (M-III).[7] While most metabolites are considered to have negligible immunosuppressive activity, some, notably M-II, have been reported to possess activity comparable to the parent drug.[1][5] Understanding the biological effects of these desmethyl metabolites is crucial for a comprehensive assessment of Tacrolimus's overall immunosuppressive and potential toxicological profile.
These application notes provide a detailed framework for the experimental design of studies aimed at elucidating the effects of Desmethyl Tacrolimus.
I. In Vitro Immunosuppressive Activity
A. T-Cell Proliferation Assay
This assay directly measures the inhibitory effect of this compound on the proliferation of T-lymphocytes, a hallmark of its immunosuppressive potential.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD3+ T-cells using magnetic-activated cell sorting (MACS) for a more specific assessment.
-
Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Stimulation: Activate T-cell proliferation using anti-CD3 and anti-CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).
-
Treatment: Treat the activated T-cells with a range of concentrations of this compound (e.g., 0.01 ng/mL to 1000 ng/mL), Tacrolimus (as a positive control), and a vehicle control (e.g., DMSO).
-
Proliferation Measurement: After a 72-96 hour incubation period, assess T-cell proliferation using one of the following methods:
-
[3H]-thymidine incorporation assay: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution assay: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Analyze the dilution of CFSE fluorescence in daughter cells by flow cytometry.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both this compound and Tacrolimus by plotting the percentage of inhibition against the log of the drug concentration.
B. Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of calcineurin.
Protocol:
-
Reagents: Utilize a commercially available calcineurin phosphatase activity assay kit. These kits typically provide recombinant calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and a malachite green-based reagent for detecting released phosphate (B84403).[7][9]
-
Reaction Setup: In a 96-well plate, combine recombinant calcineurin, calmodulin, and the phosphopeptide substrate in the assay buffer.
-
Treatment: Add varying concentrations of this compound, Tacrolimus (positive control), and a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for the dephosphorylation of the substrate by calcineurin.
-
Phosphate Detection: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the free phosphate released during the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 value for calcineurin inhibition for both this compound and Tacrolimus.
C. Cytokine Production Assay
This assay measures the effect of this compound on the production of key cytokines, such as IL-2 and IFN-γ, by activated T-cells.
Protocol:
-
Cell Culture and Stimulation: Follow the same procedure as the T-cell proliferation assay for isolating, culturing, and stimulating T-cells.
-
Treatment: Treat the activated T-cells with different concentrations of this compound and Tacrolimus.
-
Sample Collection: After 24-48 hours of incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-2 and IFN-γ in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for these cytokines.
-
Data Analysis: Determine the IC50 values for the inhibition of cytokine production.
Data Presentation: In Vitro Immunosuppressive Activity
| Parameter | Tacrolimus | 13-O-desmethyl Tacrolimus (M-I) | 31-O-desmethyl Tacrolimus (M-II) | 15-O-desmethyl Tacrolimus (M-III) |
| T-Cell Proliferation (IC50) | ~0.1-1.0 ng/mL[10] | Reportedly weak or negligible activity[11] | Reportedly similar activity to Tacrolimus[5] | Reportedly weak or negligible activity[5] |
| Calcineurin Inhibition (IC50) | ~0.05 µM[12] | Expected to be significantly higher than Tacrolimus | Expected to be similar to Tacrolimus | Expected to be significantly higher than Tacrolimus |
| IL-2 Production (IC50) | Potent Inhibition | Expected to be significantly less potent | Expected to be similarly potent | Expected to be significantly less potent |
Note: The IC50 values can vary depending on the specific experimental conditions. The data for desmethyl metabolites is less established and may show variability between studies.
II. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
A. In Vitro Metabolism Studies
These studies are essential to understand the formation and clearance of this compound.
Protocol:
-
Microsomal Incubation: Incubate Tacrolimus with human liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Identification and Quantification: At various time points, stop the reaction and extract the parent drug and its metabolites. Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Tacrolimus and its desmethyl metabolites.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the formation of each desmethyl metabolite.
B. Animal Pharmacokinetic Studies
Animal models provide valuable information on the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model Selection: Rodent models (rats or mice) are commonly used for initial pharmacokinetic screening.
-
Drug Administration: Administer this compound intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability) to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points after drug administration.
-
Sample Analysis: Process the blood samples to plasma or whole blood and quantify the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Tacrolimus | 13-O-desmethyl Tacrolimus (M-I) | 31-O-desmethyl Tacrolimus (M-II) | 15-O-desmethyl Tacrolimus (M-III) |
| Oral Bioavailability (F) | Highly variable (4-89%)[7] | Data not readily available | Data not readily available | Data not readily available |
| Half-life (t1/2) | ~12-15 hours[7] | Data not readily available | Data not readily available | Data not readily available |
| Clearance (CL) | Low total body clearance[5] | Data not readily available | Data not readily available | Data not readily available |
| Primary Route of Elimination | Biliary excretion (>95%)[1] | Expected to be biliary | Expected to be biliary | Expected to be biliary |
Note: Detailed pharmacokinetic data for individual desmethyl metabolites is limited in the public domain and would be a key output of these proposed studies.
III. Visualizations
Signaling Pathway of Tacrolimus and its Active Metabolites
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Tacrolimus.
Experimental Workflow for In Vitro Immunosuppressive Activity
Caption: Experimental workflow for in vitro characterization.
The provided application notes and protocols offer a comprehensive guide for researchers to systematically investigate the effects of this compound. By employing these methodologies, scientists can elucidate the immunosuppressive activity, mechanism of action, and pharmacokinetic profile of these metabolites. This knowledge is essential for a complete understanding of the pharmacology of Tacrolimus and can contribute to the development of improved immunosuppressive therapies with optimized efficacy and safety profiles. The conflicting reports on the activity of some metabolites highlight the importance of conducting well-controlled, head-to-head comparative studies as outlined in this document.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics and bioavailability of tacrolimus in kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Local blockade of tacrolimus promotes T-cell-mediated tumor regression in systemically immunosuppressed hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative analysis of calcineurin inhibition by complexes of immunosuppressive drugs with human FK506 binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Tacrolimus Intrapatient Variability and Subtherapeutic Immunosuppression are Associated With Adverse Kidney Transplant Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for Desmethyl Tacrolimus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrolimus (B1663567) (FK506) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection. Its mechanism of action involves binding to the immunophilin FKBP12, and this complex subsequently inhibits the phosphatase activity of calcineurin.[1][2] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1][2][3][4] Tacrolimus also exhibits inhibitory effects on the NF-κB signaling pathway in T cells.[5][6][7]
Desmethyl Tacrolimus is a group of metabolites of Tacrolimus, with the 31-O-demethyl tacrolimus metabolite showing significant immunosuppressive activity, comparable to the parent drug.[1][8][9] In contrast, other metabolites like 13-O-demethyl and 15-O-demethyl tacrolimus are largely inactive.[9] Therefore, cell-based assays are crucial for characterizing the immunosuppressive potency of this compound and understanding its contribution to the overall therapeutic and potential toxic effects of Tacrolimus therapy. This document provides detailed application notes and protocols for two key cell-based assays for this compound research: the NFAT Reporter Assay and the Cytokine Release Assay.
Application Notes
NFAT Reporter Assay
The NFAT reporter assay is a highly specific and sensitive method to quantify the activity of the calcineurin-NFAT signaling pathway. This assay typically utilizes a Jurkat T-cell line genetically engineered to express a reporter gene, such as luciferase, under the control of an NFAT-responsive promoter.[1][10][11] Inhibition of calcineurin by an active compound like 31-O-demethyl tacrolimus leads to a decrease in NFAT-driven reporter gene expression, which can be easily quantified by measuring the luciferase signal.
This assay is ideal for:
-
Primary screening: High-throughput screening of compound libraries to identify novel calcineurin inhibitors.
-
Potency determination: Calculating the half-maximal inhibitory concentration (IC50) to compare the potency of different compounds, such as Tacrolimus and its metabolites.
-
Mechanism of action studies: Confirming that the immunosuppressive activity of a compound is mediated through the calcineurin-NFAT pathway.
Cytokine Release Assay
The cytokine release assay provides a more physiologically relevant measure of immunosuppression by assessing the functional consequence of calcineurin inhibition – the suppression of cytokine production by immune cells. This assay typically uses primary human peripheral blood mononuclear cells (PBMCs), which contain a mixed population of immune cells, including T-cells. Following stimulation, the levels of key pro-inflammatory cytokines (e.g., IL-2, TNF-α, IFN-γ) released into the cell culture supernatant are measured using techniques like ELISA or multiplex bead arrays.
This assay is critical for:
-
Functional characterization: Evaluating the ability of this compound to suppress the production of key cytokines involved in the immune response.
-
Preclinical drug development: Assessing the in vitro efficacy of immunosuppressive compounds in a more complex cellular environment.
-
Immunotoxicity screening: Identifying potential off-target effects or cytokine storm induction.
Quantitative Data Summary
The following table summarizes the in vitro immunosuppressive activity of Tacrolimus and its major demethylated metabolites as determined by a mouse mixed lymphocyte reaction (MLR) assay, a functional assay that measures T-cell proliferation.
| Compound | Metabolite Designation | IC50 (nM) | Immunosuppressive Activity (Relative to Tacrolimus) |
| Tacrolimus (FK506) | Parent Drug | 0.15 | 100% |
| 31-O-demethyl Tacrolimus | M-II | 0.23 | ~65% |
| 13-O-demethyl Tacrolimus | M-I | 1.65 | ~9% |
| 15-O-demethyl Tacrolimus | M-III | >127 | <0.1% |
| Data sourced from a study measuring immunosuppressive activity in a mouse mixed lymphocyte reaction system.[8] |
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay in Jurkat Cells
This protocol describes a method to determine the IC50 value of this compound using a commercially available NFAT-luciferase reporter Jurkat cell line.
Materials:
-
NFAT-Luciferase Jurkat Cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound (and Tacrolimus as a positive control)
-
DMSO (for compound dilution)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Maintain NFAT-Luciferase Jurkat cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator. Cells should be in the logarithmic growth phase for the assay.
-
Cell Seeding: On the day of the assay, harvest cells and resuspend in fresh medium to a concentration of 1 x 10^6 cells/mL. Seed 50 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and Tacrolimus in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
Compound Treatment: Add 25 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate the plate at 37°C for 1 hour.
-
Cell Stimulation: Prepare a stimulation solution of PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM) in cell culture medium. Add 25 µL of this solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Luciferase Assay: Allow the plate to cool to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the stimulated vehicle control as 100% activation and the unstimulated control as 0% activation.
-
Plot the normalized luminescence values against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol outlines a method to measure the effect of this compound on the production of IL-2 and TNF-α by stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound (and Tacrolimus as a positive control)
-
DMSO
-
96-well round-bottom cell culture plates
-
ELISA or multiplex bead array kits for human IL-2 and TNF-α
-
Plate reader or flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium to a concentration of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension (200,000 cells) into each well of a 96-well round-bottom plate.
-
Compound Preparation: Prepare serial dilutions of this compound and Tacrolimus in DMSO and then in cell culture medium.
-
Compound Treatment: Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a stimulation solution of PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads according to the manufacturer's recommendation. Add 50 µL of the stimulation solution to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Measurement: Measure the concentration of IL-2 and TNF-α in the supernatants using ELISA or a multiplex bead array system, following the manufacturer's protocols.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples from the standard curve.
-
Plot the cytokine concentration against the logarithm of the compound concentration and determine the IC50 value for the inhibition of each cytokine's release.
-
Visualizations
Caption: Tacrolimus/Desmethyl Tacrolimus signaling pathway.
Caption: NFAT-Luciferase reporter assay workflow.
Caption: Cytokine release assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Norketo FK-506 | 123719-19-7 | Benchchem [benchchem.com]
- 3. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allospecific Regulatory Effects of Sirolimus and Tacrolimus in the Human Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear translocation of nuclear factor of activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Desmethyl Tacrolimus Assay Interference
Welcome to the technical support center for Desmethyl Tacrolimus (B1663567) assay interference. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of tacrolimus.
Frequently Asked Questions (FAQs)
Q1: What is Desmethyl Tacrolimus and why does it interfere with tacrolimus assays?
A1: this compound refers to the metabolites of tacrolimus, an immunosuppressant drug. The main metabolites are 13-O-demethyl (M-I), 31-O-demethyl (M-II), and 15-O-demethyl (M-III).[1] These metabolites are structurally similar to the parent drug, tacrolimus. This structural similarity can lead to cross-reactivity in immunoassays, where the antibodies used in the assay bind not only to tacrolimus but also to its metabolites.[1][2] This cross-reactivity results in an overestimation of the true tacrolimus concentration.[2][3][4]
Q2: Which assay types are most affected by metabolite interference?
A2: Immunoassays are the most susceptible to interference from tacrolimus metabolites.[1][4] Different immunoassay platforms, such as Chemiluminescent Microparticle Immunoassay (CMIA), Antibody-Conjugated Magnetic Immunoassay (ACMIA), and Electrochemiluminescence Immunoassay (ECLIA), exhibit varying degrees of cross-reactivity with these metabolites.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard and is less prone to this type of interference due to its ability to chromatographically separate the parent drug from its metabolites before detection.[1][2]
Q3: What are other potential sources of interference in tacrolimus assays?
A3: Besides metabolites, other substances can interfere with tacrolimus immunoassays. A primary concern is the presence of heterophilic antibodies in patient samples, such as human anti-mouse antibodies (HAMA).[2] These antibodies can non-specifically bind to the assay antibodies, creating a false-positive signal.[2] In some rare cases, other endogenous substances like autoantibodies (e.g., ANCA-MPO) have been reported to cause interference.
Troubleshooting Guides
Issue 1: Unexpectedly high tacrolimus concentrations observed in an immunoassay.
This is a common problem often indicating assay interference. Follow these steps to diagnose and resolve the issue.
Step 1: Review Assay and Sample Information
-
Check Assay Specificity: Refer to the package insert of your immunoassay kit to understand the known cross-reactivity profile with tacrolimus metabolites.[2]
-
Patient Clinical Status: Consider the patient's clinical condition. Impaired liver or kidney function can lead to an accumulation of tacrolimus metabolites, increasing the likelihood of interference.[4]
Step 2: Perform Initial Confirmatory Experiments
-
Serial Dilution: Perform a serial dilution of the sample and re-assay. If a non-linear relationship is observed between the dilution factor and the measured concentration, it suggests the presence of interference.[2]
-
Alternative Immunoassay: If available, re-run the sample on a different immunoassay platform that utilizes different antibodies. A significant discrepancy in the results between the two platforms can point towards interference.
Step 3: Advanced Confirmation and Resolution
-
Heterophilic Antibody Blocking: Treat the sample with heterophilic antibody blocking tubes or reagents and re-assay. A significant drop in the measured tacrolimus concentration is a strong indicator of heterophilic antibody interference.
-
LC-MS/MS Analysis: The definitive method to confirm interference is to re-analyze the sample using LC-MS/MS. This technique can separate and specifically quantify tacrolimus and its metabolites, providing an accurate measurement of the parent drug.[1][2]
Data Presentation
Table 1: Comparison of Bias in Immunoassays vs. LC-MS/MS
| Immunoassay Type | Average Bias Compared to LC-MS/MS | Pearson's Correlation Coefficient (R) | Reference |
| ACMIA | -6.73% | 0.974 | [1] |
| CLIA | 6.07% | 0.977 | [1] |
| ECLIA | 7.46% | 0.978 | [1] |
| LTIA | 12.27% | 0.902 | [1] |
Table 2: Reported Cross-Reactivity of ACMIA with Tacrolimus Metabolites
| Metabolite | Spiked Concentration | Cross-Reactivity | Reference |
| M-II (31-O-demethyl) | 2 ng/mL | 81% | [1] |
| M-III (15-O-demethyl) | 2 ng/mL | 78% | [1] |
| M-II (31-O-demethyl) | 5 ng/mL | 94% | [1] |
| M-III (15-O-demethyl) | 5 ng/mL | 68% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Tacrolimus and its Metabolites
This protocol is a general guideline based on common methodologies. Optimization may be required for specific instruments and reagents.
-
Sample Collection: Collect whole blood samples in EDTA tubes. Samples can be stored at room temperature (18–25°C) for up to 8 hours or refrigerated (2–8°C) for up to one week. For long-term storage, freeze at -20°C.
-
Reagents:
-
Internal Standard (IS) working solution (e.g., ascomycin (B1665279) in methanol).
-
Precipitation solution (e.g., methanol (B129727) with zinc sulfate).
-
-
Procedure:
-
Pipette 50 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution.
-
Add 200 µL of the cold precipitation solution to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.
-
Inject the prepared sample into the LC-MS/MS system.
-
Protocol 2: Troubleshooting with Heterophilic Antibody Blocking Tubes
-
Sample Collection: Collect whole blood or serum/plasma as per standard procedures.
-
Reagents and Materials:
-
Heterophilic Blocking Tubes (HBTs).
-
Control tubes (without blocking agent).
-
-
Procedure:
-
Aliquot the patient sample into both an HBT and a control tube.
-
Follow the manufacturer's instructions for incubation time and temperature.
-
After incubation, centrifuge the tubes as per the manufacturer's protocol.
-
Analyze the supernatant from both the HBT and the control tube using the immunoassay .
-
Interpretation: A significant decrease in the tacrolimus concentration in the sample from the HBT compared to the control tube indicates the presence of heterophilic antibody interference.
-
Visualizations
Caption: Troubleshooting workflow for high tacrolimus results.
Caption: Workflow for LC-MS/MS analysis of tacrolimus.
References
- 1. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tacrolimus and its Metabolites
Welcome to the technical support center for the analysis of Tacrolimus (B1663567) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis, with a focus on addressing matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of Tacrolimus?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Tacrolimus or its metabolites, by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of whole blood analysis, which is the standard for Tacrolimus monitoring, the matrix is exceptionally complex. It contains numerous components like proteins, lipids, salts, and phospholipids (B1166683) that can interfere with the ionization process in a mass spectrometer.[1] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: Why is whole blood the preferred matrix for Tacrolimus monitoring, despite its complexity?
A2: Tacrolimus is extensively bound to erythrocytes (red blood cells), with about 95% of the drug sequestered within these cells.[2] Therefore, whole blood concentrations provide a more accurate representation of the total drug exposure compared to plasma or serum.[3] This necessitates a cell lysis step during sample preparation to release the protein-bound Tacrolimus for analysis.[1][4]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?
A3: A stable isotope-labeled internal standard, such as ¹³C,D₂-Tacrolimus, is considered the gold standard for quantitative LC-MS/MS analysis.[5] A SIL-IS is chemically identical to the analyte of interest (Tacrolimus) but has a different mass due to the incorporation of heavy isotopes.[5] Because it is chemically identical, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement.[5][6][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6]
Q4: Can a structural analog internal standard be as effective as a SIL-IS?
A4: While SIL-IS are preferred, a structural analog internal standard, such as ascomycin (B1665279), can also provide adequate compensation for matrix effects.[6] One study showed that ascomycin performed equivalently to a ¹³C,D₂-labeled Tacrolimus internal standard in an LC-MS/MS method for Tacrolimus monitoring.[6] However, it is crucial to validate the performance of any structural analog to ensure it adequately mimics the behavior of the analyte during sample preparation and ionization.[6]
Q5: What are the most common sample preparation techniques to reduce matrix effects for Tacrolimus analysis?
A5: The most common sample preparation techniques aim to remove interfering substances from the whole blood matrix before LC-MS/MS analysis. These include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724), methanol) or a salt solution (e.g., zinc sulfate) is added to the sample to precipitate proteins.[8][9] While quick, it may be less effective at removing other matrix components like phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates Tacrolimus from the aqueous matrix into an immiscible organic solvent. It offers a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain Tacrolimus while matrix components are washed away.[1][10] This method is excellent for removing phospholipids and other interferences, resulting in a very clean sample extract.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Tacrolimus and its metabolites.
Problem: Low or Inconsistent Signal Intensity for Tacrolimus
| Potential Cause | Recommended Solution | Rationale |
| Significant Matrix Effects (Ion Suppression) | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS like ¹³C,D₂-Tacrolimus in your assay.[5][6][7] 2. Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] 3. Improve Chromatographic Separation: Modify your LC method to separate Tacrolimus from the regions where ion suppression is observed. This can be identified via a post-column infusion experiment.[11] | A SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for accurate correction.[5][6] More effective sample cleanup removes a larger portion of interfering matrix components like phospholipids.[1] Better separation ensures that matrix components do not co-elute with the analyte and interfere with its ionization.[11] |
| Incomplete Cell Lysis | Ensure Complete Red Blood Cell Lysis: Verify that your lysis method (e.g., using zinc sulfate (B86663), methanol, or detergents) is effectively breaking open the red blood cells to release the bound Tacrolimus.[1][4] | Since Tacrolimus is primarily located within red blood cells, incomplete lysis will lead to variable and incomplete recovery of the analyte.[1] |
| Suboptimal MS Source Parameters | Re-optimize Source Conditions: Systematically optimize parameters such as capillary voltage, gas flow rates, and temperature using an infusion of a Tacrolimus standard. | Optimal source conditions can enhance the ionization efficiency of Tacrolimus, even in the presence of some matrix components. |
Problem: Poor Precision and Accuracy
| Potential Cause | Recommended Solution | Rationale |
| Variable Matrix Effects Between Samples | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[5][7] | The SIL-IS normalizes the analyte response, compensating for variability in ion suppression or enhancement across different samples.[6] |
| Calibration Issues | Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix (e.g., drug-free whole blood) as your unknown samples.[1] | This ensures that the calibrators and the unknown samples are affected by the matrix in a similar manner, improving the accuracy of quantification.[1] |
| Inconsistent Sample Preparation | Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency. | Automation reduces variability in pipetting and extraction steps, leading to higher precision. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of different methods in addressing matrix effects in Tacrolimus analysis.
Table 1: Comparison of Internal Standards for Tacrolimus Quantification
| Internal Standard Type | Analyte | Matrix Effect (%) | Process Efficiency (%) | Accuracy (%) | Imprecision (%) | Reference |
| Isotope-Labeled (¹³C,D₂-Tacrolimus) | Tacrolimus | -16.04 | 64.11 | 99.55 - 100.63 | <3.09 | [6] |
| Structural Analog (Ascomycin) | Tacrolimus | -29.07 | 53.12 | 97.35 - 101.71 | <3.63 | [6] |
Table 2: Recovery and Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation with Zinc Sulfate and Acetonitrile | Tacrolimus | 74.89 - 76.36 | -16.04 | [6] |
| Protein Precipitation with Methanol/Zinc Sulfate | Tacrolimus | >100 (with IS correction) | Not explicitly stated, but method showed good accuracy | [8] |
| Protein Precipitation followed by Solid-Phase Extraction | Tacrolimus | Not explicitly stated, but method successfully mitigated matrix effects | Not explicitly stated, but method successfully mitigated matrix effects | [10] |
| Protein Precipitation with Zinc Sulfate | Tacrolimus | 76.6 - 84 | Well compensated by deuterated IS | [7] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation with Zinc Sulfate and Acetonitrile
-
Objective: To extract Tacrolimus from whole blood while minimizing matrix effects.
-
Materials:
-
Whole blood samples (patient, calibrator, or QC)
-
Internal Standard working solution (e.g., ¹³C,D₂-Tacrolimus or Ascomycin)
-
0.1 mol/L Zinc Sulfate in water
-
Acetonitrile
-
Tert-butyl methyl ether
-
-
Procedure:
-
To a microcentrifuge tube, add 50 µL of the whole blood sample.
-
Add 10 µL of the working internal standard solution.
-
Add a solution of 0.1 mol/L zinc sulfate and acetonitrile (50:50, v/v).
-
Vortex the mixture vigorously for 20-30 seconds to ensure complete protein precipitation and cell lysis.
-
Perform a liquid-liquid extraction by adding tert-butyl methyl ether and vortexing.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To achieve a cleaner sample extract by removing a wider range of matrix interferences.
-
Materials:
-
Whole blood samples
-
Internal Standard working solution
-
Protein precipitation solution (e.g., Methanol with Zinc Sulfate)
-
SPE cartridge (e.g., mixed-mode or polymeric reversed-phase)
-
SPE conditioning, wash, and elution solvents (specifics depend on the cartridge used)
-
-
Procedure:
-
Pre-treat the whole blood sample with a protein precipitation agent as described in Protocol 1 (steps 1-5).
-
Centrifuge the sample and collect the supernatant.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% Methanol in water) to remove polar interferences.
-
Elute the Tacrolimus and internal standard from the cartridge using an appropriate elution solvent (e.g., a higher percentage of organic solvent).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Tacrolimus sample preparation: PPT vs. SPE.
Caption: Troubleshooting guide for matrix effects in Tacrolimus analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. WO2007044978A1 - Method of tacrolimus extraction and quantification using aqueous detergents - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Liquid Chromatography-Mass Spectrometry Method for the Estimation of Tacrolimus From Whole Blood Using Novel Time Programming Coupled With Diverter Valve Plumbing to Overcome the Matrix Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative matrices for therapeutic drug monitoring of immunosuppressive agents using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of Desmethyl Tacrolimus detection
Welcome to the Technical Support Center for improving the sensitivity of Desmethyl Tacrolimus (B1663567) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for detecting Desmethyl Tacrolimus?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of Tacrolimus and its metabolites, including this compound, due to its high specificity and sensitivity.[1][2] It allows for the separation of the parent drug from its metabolites, providing a more accurate measurement.[1]
Q2: What is a typical Lower Limit of Quantification (LLOQ) for this compound using LC-MS/MS?
A2: LLOQs for this compound can vary depending on the specific method and instrumentation. However, highly sensitive methods have been developed. For instance, one ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has achieved an LLOQ of 0.04 ng/mL for 13-O-desmethyl-tacrolimus.[3][4] Other methods have reported LLOQs in the range of 0.1 ng/mL to 0.15 ng/mL.[3][5]
Q3: What are the common challenges encountered when developing a sensitive assay for this compound?
A3: Common challenges include:
-
Matrix Effects: Endogenous components in the sample matrix (e.g., whole blood) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6][7][8]
-
Low Recovery: The efficiency of extracting the analyte from the sample matrix can be low, resulting in a weaker signal.
-
Ion Suppression: Co-eluting substances from the matrix can interfere with the ionization process in the mass spectrometer, reducing sensitivity.[6][9]
-
Lack of Sensitivity: Insufficient signal intensity for the analyte, making it difficult to detect at low concentrations.
Q4: Which internal standard is recommended for the analysis of this compound?
A4: Ascomycin (B1665279) is a commonly used internal standard for the analysis of Tacrolimus and its metabolites.[1][3] A stable isotope-labeled version of Tacrolimus can also be an effective internal standard to compensate for matrix effects.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to detect this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Signal for this compound | Inefficient sample preparation leading to low recovery. | Optimize the extraction procedure. Consider a two-step method involving protein precipitation followed by solid-phase extraction for cleaner samples.[5] Ensure complete cell lysis to release the analyte; using zinc sulfate (B86663) with a protein precipitating solvent like methanol (B129727) is effective.[1][10] |
| Suboptimal mass spectrometry parameters. | Infuse a standard solution of this compound to optimize source and compound parameters (e.g., cone voltage, collision energy). The ammonium (B1175870) adduct ion transition m/z 807.5 > 754.7 is commonly monitored for demethylated tacrolimus.[5] | |
| Inappropriate mobile phase composition. | Optimize mobile phase additives. Ammonium formate (B1220265) is a common additive that can enhance the formation of the desired precursor ion and improve sensitivity.[11][12][13] | |
| High Background Noise | Contaminated LC-MS system. | Flush the system thoroughly. Ensure all solvents and reagents are of high purity (LC-MS grade).[14][15] |
| Dirty ion source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Adjust the mobile phase gradient and flow rate. Ensure the analytical column is in good condition and appropriate for the separation. A C18 column is commonly used.[3][5] |
| Inconsistent Results/Poor Reproducibility | Significant matrix effects. | Implement a more rigorous sample clean-up procedure.[6][9][16] Use a stable isotope-labeled internal standard if available. Dilute the sample extract to minimize the concentration of interfering matrix components.[6] |
| Incomplete protein precipitation. | Ensure the ratio of precipitating solvent to the sample is sufficient. Vortex thoroughly and allow adequate time for precipitation. |
Quantitative Data Summary
The following table summarizes the Lower Limit of Quantification (LLOQ) for this compound achieved by different LC-MS/MS methods.
| Method | Analyte | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | 13-O-desmethyl tacrolimus | 0.04 | [3][4] |
| LC-ESI-MS/MS | 13-O, 15-O, and 31-O-desmethylated tacrolimus | 0.1 - 0.15 | [3][5] |
Experimental Protocols
Protocol 1: Highly Sensitive UPLC-MS/MS Method
This protocol is based on a method that achieved an LLOQ of 0.04 ng/mL for 13-O-desmethyl tacrolimus.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood, add 100 µL of an internal standard solution (e.g., ascomycin in methanol).
-
Add 100 µL of 0.1 M zinc sulfate solution in methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube for analysis.
2. UPLC-MS/MS Analysis
-
LC System: Ultra-Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 2 mM ammonium acetate (B1210297) and 0.1% formic acid in water.
-
Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate this compound from Tacrolimus and other metabolites.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transition: Monitor the transition for the ammonium adduct of this compound (e.g., m/z 807.5 → 754.7).
Protocol 2: Two-Step Sample Preparation for Reduced Matrix Effects
This protocol involves protein precipitation followed by solid-phase extraction (SPE) for a cleaner sample extract.[5]
1. Protein Precipitation
-
To 85 µL of whole blood, add an internal standard.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting workflow for low sensitivity in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-sensitivity simultaneous quantification of tacrolimus and 13-O-demethyl tacrolimus in human whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 14. help.waters.com [help.waters.com]
- 15. zefsci.com [zefsci.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Tacrolimus and its Metabolites
Welcome to the technical support center for the high-throughput screening (HTS) of Tacrolimus (B1663567) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using LC-MS/MS over immunoassays for Tacrolimus and its metabolite analysis?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of Tacrolimus and its metabolites.[1][2] Its primary advantages over immunoassays include:
-
Higher Specificity: LC-MS/MS can distinguish between Tacrolimus and its various metabolites, reducing the risk of cross-reactivity that can occur with immunoassays.[3][4] Immunoassays may overestimate Tacrolimus concentrations due to the detection of metabolites.[2]
-
Greater Sensitivity and Accuracy: LC-MS/MS methods generally offer lower limits of quantification (LLOQ) and higher accuracy, which is crucial as Tacrolimus dosages have decreased in recent years.[5]
-
Simultaneous Quantification: LC-MS/MS allows for the simultaneous measurement of Tacrolimus and its key metabolites in a single run, improving throughput and providing a more comprehensive pharmacokinetic profile.[6][7][8][9]
Q2: What are the most common sample preparation techniques for high-throughput analysis of Tacrolimus and its metabolites from whole blood?
A2: The most prevalent and effective sample preparation methods for HTS of Tacrolimus from whole blood are:
-
Protein Precipitation: This is a simple, fast, and cost-effective method widely used for HTS.[1][2][7][10] It typically involves the addition of a solvent like methanol (B129727) or acetonitrile (B52724), often in combination with zinc sulfate (B86663), to precipitate proteins.[7][11][12] The supernatant is then directly injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): While more time-consuming than protein precipitation, SPE provides a cleaner sample extract, which can reduce matrix effects and improve assay robustness.[9][10] Ultrafast SPE systems can achieve analysis times of less than 10 seconds per sample.[12]
-
Liquid-Liquid Extraction (LLE): This technique uses an organic solvent (e.g., ethyl ether) to extract the analytes from the sample matrix.[8]
Q3: How can I manage the chromatographic separation of isomeric Tacrolimus metabolites?
A3: The isomeric metabolites of Tacrolimus, such as 13-O-demethylated (M1), 31-O-demethylated (M2), and 15-O-demethylated (M3) tacrolimus, can be challenging to separate.[6] Effective chromatographic separation is crucial for their accurate quantification. Key considerations include:
-
Column Chemistry: A C18 column is commonly used for the separation of Tacrolimus and its metabolites.[7][8][10]
-
Mobile Phase Gradient: A gradient elution using a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is typically employed to achieve optimal separation.[6][8]
-
Column Temperature: Maintaining an elevated column temperature (e.g., 60°C) can improve peak shape and resolution.[7]
Q4: What is the "matrix effect" and how can it be minimized in the HTS of Tacrolimus metabolites?
A4: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. Strategies to minimize the matrix effect include:
-
Efficient Sample Preparation: As mentioned in Q2, techniques like SPE can provide cleaner extracts.
-
Chromatographic Separation: Optimizing the chromatography to separate the analytes from interfering matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. Ascomycin (B1665279) is also a commonly used internal standard.[8]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column temperature is stable and appropriate for the separation. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column. | |
| Low Signal Intensity or Sensitivity | Inefficient ionization. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Poor extraction recovery. | Re-evaluate the sample preparation method. For protein precipitation, ensure the correct solvent-to-sample ratio. For SPE, ensure the appropriate sorbent and elution solvent are used. | |
| Matrix suppression. | Improve sample cleanup using SPE or LLE. Adjust chromatography to separate the analyte from the interfering matrix components. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Insufficient sample cleanup. | Employ a more rigorous sample preparation method like SPE. | |
| Inconsistent Results (Poor Precision) | Inconsistent sample preparation. | Ensure accurate and precise pipetting during sample preparation. Use an automated liquid handler for high-throughput applications. |
| Fluctuation in MS source conditions. | Allow the mass spectrometer to stabilize before analysis. Monitor system suitability throughout the run. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the needle wash solution and wash volume. Use a lower-binding material for sample vials. |
| High concentration samples analyzed before low concentration samples. | Randomize the injection sequence or inject a blank sample after high-concentration samples. |
Experimental Protocols
High-Throughput LC-MS/MS Method for Simultaneous Quantification of Tacrolimus and its Metabolites
This protocol is a generalized representation based on common practices in the literature and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard like ascomycin or a stable isotope-labeled tacrolimus).[1] A zinc sulfate solution can be added to aid precipitation.[7][11]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate for analysis.
2. UPLC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[10]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[8][10]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Column Temperature: 50-60°C.[7]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion pairs for Tacrolimus and each metabolite should be optimized.
Quantitative Data Summary
The following tables summarize typical performance characteristics of high-throughput LC-MS/MS methods for Tacrolimus and its metabolites based on published literature.
Table 1: Linearity and LLOQ of Tacrolimus and its Metabolites
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Tacrolimus | 0.200 - 200 | 0.200 | [13] |
| 0.04 - 40 | 0.04 | [5] | |
| 2 - 50 | 2 | [12] | |
| 13-O-desmethyl tacrolimus (M-I) | 0.2 - 20 | 0.2 | [6] |
| 0.04 - 40 | 0.04 | [5] | |
| 31-O-desmethyl tacrolimus (M-II) | 0.2 - 20 | 0.2 | [6] |
| 15-O-desmethyl tacrolimus (M-III) | 0.2 - 20 | 0.2 | [6] |
Table 2: Precision and Accuracy of Tacrolimus and Metabolite Quantification
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| Tacrolimus | < 10% | < 10% | Within 15% of nominal value | [12] |
| 3.74 - 4.93% | 3.31 - 4.42% | 97.0 - 102.2% | [10] | |
| 13-O-desmethyl tacrolimus (M-I) | ≤ 5.9% | ≤ 4.9% | -4.9 to 3.6% (RE) | [6] |
| 31-O-desmethyl tacrolimus (M-II) | ≤ 5.9% | ≤ 4.9% | -4.9 to 3.6% (RE) | [6] |
| 15-O-desmethyl tacrolimus (M-III) | ≤ 5.9% | ≤ 4.9% | -4.9 to 3.6% (RE) | [6] |
Table 3: Extraction Recovery of Tacrolimus and its Metabolites
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Tacrolimus | Whole Blood | Protein Precipitation & SPE | >96% | [10] |
| Rat Kidney Tissue | Liquid-Liquid Extraction | 67.00 - 74.90% | [8] | |
| 13-O-desmethyl tacrolimus (M-I) | Whole Blood | Methylbutyl Ether Extraction | 72% | [6] |
| Rat Kidney Tissue | Liquid-Liquid Extraction | 66.70 - 78.40% | [8] | |
| 31-O-desmethyl tacrolimus (M-II) | Whole Blood | Methylbutyl Ether Extraction | 87% | [6] |
| 15-O-desmethyl tacrolimus (M-III) | Whole Blood | Methylbutyl Ether Extraction | 69% | [6] |
Visualizations
Caption: High-throughput screening workflow for Tacrolimus metabolites.
Caption: Major metabolic pathways of Tacrolimus.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tacrolimus [healthcare.uiowa.edu]
- 4. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-sensitivity simultaneous quantification of tacrolimus and 13-O-demethyl tacrolimus in human whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of three isomeric metabolites of tacrolimus (FK506) in human whole blood and plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography-mass spectrometric assay for simultaneous determination of tacrolimus and 13-O-desmethyl tacrolimus in rat kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of tacrolimus and sirolimus, in human blood, by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ovid.com [ovid.com]
- 12. agilent.com [agilent.com]
- 13. Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of Desmethyl Tacrolimus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of Desmethyl Tacrolimus (B1663567).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low levels of Desmethyl Tacrolimus?
A1: Quantifying low levels of this compound, a major metabolite of the immunosuppressant drug Tacrolimus, presents several analytical challenges. Due to its low abundance in biological samples and the complexity of matrices like whole blood, achieving high sensitivity and specificity can be difficult.[1] Key challenges include:
-
Low Endogenous Concentrations: this compound is often present at concentrations significantly lower than the parent drug, Tacrolimus, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological matrices, especially whole blood, are complex and contain numerous endogenous substances like phospholipids (B1166683) that can interfere with the ionization of the target analyte in the mass spectrometer. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[2]
-
Co-eluting Metabolites: Tacrolimus is metabolized into several isomers of this compound (e.g., 13-O-desmethyl, 15-O-desmethyl, and 31-O-desmethyl Tacrolimus) and other metabolites. These structurally similar compounds can be difficult to separate chromatographically, potentially leading to inaccurate quantification if the analytical method is not specific enough.[3]
-
Sample Preparation: Efficient extraction of the analyte from the complex matrix is crucial. Poor recovery during sample preparation can lead to an underestimation of the analyte concentration.
-
Analyte Stability: Tacrolimus and its metabolites can be susceptible to degradation due to factors like temperature, pH, and light exposure.[1][4] Proper sample handling and storage are critical to ensure the integrity of the analyte.[5]
Q2: Which analytical technique is most suitable for quantifying low levels of this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of Tacrolimus and its metabolites, including this compound.[6] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-level analytes in complex biological matrices.[6][7] Unlike immunoassays, which can suffer from cross-reactivity with metabolites, LC-MS/MS can chromatographically separate this compound from Tacrolimus and other metabolites, ensuring that only the target analyte is quantified.[7]
Q3: What are the recommended specimen collection and handling procedures for this compound analysis?
A3: Proper specimen collection and handling are critical for accurate quantification. Whole blood collected in EDTA tubes is the recommended sample type. To ensure the stability of this compound, samples should be analyzed as soon as possible. If immediate analysis is not feasible, samples should be stored at +4°C for up to 48 hours or frozen at -20°C for long-term stability of up to one month.[5] Repeated freeze-thaw cycles should be avoided. Storing samples at room temperature for extended periods (e.g., 24 hours) can lead to a significant decrease in Tacrolimus concentrations and likely its metabolites.[5]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize a robust sample preparation method, such as a combination of protein precipitation and solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components like phospholipids.[2]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the SIL-IS for quantification, variations in signal due to matrix effects can be effectively compensated.[2]
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | Ensure the sample concentration is within the linear range of the assay. If necessary, concentrate the sample extract. |
| Inefficient Extraction | Optimize the sample preparation procedure. Verify the efficiency of protein precipitation and solid-phase extraction steps. Ensure the pH of the sample and solvents is optimal for analyte recovery. |
| Sample Degradation | Prepare fresh samples and ensure they have been stored correctly (frozen at -20°C if not analyzed promptly).[5] Avoid prolonged exposure to room temperature.[5] |
| Instrumental Issues | - Check MS/MS tuning and calibration. - Verify the correct MRM transitions are being monitored for this compound (e.g., precursor ion m/z 807.5, product ion m/z 754.7).[8] - Ensure the detector is functioning correctly.[9] |
| Incorrect Mobile Phase | Verify the composition and pH of the mobile phases. Ensure they are properly degassed. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination/Deterioration | - Backflush the column with a strong solvent.[10] - If the problem persists, replace the analytical column and guard column.[11] - Use a guard column to protect the analytical column from contaminants. |
| Incompatible Sample Solvent | The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[10] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[12] |
| Co-elution with Interfering Substances | Optimize the chromatographic gradient to improve the separation of this compound from other metabolites or matrix components.[3] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a single ionic form.[12] |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Matrix Effects | - Improve sample cleanup by optimizing the SPE protocol (e.g., using a more selective sorbent or adding a wash step). - Adjust the chromatographic gradient to separate the analyte from the interfering matrix components. |
| Carryover from Previous Injection | - Inject a blank solvent after a high-concentration sample to check for carryover. - Implement a needle wash step in the autosampler method with a strong solvent.[13] |
| Co-eluting Metabolites | Ensure the mass spectrometer is operating in Multiple Reaction Monitoring (MRM) mode with specific transitions for this compound to exclude other metabolites. |
Experimental Protocols
Key Experiment: Quantification of this compound in Whole Blood by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in whole blood.
1. Sample Preparation [14] a. To 100 µL of whole blood sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C,d₂-Tacrolimus). b. Add 200 µL of a protein precipitation solution, such as methanol (B129727) containing 1.125 M zinc sulfate (B86663) (66:34, v/v). c. Vortex the mixture for 30 seconds to precipitate proteins. d. Let the sample stand at room temperature for 5 minutes. e. Centrifuge at 13,000 rpm for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Separation [8] a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS C18 SB, 1.8 µm, 2.1 x 30 mm). c. Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid. d. Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid. e. Flow Rate: 0.4 mL/min. f. Gradient: A suitable gradient to separate this compound from Tacrolimus and other metabolites. g. Column Temperature: 55°C.
3. Mass Spectrometric Detection [8] a. Mass Spectrometer: A triple quadrupole mass spectrometer. b. Ionization Mode: Electrospray ionization (ESI) in positive mode. c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions:
- Tacrolimus: Precursor ion m/z 821.5 → Product ion m/z 768.5
- This compound: Precursor ion m/z 807.5 → Product ion m/z 754.7
- Internal Standard (Ascomycin): Precursor ion m/z 809.5 → Product ion m/z 756.4
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of Tacrolimus and this compound.
| Parameter | Tacrolimus | This compound | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.1 ng/mL | ~0.5 ng/mL | [14] |
| Linear Range | 1.1 - 31.6 ng/mL | 0.5 - 30.0 ng/mL | |
| Intra-day Precision (%CV) | < 10% | < 10% | |
| Inter-day Precision (%CV) | ≤ 11% | ≤ 11% | |
| Accuracy (%Bias) | Within ±15% | Within ±15% | |
| Extraction Recovery | 102.6 - 107.8% | Not specified, but expected to be similar to Tacrolimus | [14] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 4. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. silicycle.com [silicycle.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Desmethyl Tacrolimus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Desmethyl Tacrolimus (B1663567).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor Desmethyl Tacrolimus?
A1: this compound, particularly 13-O-desmethyl tacrolimus, is one of the major metabolites of the immunosuppressant drug Tacrolimus.[1][2] While some metabolites have negligible immunosuppressive activity, others may exhibit activity comparable to the parent drug.[3] Monitoring its levels alongside Tacrolimus can provide a more complete picture of drug metabolism, help in understanding inter-individual variability, and assess potential contributions to the overall therapeutic and toxic effects.
Q2: What is a suitable internal standard for this compound analysis?
A2: The most common internal standards (IS) used for the analysis of Tacrolimus and its metabolites are Ascomycin (a structural analog) or a stable isotope-labeled version of Tacrolimus (e.g., Tacrolimus-¹³C,D₂).[4][5] An isotopically labeled IS is generally preferred as it compensates most effectively for matrix effects and variations in instrument response due to its chemical and physical similarity to the analyte.[4]
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: The precursor ion for this compound (as an ammonium (B1175870) adduct [M+NH₄]⁺) is typically m/z 809.5. The product ions can vary depending on the specific isomer and instrument tuning, but common fragments are monitored for quantification and confirmation. Refer to the data tables below for specific m/z transitions.
Q4: What sample preparation method is recommended for whole blood?
A4: Protein precipitation is a widely used, straightforward, and effective method for extracting Tacrolimus and its metabolites from whole blood.[6] This is commonly achieved by adding a solution of zinc sulfate (B86663) in methanol (B129727) or acetonitrile (B52724) to the sample, which efficiently denatures and precipitates proteins.[7][8] The sample is then vortexed and centrifuged, and the resulting supernatant is injected into the LC-MS/MS system.
Q5: How does the retention time of this compound compare to Tacrolimus?
A5: this compound is slightly more polar than Tacrolimus due to the demethylation. In reversed-phase chromatography (e.g., using a C18 column), this compound will typically elute slightly earlier than the parent drug, Tacrolimus. The exact retention time will depend on the specific chromatographic conditions used.
Troubleshooting Guide
Problem: No or very low signal for this compound.
-
Possible Cause 1: Incorrect MS/MS parameters.
-
Solution: Ensure the correct precursor and product ions are being monitored in the MRM method. Optimize the collision energy (CE) and other compound-specific parameters by infusing a standard solution of this compound directly into the mass spectrometer.[9][10] Check that the ion source parameters (e.g., temperature, gas flows, spray voltage) are appropriate for the analyte and flow rate.[11][12]
-
-
Possible Cause 2: Poor extraction recovery.
-
Solution: Evaluate your sample preparation procedure. Ensure the protein precipitation agent is fresh and added in the correct ratio. Vortex samples thoroughly to ensure complete lysis and precipitation.[8] Consider alternative extraction methods like liquid-liquid extraction if precipitation proves insufficient.[1]
-
-
Possible Cause 3: Analyte degradation.
-
Solution: Tacrolimus and its metabolites can be sensitive to light and temperature. Ensure samples are handled appropriately and stored at correct temperatures (-20°C or below) until analysis. Prepare fresh standards and quality control samples to verify stability.
-
Problem: Poor peak shape (e.g., fronting, tailing, or split peaks).
-
Possible Cause 1: Column overload or contamination.
-
Solution: Ensure the injection volume and sample concentration are within the linear range of the column. Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column or guard column may need to be replaced.[13]
-
-
Possible Cause 2: Incompatible sample solvent.
-
Solution: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion. High concentrations of strong organic solvents in the sample can cause issues.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or the concentration of additives like formic acid or ammonium acetate. These can help to improve peak shape by minimizing unwanted interactions between the analyte and the column.
-
Problem: Retention time shifts.
-
Possible Cause 1: Inconsistent LC pump performance or leaks.
-
Solution: Check the LC system for any leaks, particularly around fittings. Monitor the system pressure for fluctuations. Purge the pumps to remove any air bubbles that may be trapped in the system.[14]
-
-
Possible Cause 2: Column aging or temperature fluctuations.
-
Solution: Ensure the column oven is maintaining a stable temperature. Significant retention time drift over many injections can indicate the end of the column's lifespan. Equilibrate the column with at least 10 column volumes of mobile phase before starting a run.[12]
-
-
Possible Cause 3: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phases daily. Ensure accurate measurement of all components and adequate mixing.
-
Problem: Significant matrix effects (ion suppression or enhancement).
-
Possible Cause 1: Co-elution with endogenous interferences.
-
Solution: Optimize the chromatographic separation to separate this compound from interfering compounds from the matrix (e.g., phospholipids). Adjusting the gradient or using a different column chemistry can be effective.[15]
-
-
Possible Cause 2: Inefficient sample cleanup.
-
Solution: Improve the sample preparation method to remove more of the matrix components. While protein precipitation is fast, methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts.
-
-
Possible Cause 3: Inappropriate internal standard.
Quantitative Data
Table 1: Example LC-MS/MS Parameters for this compound and Internal Standards
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 809.5 | 756.4 (Quantifier) | 25-35 |
| 555.5 (Qualifier) | 30-40 | ||
| Tacrolimus | 821.5 | 768.4 (Quantifier) | 25-35 |
| 616.2 (Qualifier) | 30-40 | ||
| Ascomycin (IS) | 809.5 | 756.4 | 25-35 |
| Tacrolimus-¹³C,D₂ (IS) | 824.6 | 771.5 | 25-35 |
Note: Collision energies are instrument-dependent and require optimization.[9] The ammonium adducts ([M+NH₄]⁺) are commonly monitored.[4][16] Fragmentation patterns for 13-O-demethyl tacrolimus show major fragments at m/z 602.2 and 555.5.[2]
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm)[6] |
| Mobile Phase A | Water with 2 mM Ammonium Acetate and 0.1% Formic Acid[6][17] |
| Mobile Phase B | Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid[17] |
| Flow Rate | 0.4 - 0.5 mL/min[6] |
| Column Temperature | 55 - 60 °C[6][17] |
| Injection Volume | 5 - 30 µL[6] |
| Gradient | Start at 50-60% B, ramp to 95-100% B, then return to initial conditions. Total run time is typically 2-4 minutes.[6][17] |
Experimental Protocols
Detailed Method for Quantification of this compound in Whole Blood
-
Preparation of Standards and Internal Standard (IS) Working Solution:
-
Prepare stock solutions of this compound, Tacrolimus, and the chosen IS (e.g., Ascomycin) in LC-MS grade methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking drug-free whole blood with the stock solutions.
-
Prepare an IS working solution by diluting the IS stock in an appropriate solvent (e.g., methanol or acetonitrile). A typical concentration is ~2-3 ng/mL.[3]
-
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution.
-
Add 150 µL of a protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol).[7]
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[8]
-
Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C.[8]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.
-
Use an electrospray ionization (ESI) source in positive ion mode.[6]
-
Equilibrate the LC column with the initial mobile phase conditions for at least 10-15 minutes before injecting the first sample.
-
Create a sequence including a blank, calibration curve, QCs at multiple levels, and the unknown samples.
-
-
Data Processing:
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. help.waters.com [help.waters.com]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.at [shimadzu.at]
- 13. zefsci.com [zefsci.com]
- 14. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
troubleshooting common issues in HPLC analysis of Tacrolimus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tacrolimus (B1663567).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Peak Shape and Resolution Issues
Q1: Why am I observing peak tailing for my Tacrolimus peak?
A1: Peak tailing in Tacrolimus analysis is a common issue that can compromise quantification and resolution. The primary causes include:
-
Secondary Interactions: Tacrolimus, a macrolide, can exhibit secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions are a frequent cause of peak tailing.[1][2]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and peak tailing. This can be due to contamination or deterioration of the column packing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For Tacrolimus, a slightly acidic mobile phase is often used to suppress the ionization of silanol groups.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing and broader peaks.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH (e.g., around 4.0) using an appropriate buffer or acid, such as phosphoric acid or formic acid, to minimize silanol interactions.[3]
-
Use a High-Quality, End-capped Column: Employ a well-maintained, high-purity silica (B1680970) column with end-capping to reduce the number of available silanol groups.
-
Column Flushing and Regeneration: If column contamination is suspected, flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
Reduce Sample Concentration/Injection Volume: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 55-60°C) can improve peak symmetry by facilitating the rotation of the amide bond in the Tacrolimus molecule and reducing mobile phase viscosity.[4]
Q2: My Tacrolimus peak is broad or split into multiple peaks. What could be the cause?
A2: Broad or split peaks in Tacrolimus analysis are often attributed to the presence of tautomers. Tacrolimus can exist in equilibrium between different tautomeric forms in solution, which may separate into distinct or partially resolved peaks under certain chromatographic conditions.[5][6]
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the column temperature (e.g., 55-70°C) can accelerate the interconversion between tautomers, causing the peaks to coalesce into a single, sharper peak.[1][4]
-
Optimize Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the water content in the mobile phase can influence the equilibrium between tautomers. Experiment with different ratios to achieve a single, well-defined peak. Increasing the water content has been shown to shift the equilibrium towards one of the tautomers.[5][6]
-
Check for Column Voids or Blockages: A void at the column inlet or a partially blocked frit can cause the sample to travel through different flow paths, resulting in split peaks.[7] Backflushing the column or replacing the frit may resolve this issue. If a void has formed, the column will likely need to be replaced.
2. Retention Time Variability
Q3: The retention time of my Tacrolimus peak is shifting between injections. What should I check?
A3: Retention time variability can significantly affect the reliability of your analysis. Common causes include:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time.
-
Fluctuating Column Temperature: Temperature has a notable effect on retention time. Inconsistent column temperature will lead to retention time drift. A general rule is that a 1°C change in temperature can alter retention time by 1-2%.
-
Column Equilibration: Insufficient column equilibration time between injections or before starting a sequence can cause retention time to drift as the column chemistry stabilizes.
-
Changes in Flow Rate: Leaks in the HPLC system or pump malfunctions can lead to an unstable flow rate, directly impacting retention times.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation and Degassing: Prepare the mobile phase carefully and degas it thoroughly to prevent bubble formation, which can affect pump performance.
-
Use a Column Oven: Maintain a constant and stable column temperature using a column oven to eliminate temperature fluctuations as a source of variability.
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
System Check for Leaks: Inspect the HPLC system for any leaks, particularly at fittings and connections. Address any leaks found.
-
Verify Pump Performance: Check the pump's flow rate accuracy and precision.
3. Sensitivity and Baseline Issues
Q4: I am experiencing low sensitivity for my Tacrolimus analysis. How can I improve it?
A4: Low sensitivity can be a challenge, especially when analyzing biological samples with low concentrations of Tacrolimus.
Troubleshooting Steps:
-
Optimize Detection Wavelength: For UV detection, ensure you are using the optimal wavelength for Tacrolimus, which is typically around 210-215 nm.[3][4]
-
Improve Sample Preparation: A robust sample preparation method is crucial for removing interfering substances from the matrix and concentrating the analyte. For whole blood samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[8]
-
Mass Spectrometry (MS) Detector Optimization: If using LC-MS/MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, desolvation temperature, and gas flows) to maximize the signal for Tacrolimus.[2] Monitoring the appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is key for high sensitivity and selectivity.[2]
-
Increase Injection Volume: If the peak shape is good, a larger injection volume can increase the signal. However, be mindful of potential peak broadening or splitting if the injection solvent is stronger than the mobile phase.
Q5: My chromatogram shows a noisy or drifting baseline. What are the possible causes?
A5: A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of your results.
Troubleshooting Steps:
-
Mobile Phase Contamination or Degradation: Use high-purity HPLC grade solvents and prepare fresh mobile phase daily. Ensure proper mixing and degassing.
-
Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline noise. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.
-
Air Bubbles in the System: Air bubbles passing through the detector will cause spikes in the baseline. Ensure the mobile phase is thoroughly degassed and check for any loose fittings that could allow air to enter the system.
-
Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase of the column can degrade and "bleed," leading to a rising baseline, especially in gradient elution.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published HPLC methods for Tacrolimus analysis.
Table 1: Mobile Phase Composition and its Effect on Tacrolimus Analysis
| Organic Modifier | Aqueous Phase/Additive | Ratio (v/v) | Effect on Analysis |
| Acetonitrile (B52724) | Water with 0.1% Phosphoric Acid | 70:30 | Provides good peak shape and resolution of Tacrolimus and its isomers at 60°C.[4] |
| Acetonitrile | Water acidified to pH 4.0 | 45:55 | Suitable for a simple and sensitive isocratic method.[3] |
| Methanol (B129727) | 10 mM Ammonium Acetate (pH 6.0) | 95:5 | Used in an isocratic UPLC-MS/MS method for high sensitivity.[8] |
| Acetonitrile | 0.02 M Phosphate Buffer (pH 3.5) | Gradient | Effective for separating Tacrolimus from its related substances.[2] |
Table 2: Influence of Chromatographic Parameters on Tacrolimus Separation
| Parameter | Condition | Observed Effect |
| Column Temperature | 50°C | Asymmetrical peak shape observed. |
| 55°C | Symmetrical peak shape achieved.[4] | |
| 60°C | Good peak symmetry and resolution of isomers.[4][9] | |
| 70°C | Selected as the most suitable temperature for robustness and separation of impurities.[1] | |
| Organic Modifier | Acetonitrile | Generally provides higher elution strength and lower backpressure compared to methanol.[10] |
| Methanol | Can offer different selectivity compared to acetonitrile and may enhance π-π interactions with certain stationary phases.[11][12] | |
| Detection Wavelength | 210 nm | Commonly used for UV detection of Tacrolimus. |
| 215 nm | Also a frequently used wavelength for optimal absorbance.[4] |
Experimental Protocols
Protocol 1: Sample Preparation of Tacrolimus from Whole Blood for LC-MS/MS Analysis
This protocol is a representative example of a protein precipitation followed by solid-phase extraction (SPE) method.
Materials:
-
Whole blood sample (collected in EDTA tubes)
-
Zinc sulfate (B86663) solution (0.1 M in water)
-
Acetonitrile
-
Methanol
-
Deionized water
-
Internal Standard (IS) solution (e.g., Ascomycin or a deuterated Tacrolimus analog)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
Procedure:
-
To a 50 µL aliquot of the whole blood sample, add 10 µL of the internal standard solution and vortex for 15 seconds.
-
Add 50 µL of 0.1 M zinc sulfate solution to lyse the red blood cells and vortex for 1 minute.[8]
-
Add a protein precipitating agent like acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.
-
Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of water to remove polar interferences.
-
Elute Tacrolimus and the internal standard with 0.5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Protocol 2: General Isocratic RP-HPLC Method for Tacrolimus Quantification
This protocol provides a starting point for a simple isocratic HPLC-UV method.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (acidified to pH 4.0 with phosphoric acid) in a 50:50 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Set up the HPLC system with the specified conditions and allow the system to equilibrate until a stable baseline is achieved.
-
Prepare standard solutions of Tacrolimus in the mobile phase at various concentrations to create a calibration curve.
-
Prepare the sample solution by dissolving the sample in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Quantify the amount of Tacrolimus in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for broad or split peaks in Tacrolimus HPLC analysis.
Caption: Decision tree for improving sensitivity in Tacrolimus HPLC analysis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic monitoring of tacrolimus concentrations in blood: semi-automated extraction and liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry Method for the Estimation of Tacrolimus From Whole Blood Using Novel Time Programming Coupled With Diverter Valve Plumbing to Overcome the Matrix Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 7. On-line solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry for the quantitative analysis of tacrolimus in whole blood hemolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Robust UPLC–MS/MS Method With Acetonitrile for Precise Intracellular Quantification of Tacrolimus in PBMCs: A Step Toward Clinical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
strategies to reduce variability in Desmethyl Tacrolimus measurements
Welcome to the technical support center for Desmethyl Tacrolimus (B1663567) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability and troubleshooting common issues encountered during the quantification of Desmethyl Tacrolimus.
Frequently Asked Questions (FAQs)
Q1: What is the optimal biological matrix for measuring this compound, and why?
A1: The recommended matrix for measuring both tacrolimus and its metabolites, including this compound, is whole blood collected in a lavender-top (EDTA) tube.[1] Tacrolimus is extensively bound to erythrocytes (red blood cells), with the concentration in whole blood being significantly higher than in plasma.[1][2] Using plasma or serum would lead to inaccurately low measurements of the total circulating concentration of the drug and its metabolites.[1]
Q2: What are the critical pre-analytical factors that can introduce variability into this compound measurements?
A2: Several pre-analytical factors can introduce significant variability:
-
Sample Collection: It is essential to use lavender-top tubes containing EDTA as the anticoagulant.[1] Use of other tubes, especially serum separator tubes, is not recommended.
-
Storage Temperature: Improper storage is a primary cause of degradation. Samples should be refrigerated or frozen immediately after collection.[1] Storing whole blood samples at room temperature for extended periods can lead to significant degradation of tacrolimus and its metabolites.[1]
-
pH: Tacrolimus is most stable in acidic environments (pH 3-5) and is unstable under alkaline conditions, which can accelerate degradation through hydrolysis.[1][3]
Q3: How should whole blood samples for this compound analysis be stored?
A3: Proper storage is crucial for sample integrity.[1]
-
Short-term: Samples are stable for up to 7 days when refrigerated at 2-8°C.[1]
-
Long-term: For storage longer than 7 days, samples must be frozen at -20°C or below. Tacrolimus is reported to be stable for at least one month at -20°C.[1]
Q4: Which analytical method is preferred for the specific quantification of this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and preferred method for the specific quantification of both tacrolimus and its metabolites like this compound.[4][5][6] Immunoassays, while faster, often exhibit cross-reactivity with tacrolimus metabolites.[2][5][7] This lack of specificity can lead to an overestimation of the parent drug concentration and does not allow for discrete measurement of the metabolite.[8] LC-MS/MS provides high sensitivity and specificity, allowing for the distinct and accurate measurement of this compound.[4][5]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire workflow from collection to analysis. Ensure all samples are treated identically, including time at room temperature, mixing technique, and storage conditions. |
| Extraction Inefficiency | Optimize the protein precipitation and/or extraction steps. Ensure the internal standard is added early in the process to account for variability.[1] A stable isotope-labeled internal standard is recommended to correct for matrix effects and extraction variability.[8][9] |
| Instrumental Drift | Perform regular calibration and system performance checks on the LC-MS/MS instrument.[10] Monitor quality control (QC) samples throughout the analytical run to detect any drift. |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this.[8] Further optimization of chromatographic separation can also help separate the analyte from interfering matrix components. |
Issue 2: Low or Undetectable this compound Levels
| Potential Cause | Recommended Solution |
| Analyte Degradation | This is a primary concern. Ensure samples are collected in EDTA tubes and immediately refrigerated or frozen.[1] Avoid prolonged exposure to room temperature and alkaline pH conditions.[1][3] Tacrolimus is also sensitive to light and humidity, which can cause degradation.[11][12] |
| Incorrect Biological Matrix | Using plasma or serum instead of whole blood will result in artificially low measurements, as tacrolimus and its metabolites are primarily located in red blood cells.[1] |
| Poor Extraction Recovery | Re-evaluate the sample preparation method. Ensure complete lysis of red blood cells to release the analyte. The choice of protein precipitation agent (e.g., methanol (B129727) with zinc sulfate (B86663), acetonitrile) is critical.[1][6][8] |
| Insufficient Assay Sensitivity | The concentration of metabolites can be low. Verify that the lower limit of quantification (LLOQ) of your LC-MS/MS method is sufficient. LC-MS/MS generally offers superior sensitivity compared to other methods, often below 1 ng/mL.[9] |
Data Presentation
Table 1: Comparison of Analytical Methods for Tacrolimus and Metabolite Analysis
| Feature | Immunoassay (e.g., CMIA) | LC-MS/MS | Rationale for this compound Analysis |
| Specificity | Prone to cross-reactivity with metabolites.[5][7][8] | High specificity for parent drug and metabolites.[4][5] | LC-MS/MS is essential to specifically quantify this compound without interference from the parent drug or other metabolites. |
| Sensitivity (LLOQ) | Typically around 1-2 ng/mL.[9] | Generally lower, often <1 ng/mL.[6][9][13] | Higher sensitivity is crucial for accurately measuring potentially low concentrations of metabolites. |
| Precision (CV%) | Intra- and inter-assay CVs are generally <10%.[9] | Excellent precision with low CVs, typically <10%.[6][9][13] | Both methods offer good precision, but the accuracy of LC-MS/MS is superior due to its specificity. |
| Bias | Often shows a positive bias compared to LC-MS/MS due to metabolite cross-reactivity.[9] | Considered the reference method with minimal bias.[4][10] | To avoid falsely elevated results, a method with minimal bias is required. |
Experimental Protocols
Protocol: General Method for Whole Blood Sample Preparation for LC-MS/MS Analysis
This protocol is a generalized example and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing & Mixing: If frozen, thaw whole blood samples completely at room temperature. Once thawed, gently vortex the samples to ensure homogeneity.
-
Aliquoting: Pipette a precise volume (e.g., 50-100 µL) of the whole blood sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a working solution of the internal standard (a stable isotope-labeled tacrolimus is highly recommended) to each sample, calibrator, and quality control.[9]
-
Cell Lysis & Protein Precipitation: Add a protein precipitation reagent. A common choice is a solution of zinc sulfate in methanol.[1][8][9] The ratio of precipitation reagent to sample is typically 3:1 or 4:1.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete cell lysis and protein precipitation.[1][9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for injection into the LC-MS/MS system.[9]
Visualizations
Caption: Workflow for this compound sample preparation.
Caption: Troubleshooting logic for high measurement variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrolimus trough monitoring guided by mass spectrometry without accounting for assay differences is associated with acute kidney injury in lung transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 6 Second Analytical Method for Quantitation of Tacrolimus in Whole Blood by Use of Laser Diode Thermal Desorption Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 13. ovid.com [ovid.com]
Technical Support Center: Accurate Quantification of Desmethyl Tacrolimus
Welcome to the technical support center for the accurate quantification of Desmethyl Tacrolimus (B1663567). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Desmethyl Tacrolimus and why is its quantification important?
A1: this compound is a major metabolite of Tacrolimus, a potent immunosuppressant drug used to prevent organ rejection after transplantation.[1][2] Quantifying this compound is crucial as some metabolites may possess immunosuppressive or toxic effects, and monitoring their levels can provide a more comprehensive understanding of a patient's drug metabolism profile, aiding in the personalization of Tacrolimus therapy.[1]
Q2: What is the recommended analytical method for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Tacrolimus and its metabolites, including this compound. This method offers high specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with metabolites, leading to an overestimation of the parent drug concentration.
Q3: Which are the main isomers of this compound I should be aware of?
A3: The three primary mono-demethylated metabolites of Tacrolimus are 13-O-desmethyl tacrolimus (M1), 31-O-desmethyl tacrolimus (M2), and 15-O-desmethyl tacrolimus (M3).[1][3] It is important to be able to chromatographically separate these isomers for accurate quantification.
Q4: Where can I obtain reference standards for this compound?
A4: Certified reference standards for this compound and its isomers can be purchased from various chemical suppliers specializing in pharmaceutical impurities and metabolites.
Q5: What are the typical mass transitions for this compound in MS/MS analysis?
A5: The ammonium (B1175870) adduct ion [M+NH4]+ for the this compound isomers is typically observed at an m/z of 807.5. A common fragmentation transition for quantification is m/z 807.5 > 754.7.[4] It is recommended to optimize the collision energy for this transition on your specific instrument.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS quantification of this compound.
Issue 1: Low or No Signal/Poor Sensitivity
Symptoms:
-
The peak for this compound is not detectable or has a very low signal-to-noise ratio, even in quality control (QC) samples.
-
The lower limit of quantification (LLOQ) is not met.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometer Settings | Infuse a this compound standard solution directly into the mass spectrometer to optimize source conditions (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). Confirm you are monitoring the correct precursor and product ion transitions. |
| Inefficient Sample Extraction | Evaluate the extraction recovery of your method. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method for Tacrolimus and its metabolites.[4] Ensure the pH of your extraction solvents is optimal for this compound. |
| Matrix Effects (Ion Suppression) | The presence of endogenous components in the sample matrix can suppress the ionization of this compound. To mitigate this, improve sample cleanup, for example, by using a more selective SPE sorbent. Also, ensure adequate chromatographic separation from interfering matrix components. A stable isotope-labeled internal standard for Tacrolimus can help compensate for matrix effects. |
| Analyte Degradation | Ensure proper sample handling and storage. Whole blood samples for Tacrolimus and its metabolites are generally stable for up to 72 hours at room temperature and for at least one month at -20°C.[4] Avoid repeated freeze-thaw cycles. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks will result in lower peak height and reduced sensitivity. Refer to the "Poor Peak Shape" troubleshooting section. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Chromatographic peaks for this compound are not symmetrical.
-
Peaks may be broad, show tailing, fronting, or appear as two merged peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence. If performance does not improve, replace the guard column. If the issue persists, the analytical column may need to be replaced. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and column chemistry. The mobile phase composition should be optimized for good peak shape. For example, a gradient elution with acetonitrile (B52724) and an aqueous buffer is commonly used. |
| Sample Overload | Inject a lower concentration of the sample to see if the peak shape improves. This is particularly relevant for high-concentration samples. |
| Mismatched Sample Solvent and Mobile Phase | The solvent used to dissolve the extracted sample should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
| Isomeric Co-elution | If peaks are broad or split, it may indicate co-elution of the this compound isomers. Optimize the chromatographic gradient and/or explore different column chemistries to achieve baseline separation. A longer column or a column with a smaller particle size can also improve resolution. |
Issue 3: Inaccurate or Imprecise Results
Symptoms:
-
Quality control samples consistently fall outside of the acceptable range (typically ±15% of the nominal value).
-
High coefficient of variation (%CV) for replicate injections.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Internal Standard Selection or Use | The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. Since a SIL-Desmethyl Tacrolimus may not be readily available, a SIL-Tacrolimus (e.g., Tacrolimus-¹³C,D₂) or a structural analog like ascomycin (B1665279) is commonly used.[5][6] Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process. |
| Calibration Curve Issues | Ensure the calibration curve is linear over the desired concentration range and has a good correlation coefficient (r² > 0.99). Use a sufficient number of calibration standards to define the curve accurately. |
| Matrix Effects (Ion Enhancement or Suppression) | As mentioned in the sensitivity troubleshooting section, matrix effects can lead to inaccurate quantification. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat solution. If significant matrix effects are observed, improve the sample cleanup procedure. |
| Sample Preparation Variability | Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automated liquid handlers can improve precision. |
| Carryover | If a high concentration sample is followed by a low concentration sample, carryover can lead to artificially high results for the low sample. Optimize the autosampler wash procedure with a strong solvent to minimize carryover.[7] |
Quantitative Data Summary
The following table summarizes typical performance parameters for a validated LC-MS/MS method for the quantification of Tacrolimus and its Desmethyl metabolites.
| Parameter | 13-O-desmethyl Tacrolimus (M1) | 31-O-desmethyl Tacrolimus (M2) | 15-O-desmethyl Tacrolimus (M3) | Tacrolimus |
| Linear Range | 0.15 - 39 ng/mL | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 93 - 110% | 93 - 110% | 93 - 110% | 93 - 110% |
| Data adapted from a validated LC-MS/MS method for the simultaneous quantification of Tacrolimus and its three mono-demethylated metabolites.[1][4] |
Experimental Protocols
Detailed Methodology for this compound Quantification by LC-MS/MS
This protocol is based on a published method for the simultaneous determination of Tacrolimus and its three mono-demethylated metabolites in human whole blood.[1]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 85 µL of whole blood, add an internal standard solution (e.g., ascomycin or ¹³C,D₂-Tacrolimus).
-
Lyse the red blood cells by adding a zinc sulfate (B86663) solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Parameters
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 2 mM ammonium acetate (B1210297) with 0.1% formic acid)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A slow gradient elution is used to achieve separation of the isomeric metabolites.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (M1, M2, M3): m/z 807.5 → 754.7
-
Tacrolimus: m/z 821.5 → 768.7
-
Ascomycin (IS): m/z 809.4 → 756.7
-
¹³C,D₂-Tacrolimus (IS): m/z 824.6 → 771.5
-
3. Calibration Standards and Quality Controls
-
Prepare calibration standards and quality controls by spiking known concentrations of this compound and Tacrolimus into drug-free whole blood.
-
The calibration range should cover the expected concentrations in clinical samples.
-
QC samples should be prepared at low, medium, and high concentrations.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Determination of tacrolimus, three mono-demethylated metabolites and a M1 tautomer in human whole blood by liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Enhancing the Stability of Desmethyl Tacrolimus in Solution
Welcome to the technical support center for Desmethyl Tacrolimus (B1663567) (Ascomycin, FK520). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Desmethyl Tacrolimus in solution during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the laboratory.
Troubleshooting Guides
Problem: Unexpected Loss of Potency or Inconsistent Results
If you are observing a decrease in the biological activity of your this compound solution or inconsistent results in your assays, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| pH-Induced Degradation | Verify the pH of your solution. This compound, similar to Tacrolimus, is most stable in a pH range of 3-5.[1][2][3] Alkaline conditions (pH > 7) significantly increase the rate of hydrolytic degradation.[4][5][6] Adjust the pH of your buffer system accordingly. |
| Thermal Degradation | Ensure your solution is stored at the recommended temperature. Elevated temperatures can lead to degradation.[1][2][7] For short-term storage, refrigeration (2-8 °C) is often recommended, while long-term storage should be at -20°C or below.[5][8] |
| Photodegradation | Protect your solution from light. Exposure to UV or even ambient laboratory light can cause degradation.[1][7][9] Use amber vials or wrap your containers in aluminum foil.[5] |
| Oxidative Degradation | If your solution is exposed to air for extended periods or contains oxidizing agents, oxidative degradation can occur.[1][2] Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon if oxygen sensitivity is a concern. |
| Solvent Effects | Ensure this compound is fully dissolved. If using a co-solvent system, precipitation can occur upon dilution into an aqueous buffer.[5] |
Problem: Visible Precipitation or Cloudiness in the Solution
The appearance of precipitates or cloudiness in your this compound solution can be a sign of solubility issues or degradation.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound, like Tacrolimus, has low aqueous solubility.[4][10] If the concentration exceeds its solubility limit in your aqueous medium, it will precipitate.[5] Consider using a co-solvent such as DMSO or ethanol (B145695) for initial dissolution before diluting into your aqueous buffer.[5] |
| pH Shift | A change in the pH of your solution can affect the solubility of this compound.[5] Ensure your buffer has sufficient capacity to maintain the desired pH. |
| Formation of Degradation Products | Some degradation products may be less soluble than the parent compound, leading to precipitation over time. Analyze the precipitate and supernatant to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its structural similarity to Tacrolimus, this compound is susceptible to several degradation pathways in solution:
-
Hydrolysis: The macrolide lactone ring is prone to opening under both acidic and, more significantly, alkaline conditions.[4][9][10]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of various oxidation products.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can cause isomerization and other degradation reactions.[1][9]
-
Thermal Degradation: High temperatures can accelerate degradation, leading to the formation of isomers and other breakdown products.[1][2][7]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: The optimal pH for stability is in the acidic range, typically between pH 3 and 5.[1][2][3] The rate of degradation increases significantly in neutral and alkaline solutions.[4][6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended.[11] For long-term storage, freezing at -20°C or below is advisable.[5][8]
-
Light: Solutions should always be protected from light by using amber-colored containers or by wrapping the container with a light-blocking material.[5]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.[8]
Q4: Can I use stabilizing agents to enhance the stability of my this compound solution?
A4: Yes, certain stabilizing agents can be used. For instance, organic acids like citric acid, tartaric acid, or oxalic acid can help maintain an acidic pH and may also act as chelating agents to protect against metal-ion catalyzed degradation.[12] The use of cyclodextrins has also been shown to improve the solubility and stability of Tacrolimus in aqueous solutions.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected vial at -20°C or below.[5][8]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the this compound solution to understand its stability profile under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound in the desired buffer or solvent system.
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the solution to 1-2 with hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).[6]
-
Alkaline Hydrolysis: Adjust the pH of the solution to 9-10 with sodium hydroxide (B78521) and incubate at room temperature.[4][6]
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%) to the solution and incubate at room temperature.[5][6]
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in a stable buffer (pH 3-5).[1][5]
-
Photodegradation: Expose the solution to a controlled light source (e.g., a UV lamp or a photostability chamber).[7][9]
-
-
Sample Analysis: At specified time intervals, withdraw aliquots from each stress condition.
-
Quantification: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining intact this compound and to detect the formation of degradation products.[2][7]
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Key factors influencing the degradation pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of tacrolimus solutions in polyolefin containers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 10. Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of tacrolimus ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US9549918B2 - Stabilized tacrolimus composition - Google Patents [patents.google.com]
resolving co-elution of Tacrolimus and Desmethyl Tacrolimus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Tacrolimus (B1663567) and its structurally similar metabolite, Desmethyl Tacrolimus (Ascomycin).
Troubleshooting Guide: Resolving Co-elution of Tacrolimus and this compound
Co-elution of Tacrolimus and this compound can lead to inaccurate quantification and misinterpretation of results. This guide provides a systematic approach to troubleshoot and resolve this common issue.
Question: My Tacrolimus and this compound peaks are not separating. What are the initial steps I should take?
Answer:
Start by systematically evaluating your chromatographic system and method parameters. Here is a checklist of initial troubleshooting steps:
-
Verify System Suitability: Ensure your HPLC or UPLC-MS/MS system meets the performance criteria outlined in the USP monograph for Tacrolimus, which specifies a resolution of not less than (NLT) 3.0 between Ascomycin (structurally similar to this compound) and Tacrolimus.[1]
-
Column Health: Assess the performance of your analytical column. A decline in column efficiency can lead to peak broadening and loss of resolution.
-
Action: Perform a column efficiency test and compare it to the manufacturer's specifications. If the performance is poor, consider cleaning or replacing the column.
-
-
Mobile Phase Preparation: Inaccurate mobile phase composition can significantly impact retention and selectivity.
-
Action: Prepare fresh mobile phase, ensuring accurate pH adjustment and solvent ratios. Degas the mobile phase to prevent bubble formation.
-
Question: I've checked my system and mobile phase, but the co-elution persists. What chromatographic parameters can I modify?
Answer:
If initial checks do not resolve the issue, you can optimize your chromatographic method. Focus on parameters that influence selectivity.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol has been shown to provide lower background noise and higher sensitivity for both Tacrolimus and its metabolites.[2]
-
Additives: The addition of formic acid and ammonium (B1175870) acetate (B1210297) to the aqueous phase can enhance mass spectrometry signal response and improve peak shape.[2]
-
-
Stationary Phase:
-
Consider using a different column chemistry. While C18 columns are common, newer generation C18 columns with increased inertness and reproducibility, such as the Luna Omega C18, have demonstrated superior resolution for Tacrolimus and its impurities.[1]
-
-
Temperature:
-
Gradient Elution:
-
Optimizing the gradient profile is crucial for separating closely eluting compounds. A shallower gradient can increase the separation between peaks. An optimized gradient might involve holding the initial mobile phase composition for a short period before initiating the gradient.[2]
-
Question: Are there alternative analytical approaches if chromatographic resolution cannot be achieved?
Answer:
While chromatographic separation is ideal, tandem mass spectrometry (LC-MS/MS) offers high specificity that can help differentiate between co-eluting compounds.
-
Multiple Reaction Monitoring (MRM): By selecting unique precursor-to-product ion transitions for Tacrolimus and this compound, you can selectively quantify each compound even if they are not baseline separated.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the differentiation of compounds with very similar mass-to-charge ratios.
It is important to note that even with MS/MS, significant co-elution can lead to ion suppression, affecting the accuracy of quantification. Therefore, optimizing chromatographic separation should always be the primary goal.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in separating Tacrolimus and this compound?
A1: The primary challenge lies in their structural similarity. This compound is a major metabolite of Tacrolimus, differing only by a methyl group.[5] This subtle difference results in very similar physicochemical properties, making them difficult to separate using conventional chromatographic techniques.
Q2: Why is it important to separate Tacrolimus from its metabolites?
A2: Accurate measurement of Tacrolimus is crucial for therapeutic drug monitoring (TDM) in transplant patients due to its narrow therapeutic index.[6] Co-eluting metabolites can interfere with immunoassays, leading to an overestimation of Tacrolimus concentrations.[7][8] Specific and accurate quantification by methods like LC-MS/MS is essential for proper patient dosing and to avoid toxicity or organ rejection.[4][9]
Q3: Can sample preparation help in resolving co-elution?
A3: While sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are essential for cleaning up the sample and concentrating the analytes, they generally do not resolve co-elution of structurally similar compounds like Tacrolimus and this compound.[7] The primary separation occurs during the chromatographic step.
Q4: What are the typical mass transitions (m/z) used for Tacrolimus and its internal standard, Ascomycin, in LC-MS/MS?
A4: In positive ion mode, the following transitions are commonly monitored:
-
Tacrolimus: m/z 821.6 > 768.6 (quantifier) and m/z 821.6 > 796.5 (qualifier)[4]
-
Ascomycin (Internal Standard): m/z 809.6 > 756.4 (quantifier) and m/z 809.6 > 774.6 (qualifier)[4]
Experimental Protocols
Detailed Methodology for a Validated LC-MS/MS Method
This protocol is based on a robust UPLC-MS/MS method for the quantification of Tacrolimus.[2]
Sample Preparation:
-
Aliquot 50 µL of whole blood containing the analytes.
-
Perform protein precipitation using acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Luna C18 (100×2 mm, 3 µm)
-
Mobile Phase A: Water with 20 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: 100% Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Autosampler Temperature: 4°C
-
Total Run Time: 8 minutes
-
Gradient Program:
-
0-0.5 min: 75% B
-
0.5-2.0 min: Increase to 100% B
-
2.0-5.0 min: Hold at 100% B
-
5.0-5.5 min: Decrease to 75% B
-
5.5-8.0 min: Hold at 75% B for column re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tacrolimus: Monitor appropriate precursor and product ions.
-
Ascomycin (IS): Monitor appropriate precursor and product ions.
-
Data Presentation
Table 1: Comparison of Chromatographic Columns for Tacrolimus and Ascomycin Separation[1]
| Column | Resolution (Tacrolimus/Ascomycin) | %RSD (n=6) |
| Luna 3 µm C18 | > 3.0 | < 10.0 |
| Luna 3 µm C18(2) | > 3.0 | < 10.0 |
| Luna Omega 3 µm C18 | Highest Resolution | Lowest %RSD |
Table 2: Example Gradient Elution Program for Tacrolimus Separation[2]
| Time (min) | % Mobile Phase B (Methanol) |
| 0.0 - 0.5 | 75 |
| 0.5 - 2.0 | 75 → 100 |
| 2.0 - 5.0 | 100 |
| 5.0 - 5.5 | 100 → 75 |
| 5.5 - 8.0 | 75 |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: General workflow for LC-MS/MS analysis of Tacrolimus.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Robust UPLC–MS/MS Method With Acetonitrile for Precise Intracellular Quantification of Tacrolimus in PBMCs: A Step Toward Clinical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 6. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 7. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrolimus analysis: a comparison of different methods and matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression effects for Desmethyl Tacrolimus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects during the analysis of Desmethyl Tacrolimus (B1663567).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Desmethyl Tacrolimus?
A1: Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., whole blood, plasma). This phenomenon can lead to decreased analytical sensitivity, poor accuracy, and unreliable quantification.
Q2: How can I determine if ion suppression is affecting my this compound assay?
A2: A common method to identify and assess the extent of ion suppression is through a post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?
A3: The use of a SIL-IS, such as ascomycin (B1665279) or a deuterated analog of Tacrolimus, is a highly effective strategy to compensate for ion suppression. Since the SIL-IS is structurally and chemically very similar to this compound, it will co-elute and experience a similar degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantitative results.
Q4: Can the choice of ionization technique impact ion suppression for this compound?
A4: Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is commonly used for the analysis of Tacrolimus and its metabolites and is known to be susceptible to ion suppression. Atmospheric pressure chemical ionization (APCI) is another option that is often less prone to ion suppression for certain compounds. However, ESI is generally more suitable for polar molecules like this compound. The selection of the ionization technique should be optimized during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
-
Possible Cause: Significant ion suppression from the biological matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Transitioning from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by:
-
Adjusting the mobile phase composition and gradient profile.
-
Using a different stationary phase (e.g., a column with a different chemistry or particle size).
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted concentration of the analyte is still above the lower limit of quantification (LLOQ).
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause: Secondary interactions with the analytical column, column contamination, or inappropriate injection solvent.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape for compounds like this compound by minimizing interactions with residual silanol (B1196071) groups on the column.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider replacing the column.
-
Injection Solvent Compatibility: Ensure that the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Issue 3: High Variability in Quantitative Results
-
Possible Cause: Inconsistent ion suppression across different samples or batches.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, using a SIL-IS is the most effective way to correct for sample-to-sample variations in ion suppression.
-
Evaluate Matrix Effects from Different Lots: Assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability. The coefficient of variation (CV) of the internal standard-normalized matrix factor should ideally be less than 15%.
-
Quantitative Data Summary
The following table summarizes key performance metrics from a validated LC-MS/MS method for the simultaneous quantification of Tacrolimus and this compound in whole blood.
| Parameter | Tacrolimus | This compound |
| Linearity (R²)¹ | > 0.995 | > 0.995 |
| Analytical Measurement Range (AMR)¹ | 1.1 - 31.6 ng/mL | Not specified |
| Within-Run Imprecision (CV%)¹ | < 10% | Not specified |
| Between-Run Imprecision (CV%)¹ | ≤ 11% | Not specified |
| Matrix Effect² | 7.6% | 15.0% |
| Recovery² | 8.9% | 10.8% |
¹Data from a study on the simultaneous quantification of tacrolimus and its major metabolite, this compound.[1] ²Data from a study evaluating different sample preparation methods for intracellular tacrolimus.[2]
Experimental Protocols
Detailed Methodology for Sample Preparation (Protein Precipitation)
This protocol is a common starting point for the extraction of this compound from whole blood.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or quality control sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., ascomycin in methanol) to each tube.
-
Precipitation: Add 100 µL of a precipitation reagent (e.g., methanol (B129727) or acetonitrile (B52724) containing zinc sulfate) to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Logical Workflow for Minimizing Ion Suppression
Caption: A logical workflow for identifying and mitigating ion suppression.
Experimental Workflow for this compound Analysis
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of Desmethyl Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of desmethyl tacrolimus (B1663567), the primary metabolite of the immunosuppressant drug tacrolimus. Understanding the concentration of both the parent drug and its metabolites is crucial for therapeutic drug monitoring (TDM) to ensure optimal efficacy and minimize toxicity in transplant recipients. This document outlines the performance of LC-MS/MS methods, compares them with alternative immunoassays, and provides detailed experimental protocols.
Introduction to Tacrolimus Metabolism and Quantification
Tacrolimus is a cornerstone of immunosuppressive therapy in organ transplantation. Its metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver and small intestine.[1][2][3] This process generates several metabolites, with 13-O-desmethyl tacrolimus being one of the most abundant.[4][5] Due to a narrow therapeutic window, monitoring tacrolimus concentrations in whole blood is standard clinical practice.[4][6]
While immunoassays are widely used for their convenience, they can exhibit cross-reactivity with tacrolimus metabolites, potentially leading to an overestimation of the active parent drug concentration.[7][8][9] LC-MS/MS has emerged as the gold standard, offering superior specificity and sensitivity by chromatographically separating tacrolimus from its metabolites before detection.[5][6][8]
Metabolic Pathway of Tacrolimus
The metabolic conversion of tacrolimus to its desmethyl metabolite is a critical step in its clearance from the body. The following diagram illustrates this pathway.
Caption: Metabolic pathway of tacrolimus to this compound.
Comparison of Analytical Methods: LC-MS/MS vs. Immunoassay
The choice of analytical method can significantly impact the measured tacrolimus concentration and subsequent clinical decisions. The following table summarizes the key performance characteristics of LC-MS/MS and a common immunoassay method.
| Feature | LC-MS/MS | Immunoassay (e.g., MEIA, CMIA) |
| Specificity | High (Separates parent drug from metabolites) | Variable (Potential cross-reactivity with metabolites) |
| Bias | Considered the reference method | Generally shows a positive bias compared to LC-MS/MS[7][10] |
| Sensitivity (LLOQ) | As low as 0.04 ng/mL for tacrolimus and this compound[11] | Typically around 1-2 ng/mL |
| Throughput | Lower, though can be improved with automation[6] | High, suitable for routine clinical labs |
| Cost | Higher initial instrument cost | Lower per-sample cost |
| Primary Use | Clinical trials, research, reference testing, routine TDM[8] | Routine therapeutic drug monitoring[8] |
Performance of a Validated LC-MS/MS Method
The following tables present quantitative data from a validated LC-MS/MS method for the simultaneous quantification of tacrolimus and this compound in whole blood.
Table 1: Method Validation Parameters
| Parameter | Tacrolimus | This compound |
| **Linearity (R²) ** | > 0.995[10][12] | > 0.995[10][12] |
| Analytical Measurement Range (AMR) | 1.1 - 31.6 ng/mL[10][12] | 0.5 - 30 ng/mL (typical) |
| Lower Limit of Quantification (LLOQ) | 0.75 µg/L[5] | 0.5 ng/mL[10] |
| Within-Run Imprecision (%CV) | < 10%[10] | < 15% |
| Between-Run Imprecision (%CV) | ≤ 11%[10] | ≤ 15% |
| Bias | Within 15% of spiked concentrations[10] | Within 15% of spiked concentrations |
| Recovery | ~62%[5] | Not always reported |
Table 2: Comparison of Tacrolimus Concentrations by LC-MS/MS and Immunoassay
| Patient Cohort | Mean Concentration (Immunoassay) | Mean Concentration (LC-MS/MS) | Mean Bias (%) |
| Immediate-Release Tacrolimus | 8.0 ng/mL[10] | 6.8 ng/mL[10] | +17.6% |
| Extended-Release Tacrolimus | 9.4 ng/mL[10] | 8.4 ng/mL[10] | +11.9% |
Experimental Protocol: LC-MS/MS for this compound
This section provides a detailed methodology for a typical LC-MS/MS assay for the quantification of tacrolimus and this compound in whole blood.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
Materials and Reagents
-
Tacrolimus and this compound certified reference materials
-
Ascomycin (B1665279) (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Zinc sulfate
-
Whole blood (blank matrix)
Sample Preparation
-
To 100 µL of whole blood sample, calibrator, or quality control, add 25 µL of internal standard working solution (e.g., ascomycin in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol/water).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 50 °C
Tandem Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Tacrolimus: m/z 821.5 -> 768.4
-
This compound: m/z 807.5 -> 754.7
-
Ascomycin (IS): m/z 809.5 -> 756.4
-
Data Analysis
-
Peak areas for tacrolimus, this compound, and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
The concentrations of tacrolimus and this compound in the unknown samples are determined from the calibration curve using a linear regression model.
Conclusion
LC-MS/MS provides a highly specific and accurate method for the quantification of this compound, overcoming the limitations of traditional immunoassays.[8] The validation data presented demonstrates the reliability of this technique for both research and clinical applications. The detailed experimental protocol serves as a foundation for laboratories looking to establish or refine their own LC-MS/MS-based assays for therapeutic drug monitoring of tacrolimus and its metabolites. The adoption of such precise methods is paramount for optimizing immunosuppressive therapy and improving patient outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Validation of Desmethyl Tacrolimus Immunoassays
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of tacrolimus (B1663567), a comprehensive understanding of immunoassay performance is critical. This guide provides an objective comparison of commercially available immunoassays, with a specific focus on their cross-reactivity with the primary metabolite, 13-O-desmethyl tacrolimus (M-I). Accurate quantification of the parent drug is essential for effective immunosuppressive therapy and to avoid toxicity. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of these vital analytical tools.
Performance Comparison of Tacrolimus Immunoassays
The performance of various immunoassays for tacrolimus is often benchmarked against the gold standard, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can distinguish and separately quantify tacrolimus and its metabolites. Immunoassays, while offering advantages in speed and throughput, can exhibit varying degrees of cross-reactivity with metabolites, potentially leading to an overestimation of the active drug concentration. The data presented below summarizes key performance characteristics of several widely used immunoassays.
| Feature | Abbott Architect (CMIA) | Siemens Dimension (ACMIA) | Roche Elecsys (ECLIA) | Thermo Fisher (CEDIA) | LC-MS/MS (Reference) |
| Technology | Chemiluminescent Microparticle Immunoassay | Affinity Chrome-Mediated Immunoassay | Electrochemiluminescence Immunoassay | Cloned Enzyme Donor Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL[1] | ~1.0 ng/mL[2][3] | ~0.75 ng/mL | ~2.0 ng/mL[4] | Typically ≤ 0.5 ng/mL |
| Cross-Reactivity with Desmethyl Tacrolimus (M-I) | 8%[5] | Minimal interference reported[6] | Proportional bias observed, suggesting some cross-reactivity[7] | 37.7%[4] | None (specific quantification) |
| Bias vs. LC-MS/MS | Positive bias observed[8] | Generally good agreement, though some studies show slight positive bias[9] | Significant proportional bias of 26% reported in one study[7] | Potential for positive bias noted[4] | N/A |
| Sample Pretreatment | Manual precipitation step required[10] | Fully automated onboard pretreatment[2][3][11] | Manual precipitation step required[12][13] | Manual pretreatment required | Manual or automated extraction |
| Time to First Result | ~30 minutes (post-pretreatment)[1] | < 15 minutes[2][3][11] | ~18 minutes (post-pretreatment)[13] | Varies by analyzer | Varies by method (typically longer than immunoassays) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for sample preparation and analysis for the discussed immunoassays and the reference LC-MS/MS method.
Immunoassay Sample Preparation (General Protocol for Manual Pretreatment)
-
Sample Collection: Collect whole blood specimens in EDTA-containing tubes.
-
Precipitation:
-
Vortexing: Immediately after adding the precipitation reagent, cap the tube and vortex thoroughly to ensure complete mixing and protein precipitation.[10]
-
Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.[10][14]
-
Supernatant Transfer: Carefully decant or pipette the supernatant, which contains the extracted tacrolimus, into a separate tube for analysis on the automated immunoassay platform.[10][14]
-
Automated Analysis: Place the tube containing the supernatant onto the respective immunoassay analyzer (e.g., Abbott Architect, Roche Elecsys) for automated analysis.
Note: The Siemens Dimension platform features a fully automated onboard sample pretreatment, eliminating the need for these manual steps.[2][3][11]
LC-MS/MS Sample Preparation and Analysis
-
Sample Collection: Collect whole blood in EDTA tubes.
-
Protein Precipitation/Extraction:
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to an aliquot of the whole blood sample.
-
Vortex mix and centrifuge to pellet precipitated proteins.
-
-
Chromatographic Separation:
-
Inject the resulting supernatant into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
The stationary and mobile phases of the chromatography system are optimized to separate tacrolimus and its metabolites based on their physicochemical properties.
-
-
Mass Spectrometric Detection:
-
The separated compounds are introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to specifically detect and quantify the parent tacrolimus molecule and its metabolites based on their unique mass-to-charge ratios.
-
Visualizing the Pathways and Workflows
To better illustrate the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is the automated Elecsys tacrolimus assay on the Roche cobas e 602 analyzer an acceptable replacement for a liquid chromatography-tandem mass spectrometry-based assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Evaluation of the New Siemens Tacrolimus Assay on the Dimension EXL Integrated Chemistry System Analyzer: Comparison With an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medilinkltd.com [medilinkltd.com]
- 11. siemens-healthineers.com [siemens-healthineers.com]
- 12. storage.mtender.gov.md [storage.mtender.gov.md]
- 13. storage.mtender.gov.md [storage.mtender.gov.md]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Tacrolimus vs. Desmethyl Tacrolimus: A Comparative Analysis of Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the immunosuppressive activities of Tacrolimus (B1663567) (also known as FK-506) and its primary metabolite, 13-O-Desmethyl Tacrolimus. Tacrolimus is a cornerstone immunosuppressant in solid organ transplantation, renowned for its potent inhibition of T-cell activation. Understanding the pharmacological profile of its metabolites is crucial for optimizing therapeutic drug monitoring and developing novel immunosuppressive agents. This document presents a comprehensive overview of their mechanisms of action, comparative potency supported by experimental data, and detailed experimental protocols.
Executive Summary
Tacrolimus undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 3A (CYP3A) enzymes in the liver and intestine, leading to the formation of several metabolites.[1] The most abundant of these is 13-O-Desmethyl Tacrolimus. While structurally similar to the parent compound, emerging evidence conclusively demonstrates that 13-O-Desmethyl Tacrolimus exhibits significantly reduced immunosuppressive activity. This guide delves into the quantitative differences in their biological effects and the underlying molecular mechanisms.
Mechanism of Action: A Shared Pathway
Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, a critical cascade in T-lymphocyte activation. The process begins with Tacrolimus binding to an intracellular receptor, the FK506-binding protein 12 (FKBP-12). This Tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production leads to a downstream blockade of T-cell proliferation and activation, which is the basis of Tacrolimus's potent immunosuppressive effect.[2][3]
Due to its structural similarity, 13-O-Desmethyl Tacrolimus is presumed to follow the same mechanism of action, albeit with a lower affinity for its molecular targets, resulting in diminished immunosuppressive potency.
Caption: Metabolic conversion and shared mechanism of action.
Comparative Immunosuppressive Potency
Experimental data from in vitro studies, specifically the mixed lymphocyte reaction (MLR) assay, provides a quantitative comparison of the immunosuppressive activities of Tacrolimus and its metabolites. The MLR assay measures the proliferative response of T-cells to allogeneic stimulation, a key process in organ transplant rejection. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | IC50 (nM) in Mouse Mixed Lymphocyte Reaction | Relative Potency (Tacrolimus = 1) |
| Tacrolimus | 0.15 | 1 |
| 13-O-Desmethyl Tacrolimus (M-I) | 1.65 | ~0.09 |
| 31-O-Desmethyl Tacrolimus (M-II) | 0.23 | ~0.65 |
| 15-O-Desmethyl Tacrolimus (M-III) | >127 | <0.001 |
| 12-Hydroxytacrolimus (M-IV) | 5.52 | ~0.03 |
Data sourced from a study evaluating the immunosuppressive activity of Tacrolimus and its metabolites.[4]
The data clearly indicates that 13-O-Desmethyl Tacrolimus is approximately 11 times less potent than the parent drug, Tacrolimus, in inhibiting T-cell proliferation in this assay. Other metabolites, such as 15-O-Desmethyl Tacrolimus, show negligible activity, while 31-O-Desmethyl Tacrolimus retains a notable portion of the immunosuppressive effect, though it is a minor metabolite.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the immunosuppressive activity of Tacrolimus and its metabolites.
Mixed Lymphocyte Reaction (MLR) Assay
This assay is a cornerstone for assessing the cell-mediated immune response and the efficacy of immunosuppressive agents.
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Detailed Steps:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated (allogeneic) donors using Ficoll-Paque density gradient centrifugation.
-
Preparation of Stimulator and Responder Cells: Inactivate the PBMCs from one donor to serve as stimulator cells, either by irradiation (e.g., 3000 rads) or by treatment with a proliferation inhibitor like Mitomycin C. The PBMCs from the second donor will act as the responder cells.
-
Cell Culture: In a 96-well flat-bottom plate, co-culture the responder and stimulator cells at a 1:1 ratio (e.g., 1x10^5 cells of each) in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).
-
Drug Incubation: Add serial dilutions of Tacrolimus, this compound, or a vehicle control to the co-cultures in triplicate.
-
Incubation: Incubate the plates for 5 to 7 days in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Assay: For the final 18-24 hours of incubation, add [3H]-thymidine to each well. Proliferating T-cells will incorporate the radiolabeled thymidine (B127349) into their DNA.
-
Data Acquisition and Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM). Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the drug-FKBP-12 complex.
Caption: Workflow for a Calcineurin Phosphatase Activity Assay.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, CaCl2, and a reducing agent like DTT. Utilize recombinant human calcineurin, calmodulin, FKBP-12, and a specific phosphopeptide substrate (e.g., RII phosphopeptide).
-
Drug-FKBP-12 Complex Formation: Pre-incubate serial dilutions of Tacrolimus or this compound with a fixed concentration of FKBP-12 to allow for the formation of the inhibitory complex.
-
Reaction Initiation: In a 96-well plate, initiate the phosphatase reaction by adding the pre-incubated drug-FKBP-12 complex to a mixture containing calcineurin, calmodulin, and the RII phosphopeptide substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the dephosphorylation of the substrate by calcineurin.
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.
-
Data Acquisition and Analysis: Read the absorbance at approximately 620 nm using a microplate reader. The amount of phosphate released is proportional to the calcineurin activity. Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.
Conclusion
The comparative analysis of Tacrolimus and its primary metabolite, 13-O-Desmethyl Tacrolimus, reveals a significant disparity in their immunosuppressive potencies. While both compounds are believed to share the same mechanism of action through the inhibition of the calcineurin pathway, 13-O-Desmethyl Tacrolimus is substantially less active than its parent drug. This finding has important implications for therapeutic drug monitoring, as the presence of metabolites may not contribute significantly to the overall immunosuppressive effect. For researchers and professionals in drug development, this underscores the importance of evaluating the pharmacological activity of metabolites in the development of new chemical entities. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies.
References
A Comparative Guide to Analytical Methods for Desmethyl Tacrolimus Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tacrolimus (B1663567) and its metabolites is crucial for therapeutic drug monitoring (TDM) to ensure optimal immunosuppressive efficacy while minimizing toxicity. Desmethyl tacrolimus is a major metabolite of tacrolimus, and its detection is important for understanding the parent drug's metabolism and for accurately interpreting TDM results, especially when using less specific analytical methods. This guide provides a detailed comparison of the primary analytical techniques used for the detection of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and various immunoassays.
Comparison of Analytical Method Performance
The choice of analytical method for detecting this compound significantly impacts the accuracy and specificity of the results. LC-MS/MS is considered the gold standard due to its high specificity and ability to simultaneously quantify tacrolimus and its metabolites. Immunoassays, while offering high throughput and ease of use, can exhibit significant cross-reactivity with tacrolimus metabolites, potentially leading to an overestimation of the parent drug concentration.
Table 1: Performance Characteristics of Analytical Methods for this compound Detection
| Parameter | LC-MS/MS | Immunoassays (General) |
| Specificity | High (distinguishes between tacrolimus and metabolites) | Variable (subject to cross-reactivity with metabolites) |
| Linearity (ng/mL) | 0.04 - 40[1] | Assay dependent, typically 2 - 30 for tacrolimus |
| Lower Limit of Quantification (LLOQ) (ng/mL) | As low as 0.04 for 13-O-DMT[1] | Generally higher than LC-MS/MS for parent drug, not specific for metabolites |
| Intra-day Precision (%CV) | <10%[2] | <10% for parent drug |
| Inter-day Precision (%CV) | ≤11%[2] | <10% for parent drug |
| Accuracy/Recovery (%) | Typically within 15% of nominal values[2] | Can be biased high due to metabolite cross-reactivity |
| Cross-reactivity with this compound | None | Varies significantly by assay; can be substantial[3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are outlines of the typical experimental protocols for the LC-MS/MS and immunoassay methods.
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of tacrolimus and its desmethyl metabolites.
1. Sample Preparation (Protein Precipitation & Extraction):
-
To a whole blood sample, an internal standard (e.g., ascomycin) is added.
-
Proteins are precipitated using a solution of zinc sulfate (B86663) in methanol (B129727) or acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis. In some methods, a further solid-phase extraction (SPE) or liquid-liquid extraction is performed to concentrate the analytes and remove interfering substances.[5]
2. Chromatographic Separation:
-
The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of tacrolimus and its metabolites is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
3. Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for tacrolimus and each desmethyl metabolite are monitored for quantification.[5]
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Various immunoassay techniques are used for tacrolimus monitoring, and their cross-reactivity with metabolites is a key consideration. These assays are typically performed on automated clinical chemistry analyzers.
1. Principle of Competitive Binding:
-
Immunoassays for tacrolimus work on a competitive binding principle.[6]
-
Tacrolimus in the patient sample competes with a labeled form of tacrolimus for a limited number of binding sites on a specific anti-tacrolimus antibody.
-
The amount of labeled tacrolimus that binds to the antibody is inversely proportional to the concentration of tacrolimus in the sample.
2. Common Immunoassay Platforms and Cross-Reactivity:
-
Affinity Column-Mediated Immunoassay (ACMIA): Studies have shown significant cross-reactivity of ACMIA with 31-O-demethyl-tacrolimus (M-II) and 15-O-demethyl-tacrolimus (M-III), with reported cross-reactivities of 81% and 78%, respectively, at a 2 ng/mL spiking concentration.[4]
-
Chemiluminescence Immunoassay (CLIA) and Electrochemiluminescence Immunoassay (ECLIA): These methods also exhibit varying degrees of cross-reactivity with tacrolimus metabolites.
-
Enzyme Multiplied Immunoassay Technique (EMIT): This homogeneous immunoassay has also been shown to be affected by metabolite interference.
Visualizations
Tacrolimus Metabolism
Tacrolimus is primarily metabolized in the liver and intestine by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[7][8][9] The main metabolic pathway is demethylation, leading to the formation of several metabolites, with 13-O-desmethyl tacrolimus being one of the most abundant.[8]
Figure 1. Biotransformation of Tacrolimus to its major desmethyl metabolites.
LC-MS/MS Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Figure 2. General workflow for this compound detection by LC-MS/MS.
References
- 1. High-sensitivity simultaneous quantification of tacrolimus and 13-O-demethyl tacrolimus in human whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Impacts of High Intra- and Inter-Individual Variability in Tacrolimus Pharmacokinetics and Fast Tacrolimus Metabolism on Outcomes of Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Desmethyl Tacrolimus Quantification: A Comparative Guide to Analytical Methods
The accurate measurement of tacrolimus (B1663567), a critical immunosuppressant, and its metabolites is paramount for optimal therapeutic drug monitoring (TDM) in transplant recipients. While extensive inter-laboratory comparisons exist for tacrolimus, similar proficiency testing for its major metabolite, desmethyl tacrolimus, remains less established. This guide provides a comprehensive overview of the current landscape of this compound quantification, presenting available analytical performance data to aid researchers, scientists, and drug development professionals in this specialized area.
Tacrolimus undergoes extensive metabolism, primarily by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of several metabolites. Among these, 13-O-demethyl tacrolimus is a major metabolite.[1] The quantification of this metabolite is of growing interest as it may contribute to the overall immunosuppressive and toxic effects of tacrolimus therapy. However, the lack of standardized, multi-center proficiency testing schemes specifically for this compound presents a challenge for harmonizing measurements across different laboratories.
This guide summarizes the performance of various analytical methods for this compound quantification based on single-laboratory validation studies and draws parallels with the well-documented inter-laboratory comparisons for the parent drug, tacrolimus.
Comparative Analysis of Analytical Methods
The primary method for the simultaneous quantification of tacrolimus and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, allowing for the distinct measurement of the parent drug and its metabolites, unlike immunoassays which can exhibit cross-reactivity.[2][3][4]
While no direct inter-laboratory comparison data for this compound is publicly available, a review of single-laboratory validation studies provides insights into the performance of current LC-MS/MS methods. The following table summarizes key performance characteristics for this compound quantification from published literature. For context and comparison, representative inter-laboratory performance data for tacrolimus is also presented.
Table 1: Performance Characteristics of this compound Quantification by LC-MS/MS (Single-Laboratory Data)
| Analyte | Method | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity (R²) | Within-Run Imprecision (%CV) | Between-Run Imprecision (%CV) | Reference |
| 13-O-demethyl tacrolimus | UPLC-MS/MS | 0.04 | >0.99 | Not Reported | Not Reported | [1] |
| This compound | LC-MS/MS | Not Reported | >0.995 | <10% | ≤11% | [2][3] |
Table 2: Inter-Laboratory Performance for Tacrolimus Quantification (Proficiency Testing Data)
| Method | Number of Laboratories | Concentration Range (µg/L) | Coefficient of Variation (CV) (%) | Reference |
| LC-MS | 9 | 2 - 30 | 11.4 - 18.7 | [5] |
| Abbott ARCHITECT | 17 | 2 - 30 | 3.9 - 9.5 | [5] |
| Siemens Dade Dimension | 5 | 2 - 30 | 5.0 - 48.1 | [5] |
Experimental Protocols
The accurate quantification of this compound necessitates meticulous and well-validated experimental protocols. Below are detailed methodologies for a typical LC-MS/MS workflow for the simultaneous analysis of tacrolimus and its metabolites in whole blood.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction
-
Lysis: Whole blood samples are lysed to release the analytes from red blood cells.
-
Protein Precipitation: A precipitating agent, such as methanol/zinc sulfate, is added to the lysed sample to precipitate proteins.[6]
-
Centrifugation: The sample is centrifuged to separate the protein pellet from the supernatant containing the analytes.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge to further purify and concentrate the analytes.
-
Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity for both tacrolimus and this compound.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of tacrolimus and its metabolites using LC-MS/MS.
References
- 1. High-sensitivity simultaneous quantification of tacrolimus and 13-O-demethyl tacrolimus in human whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. laboratoryalliance.com [laboratoryalliance.com]
- 5. scispace.com [scispace.com]
- 6. Multi-site analytical evaluation of the Abbott ARCHITECT tacrolimus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Tacrolimus: A Clinically Relevant Metabolite in Tacrolimus Therapeutic Drug Monitoring
A Comparison Guide for Researchers and Drug Development Professionals
Introduction
Tacrolimus (B1663567) is a cornerstone immunosuppressant for preventing allograft rejection in transplant recipients. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus trough concentrations is standard clinical practice.[1] However, mounting evidence suggests that monitoring the parent drug alone may not fully capture the complete clinical picture. Tacrolimus is extensively metabolized, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, into several metabolites.[2] Among these, 13-O-desmethyl tacrolimus (13-DMT) is one of the most prominent.[3] This guide provides a comparative analysis of tacrolimus and its major metabolite, desmethyl tacrolimus, to elucidate the clinical relevance of monitoring this metabolic byproduct.
Comparative Analysis of Tacrolimus and this compound
The immunosuppressive activity of tacrolimus is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. While tacrolimus is a potent immunosuppressant, its metabolites exhibit varied activity. Notably, 31-O-desmethyl tacrolimus (M-II) has been reported to have immunosuppressive activity comparable to the parent drug, whereas 13-O-desmethyl tacrolimus (M-I) is approximately 10 to 15-fold less potent.[3][4][5] Other metabolites generally show weak or negligible pharmacological activity.[3]
The presence of these metabolites, particularly their cross-reactivity in certain assay methodologies, can have significant implications for TDM. Immunoassays, which are widely used for their convenience, are known to cross-react with tacrolimus metabolites, potentially leading to an overestimation of the true parent drug concentration.[6] In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity, allowing for the distinct quantification of both tacrolimus and its metabolites.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the levels of tacrolimus and its metabolites, and the performance characteristics of different analytical methods.
Table 1: Typical Concentrations of Tacrolimus and its Metabolites in Transplant Recipients
| Analyte | Average Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Tacrolimus | 7.2 | 1.1 - 31.6 | [3][8] |
| 13-O-desmethyl tacrolimus (M-I) | 0.8 | 0.5 - 30.0 | [3][8] |
| 15-O-desmethyl tacrolimus (M-III) | 0.4 | Not specified | [3] |
| 31-O-desmethyl tacrolimus (M-II) | 0.2 | Not specified | [3] |
Table 2: Comparison of Analytical Methods for Tacrolimus Monitoring
| Method | Principle | Specificity for Tacrolimus | Cross-reactivity with Metabolites | Reference |
| Immunoassay (e.g., MEIA, CMIA) | Antibody-based detection | Lower | Significant | [3][6] |
| LC-MS/MS | Chromatographic separation and mass detection | High | Minimal to none | [7][9] |
Experimental Protocols
Simultaneous Quantification of Tacrolimus and this compound by LC-MS/MS
This section outlines a typical protocol for the simultaneous measurement of tacrolimus and 13-O-desmethyl tacrolimus in whole blood.
1. Sample Preparation:
- To 100 µL of whole blood sample, add 10 µL of an internal standard working solution (e.g., ascomycin (B1665279) at 500 ng/mL).
- Precipitate proteins by adding 200 µL of a methanol/1.125 M ZnSO4 solution (66/34, v/v).
- Vortex the mixture for 30 seconds and let it stand for 5 minutes at room temperature.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
2. LC-MS/MS Analysis:
- Inject 5 µL of the supernatant onto the LC-MS/MS system.
- Liquid Chromatography:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol/acetonitrile (50:50, v/v), both containing 0.1% formic acid, is often used.
- Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tacrolimus, this compound, and the internal standard. For example, for tacrolimus, the ammonium (B1175870) adduct ion transition m/z 821.5 → 768.3 is commonly monitored.[10]
3. Quantification:
- Construct a calibration curve using calibrators of known concentrations.
- Determine the concentrations of tacrolimus and this compound in the patient samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizing Key Pathways and Workflows
Tacrolimus Metabolism and Action
The following diagram illustrates the metabolic pathway of tacrolimus and its mechanism of action.
References
- 1. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcineurin signaling regulates human islet {beta}-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Calcineurin Pathway Inhibitor Tacrolimus Enhances the In Vitro Activity of Azoles against Mucorales via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kidneynews.org [kidneynews.org]
- 9. 30406 - Tacrolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 10. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
Desmethyl Tacrolimus vs. Other Tacrolimus Metabolites: A Comparative Guide on Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of desmethyl tacrolimus (B1663567) and other major metabolites of the immunosuppressant drug, tacrolimus. The information presented is supported by experimental data from publicly available scientific literature to aid researchers and professionals in drug development and pharmacological studies.
Executive Summary
Tacrolimus undergoes extensive metabolism, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes in the liver and small intestine, leading to the formation of several metabolites.[1][2] The immunosuppressive activity of these metabolites varies significantly. The major metabolite, 13-O-desmethyl tacrolimus (M-I), exhibits substantially reduced immunosuppressive activity compared to the parent drug. In contrast, the 31-O-desmethyl metabolite (M-II) retains immunosuppressive activity comparable to tacrolimus. Other metabolites, such as 15-O-desmethyl tacrolimus (M-III), are generally considered to be pharmacologically inactive.[2][3] This guide delves into the comparative activity of these metabolites, presenting available quantitative data, detailed experimental protocols for assessing their activity, and visual representations of relevant biological pathways and experimental workflows.
Comparative Immunosuppressive Activity
| Compound | Common Name | Relative Immunosuppressive Activity | Reference |
| Tacrolimus (FK506) | Parent Drug | 100% (Reference) | N/A |
| 13-O-desmethyl tacrolimus | M-I | ~10% of Tacrolimus | [4] |
| 31-O-desmethyl tacrolimus | M-II | Comparable to Tacrolimus | [2][3] |
| 15-O-desmethyl tacrolimus | M-III | Inactive/Negligible | [2][3] |
| Other didemethylated and hydroxylated metabolites | M-IV, M-V, M-VI, M-VII | Weak or negligible activity | [2] |
Note: The exact IC50 values can vary depending on the specific experimental conditions of the MLR assay. The data presented here is a summary of findings from multiple sources.
Tacrolimus Signaling Pathway
Tacrolimus exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and the subsequent inflammatory response.
Caption: Tacrolimus binds to FKBP12, inhibiting calcineurin and preventing NFAT dephosphorylation and nuclear translocation.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
The MLR assay is a standard in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.
Objective: To determine the concentration at which a compound inhibits the proliferation of T-cells by 50% (IC50).
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
The PBMCs from one donor will serve as "responder" cells, and the PBMCs from the other will be the "stimulator" cells.
-
-
Stimulator Cell Inactivation:
-
Treat the stimulator PBMCs with an antiproliferative agent, such as mitomycin C (25-50 µg/mL) or irradiation (30 Gy), to prevent their proliferation while maintaining their ability to stimulate the responder cells.
-
Wash the inactivated stimulator cells thoroughly to remove any residual mitomycin C.
-
-
Co-culture:
-
In a 96-well flat-bottom plate, co-culture a fixed number of responder cells (e.g., 1 x 10^5 cells/well) with an equal number of inactivated stimulator cells.
-
Add serial dilutions of tacrolimus or its metabolites to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Proliferation Assessment:
-
On the final day of incubation, add a label to quantify cell proliferation. Common methods include:
-
[³H]-Thymidine incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
BrdU incorporation: Add BrdU to the wells for the final 18-24 hours. Measure BrdU incorporation using an ELISA-based colorimetric assay.
-
CFSE or other dye dilution: Label the responder cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE) before co-culture. Proliferation is measured by the successive halving of fluorescence intensity in daughter cells, analyzed by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
In Vitro Metabolism Using Human Liver Microsomes
This protocol is used to assess the metabolic stability of tacrolimus and its metabolites and to identify the enzymes responsible for their metabolism.
Objective: To determine the rate of metabolism of tacrolimus and its metabolites by human liver microsomal enzymes.
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
The test compound (tacrolimus or a metabolite) at a specific concentration (e.g., 1 µM).
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (e.g., 1 mM final concentration).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can also be calculated.
-
Caption: Workflow for in vitro metabolism studies using human liver microsomes.
Conclusion
The biological activity of tacrolimus metabolites varies significantly, with 13-O-desmethyl tacrolimus (M-I) showing markedly reduced immunosuppressive effects and 31-O-desmethyl tacrolimus (M-II) retaining activity comparable to the parent drug. Understanding these differences is crucial for interpreting therapeutic drug monitoring data, especially when using assays with cross-reactivity to metabolites, and for the development of new tacrolimus analogs or related immunosuppressive agents. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological profiles of these compounds.
References
- 1. Identification of drugs inhibiting the in vitro metabolism of tacrolimus by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Desmethyl Tacrolimus in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of drug metabolites are critical in drug development and therapeutic drug monitoring. This guide provides a comparative overview of analytical methodologies for confirming the identity of Desmethyl Tacrolimus (B1663567), a major metabolite of the immunosuppressant drug Tacrolimus, in complex biological matrices such as whole blood, plasma, and urine. We will delve into the performance of commonly used techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Tacrolimus is characterized by a narrow therapeutic window, making precise monitoring of its concentration, and that of its active metabolites, essential for preventing organ rejection while minimizing toxicity.[1] Desmethyl Tacrolimus, along with other metabolites, can interfere with the accurate measurement of the parent drug, particularly in immunoassays, potentially leading to incorrect dosing decisions.[1][2][3]
Comparative Analysis of Analytical Methods
The two primary methods for the analysis of Tacrolimus and its metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] While immunoassays are widely used for their speed and ease of use, LC-MS/MS is considered the gold standard due to its superior specificity and accuracy.[1][5][6][7]
Table 1: Comparison of Immunoassays and LC-MS/MS for Tacrolimus and Metabolite Analysis
| Feature | Immunoassays | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding between labeled and unlabeled antigen (Tacrolimus) to a specific antibody.[2] | Separation of analytes by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.[6][8] |
| Specificity | Variable, prone to cross-reactivity with metabolites.[1][2][3] | High, capable of distinguishing between Tacrolimus and its metabolites.[5][6][7] |
| Accuracy | Can overestimate Tacrolimus concentrations due to metabolite interference.[1][5] | High, considered the reference method.[6][9] |
| Sensitivity | Generally sufficient for therapeutic drug monitoring. | High, capable of detecting very low concentrations.[6][10] |
| Throughput | High, suitable for routine clinical monitoring.[1] | Lower, although recent advancements have improved throughput.[7][10] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires less specialized technical expertise. | Requires highly skilled operators and method development expertise. |
Performance Data: Metabolite Cross-Reactivity in Immunoassays
A significant challenge with immunoassays is the cross-reactivity of antibodies with Tacrolimus metabolites, which can lead to a positive bias in the measurement of the parent drug.[1][2][3] The degree of cross-reactivity varies between different immunoassay platforms.
Table 2: Cross-Reactivity of Major Tacrolimus Metabolites in Different Immunoassay Systems
| Immunoassay Method | 13-O-desmethyl-tacrolimus (M-I) | 31-O-demethyl-tacrolimus (M-II) | 15-O-demethyl-tacrolimus (M-III) | Reference |
| ACMIA | - | 81% (at 2 ng/mL) | 78% (at 2 ng/mL) | [3] |
| CLIA | - | - | - | [3] |
| ECLIA | - | Significant Interference | - | [2][3] |
| LTIA | - | - | - | [3] |
Data represents the percentage of metabolite concentration that is incorrectly measured as Tacrolimus. Dashes indicate data not specified in the cited sources. It is important to note that cross-reactivity can be concentration-dependent.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized methodologies for both immunoassay and LC-MS/MS techniques.
Immunoassay Protocol (General)
This protocol outlines the fundamental steps for determining Tacrolimus concentration using a competitive immunoassay.
-
Sample Preparation: Whole blood samples are typically pre-treated to lyse red blood cells and extract Tacrolimus.
-
Assay Reaction: The pre-treated sample is added to a reaction vessel containing a specific anti-Tacrolimus antibody and a known amount of labeled Tacrolimus.
-
Competitive Binding: Tacrolimus from the sample and the labeled Tacrolimus compete for binding sites on the antibody. The amount of labeled Tacrolimus that binds is inversely proportional to the concentration of Tacrolimus in the sample.[2]
-
Detection: The signal from the bound labeled Tacrolimus is measured.
-
Quantification: The concentration of Tacrolimus in the sample is determined by comparing the signal to a calibration curve generated with standards of known concentrations.
LC-MS/MS Protocol (General)
LC-MS/MS provides a more definitive identification and quantification of this compound.
-
Sample Preparation: Whole blood samples are subjected to a protein precipitation step, often using zinc sulfate (B86663) and methanol, to remove interfering proteins. An internal standard (e.g., Ascomycin) is added to correct for variations in extraction and ionization.[6][10]
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. A chromatographic column separates Tacrolimus and its metabolites based on their physicochemical properties.
-
Mass Spectrometry (MS) Detection: The separated compounds are introduced into the mass spectrometer. They are ionized (e.g., by electrospray ionization) and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: The molecular ions of interest (e.g., for Tacrolimus and this compound) are selected and fragmented. The resulting fragment ions produce a unique "fingerprint" for each molecule, confirming its identity.[8]
-
Quantification: The abundance of specific fragment ions is measured and compared to a calibration curve to determine the concentration of each analyte.
Visualizing the Workflow and Pathways
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the identification and quantification of this compound using LC-MS/MS.
Caption: Workflow for this compound identification by LC-MS/MS.
Tacrolimus Metabolism Pathway
This diagram illustrates the metabolic pathway of Tacrolimus, primarily mediated by the cytochrome P450 system, leading to the formation of this compound and other metabolites.
Caption: Metabolic pathway of Tacrolimus to this compound.
Conclusion
The choice of analytical method for confirming the identity of this compound in complex matrices depends on the specific requirements of the study. For high-throughput clinical monitoring where speed is a priority, modern immunoassays may be suitable, provided their limitations regarding cross-reactivity are well understood. However, for research, drug development, and clinical situations requiring unequivocal identification and accurate quantification of both Tacrolimus and its metabolites, LC-MS/MS remains the undisputed gold standard. Its high specificity and sensitivity are essential for elucidating the complete pharmacokinetic and pharmacodynamic profile of Tacrolimus.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tacrolimus (FK506) and its metabolites: a review of assay development and application in therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to Desmethyl Tacrolimus Assays: Benchmarking Against Reference Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the immunosuppressant drug tacrolimus (B1663567) is critical for effective therapeutic drug monitoring (TDM) in transplant recipients. This is complicated by the presence of metabolites, such as Desmethyl Tacrolimus, which can interfere with certain measurement techniques. This guide provides an objective comparison of commonly used immunoassay methods against the gold-standard reference method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of tacrolimus, with a focus on the impact of its metabolites.
Executive Summary
Therapeutic drug monitoring of tacrolimus is essential to maintain drug concentrations within its narrow therapeutic window, thereby minimizing the risks of graft rejection and drug-related toxicities.[1] While immunoassays are frequently employed for routine monitoring, their susceptibility to cross-reactivity with tacrolimus metabolites can lead to an overestimation of the parent drug's concentration.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the reference method due to its high specificity and sensitivity, enabling the separation of tacrolimus from its metabolites.[1][3] This guide presents a detailed comparison of these methodologies, supported by experimental data, to assist researchers and clinicians in interpreting assay results and selecting the most appropriate method for their needs.
Data Presentation: Performance Characteristics of Tacrolimus Assays
The following table summarizes the performance characteristics of various tacrolimus assays, highlighting the differences between immunoassays and the LC-MS/MS reference method. Data is compiled from multiple studies to provide a comprehensive overview.
| Performance Metric | Immunoassays (ACMIA, CLIA, ECLIA, EMIT, LTIA) | LC-MS/MS (Reference Method) | Key Considerations |
| Bias vs. LC-MS/MS | Generally exhibit a positive bias, overestimating tacrolimus concentrations. Average biases have been reported as follows: ACMIA (-6.73%), CLIA (6.07%), ECLIA (7.46%), and LTIA (12.27%) in one study.[4] Another study reported mean biases ranging from 1.18 to 2.65 ng/mL.[5] | Not Applicable (Reference Method) | The positive bias in immunoassays is primarily due to metabolite cross-reactivity.[1][5] |
| Lower Limit of Quantification (LLOQ) | Typically around 1-2 ng/mL.[1] For example, the Dimension TAC assay has an LoQ of 0.808 ng/mL.[5] | Generally lower than immunoassays, often <1 ng/mL.[1] One validated method reported an LLOQ of 1 ng/mL.[6][7][8] | LC-MS/MS offers superior sensitivity for detecting low tacrolimus concentrations.[1] |
| Cross-Reactivity with this compound Metabolites | Varies significantly between assays. For example, in one study, the cross-reactivity of an ACMIA assay with 31-O-demethyl-tacrolimus (M-II) and 15-O-demethyl-tacrolimus (M-III) was found to be 81% and 78% respectively at a concentration of 2 ng/mL.[4] | Minimal to no cross-reactivity due to chromatographic separation. | The degree of cross-reactivity can be influenced by the specific metabolite and its concentration.[2][4] |
| Precision (CV%) | Generally acceptable for clinical use. | Excellent precision, with intra- and inter-day precision often <10%.[6][7][8] | LC-MS/MS typically demonstrates higher precision. |
| Throughput | High, suitable for routine clinical use and automation.[1] | Lower, with a more complex workflow.[1] | Immunoassays are more practical for high-volume testing. |
| Cost | Lower cost per sample.[1] | Higher initial instrument and operational costs.[1] | Economic factors often favor immunoassays for routine TDM. |
Experimental Protocols
Detailed methodologies for both the reference LC-MS/MS method and a general immunoassay procedure are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general method for the quantification of tacrolimus in whole blood using LC-MS/MS.
1. Sample Preparation:
-
To a 100 µL aliquot of whole blood, add an internal standard (e.g., ascomycin).
-
Add a protein precipitation solution (e.g., methanol (B129727) with zinc sulfate) to lyse the red blood cells and precipitate proteins.[3][6]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.[3][6]
-
Transfer the supernatant to an autosampler vial for analysis.[3][6]
2. Liquid Chromatography:
-
Inject the sample extract onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) to separate tacrolimus and its metabolites.[6]
3. Tandem Mass Spectrometry:
-
The separated compounds are ionized using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of tacrolimus and the internal standard, ensuring high specificity and sensitivity.[6][9]
General Immunoassay Protocol (Chemiluminescent Microparticle Immunoassay - CMIA Example)
This protocol describes a typical workflow for a competitive immunoassay.
1. Sample Pretreatment:
-
A manual or automated pretreatment step is performed by adding a precipitation reagent to the whole blood sample to extract tacrolimus.[1]
2. Competitive Binding:
-
The pretreated sample is mixed with anti-tacrolimus antibody-coated microparticles.
-
Tacrolimus in the sample competes with a labeled tacrolimus conjugate for binding to the antibody on the microparticles.[10]
3. Signal Generation:
-
After an incubation period, the microparticles are washed to remove unbound components.
-
A chemiluminescent substrate is added, and the resulting light signal is measured. The intensity of the light signal is inversely proportional to the concentration of tacrolimus in the sample.[1]
Visualizations
Experimental Workflow: Comparing Tacrolimus Immunoassay to LC-MS/MS
Caption: Workflow for comparing a tacrolimus immunoassay with the LC-MS/MS reference method.
Signaling Pathway: Tacrolimus Mechanism of Action
Caption: Simplified signaling pathway of Tacrolimus's immunosuppressive action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of the Dimension TAC assay and comparison of multiple platforms for the measurement of tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating Tacrolimus Therapeutic Drug Monitoring: A Guide to Antibody Specificity and Desmethyl Tacrolimus Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of tacrolimus (B1663567), a critical immunosuppressant, is paramount. This guide provides a comprehensive comparison of analytical methods, focusing on the specificity of antibodies used in immunoassays and their cross-reactivity with the major metabolite, 13-O-desmethyl tacrolimus (M-I), and other metabolites. We delve into supporting experimental data and provide detailed protocols to aid in the selection of appropriate analytical methods for reliable therapeutic drug monitoring (TDM).
Tacrolimus is a cornerstone of immunosuppressive therapy in organ transplantation, but its narrow therapeutic window necessitates precise monitoring to prevent organ rejection and minimize toxicity. While immunoassays are widely used for their convenience and speed, their accuracy can be compromised by the cross-reactivity of the antibodies with tacrolimus metabolites. This can lead to an overestimation of the parent drug concentration, potentially leading to incorrect dosing and adverse patient outcomes.[1]
Immunoassay vs. LC-MS/MS: The Gold Standard
The primary alternative to immunoassays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS is considered the gold standard for tacrolimus quantification due to its high specificity.[3] This method physically separates tacrolimus from its metabolites before detection, ensuring that only the parent drug is measured.[3][4] In contrast, immunoassays rely on the binding of an antibody to tacrolimus, and if the antibody also recognizes structurally similar metabolites, the reported concentration will be falsely elevated.[1]
Understanding Cross-Reactivity with Desmethyl Tacrolimus and Other Metabolites
Tacrolimus is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] The major metabolites include 13-O-demethyl-tacrolimus (M-I), 31-O-demethyl-tacrolimus (M-II), and 15-O-demethyl-tacrolimus (M-III).[5] While some metabolites, like M-II, have pharmacological activity similar to the parent drug, others, like M-I, are considered inactive.[4] The degree of cross-reactivity of an immunoassay depends on the specificity of the monoclonal antibody used in the assay.[1]
Comparison of Commercial Immunoassays
The following table summarizes the cross-reactivity of several commercial immunoassays with major tacrolimus metabolites. It is important to note that cross-reactivity can be concentration-dependent and should be evaluated at clinically relevant concentrations.[5]
| Immunoassay Platform | Metabolite(s) | Spiked Concentration (ng/mL) | Cross-Reactivity (%) | Key Findings |
| Abbott IMx Tacrolimus-II | M-I, M-II, M-III | 10 & 20 | Varies | Significant interference from M-II, minimal from M-I. Overall interference from the three metabolites was greater than in receptor assays.[1][4] |
| Incstar PRO-Trac II Tacrolimus | M-I, M-II, M-III | 10 & 20 | Varies | Showed the least interference from M-I. Significant interference from M-II.[1][4] |
| Affinity Column-Mediated Immunoassay (ACMIA) | M-II, M-III | 2 & 5 | M-II: 81-94%, M-III: 68-78% | Cross-reactivities were much higher than the respective 18% and 15% reported on its package insert when tested at clinically relevant concentrations.[5] |
Experimental Protocols
Determining Antibody Specificity via Cross-Reactivity Studies
A common method to assess the specificity of an anti-tacrolimus antibody is through spiking studies.[2] This involves adding a known concentration of a potential cross-reactant (e.g., this compound) to a drug-free whole blood sample and measuring the apparent tacrolimus concentration using the immunoassay.
Objective: To quantify the percentage of cross-reactivity of a tacrolimus metabolite in a specific immunoassay.
Materials:
-
Tacrolimus-free whole blood
-
Tacrolimus calibrators
-
The tacrolimus metabolite of interest (e.g., 13-O-demethyl-tacrolimus)
-
The immunoassay system to be evaluated
-
Solvent for dissolving the metabolite (e.g., methanol (B129727) or ethanol)
Procedure:
-
Prepare a stock solution of the metabolite in the chosen solvent.
-
Spike the tacrolimus-free whole blood with the metabolite to achieve a clinically relevant concentration (e.g., 2, 5, 10, or 20 ng/mL).[2][4]
-
Prepare a negative control sample of tacrolimus-free whole blood with only the solvent added.
-
Assay the spiked and negative control samples in triplicate using the standard protocol for the tacrolimus immunoassay being evaluated.[2]
-
Calculate the mean measured tacrolimus concentration for the spiked sample.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Mean Measured Tacrolimus Concentration / Concentration of Spiked Metabolite) x 100
Visualizing Methodologies
To better understand the principles and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Tacrolimus Levels: A Potential Biomarker for Optimizing Transplant Outcomes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The immunosuppressant tacrolimus (B1663567) is a cornerstone in preventing organ rejection following transplantation. However, its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate meticulous therapeutic drug monitoring (TDM) to balance efficacy and toxicity. Traditionally, TDM has focused on the trough concentrations of the parent drug, tacrolimus. Emerging evidence suggests that its metabolites, particularly desmethyl tacrolimus, may also play a crucial role in clinical outcomes, offering a potential avenue for more precise and personalized patient management.
This guide provides a comparative analysis of the correlation between this compound levels and clinical outcomes, supported by experimental data. It also explores alternative monitoring strategies and details the methodologies behind the quantification of these compounds.
Correlation of this compound with Clinical Outcomes
Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of several metabolites. The main metabolite is 13-O-desmethyl-tacrolimus, with other notable metabolites including 15-O-desmethyl-tacrolimus and 31-O-desmethyl-tacrolimus. While initially considered less significant, recent studies have begun to elucidate the clinical relevance of these metabolites.
A key area of investigation has been the association of this compound levels with adverse clinical events. Research by Zegarska et al. has provided significant insights in this area. Their findings suggest that elevated concentrations of certain this compound metabolites may be linked to an increased risk of toxicity.
Key Findings:
-
Nephrotoxicity and Myelotoxicity: Higher concentrations of 15-O-desmethyl-tacrolimus have been associated with nephrotoxic and myelotoxic effects in kidney transplant recipients.
-
Infection Risk: Increased levels of 15-O-desmethyl-tacrolimus have also been correlated with a higher incidence of infections post-transplantation.
-
Hepatotoxicity: A positive correlation has been observed between the ratio of 13-O-desmethyl-tacrolimus to tacrolimus (13-DMT/Tac) and alanine (B10760859) aminotransferase (ALAT) levels, suggesting a link to liver dysfunction.[1]
-
Anemia: A negative correlation between the 13-DMT/Tac ratio and hemoglobin levels has been reported, indicating a potential association with anemia.[1]
The immunosuppressive activity of these metabolites is also a critical factor. While 13-O-desmethyl-tacrolimus is estimated to have approximately one-tenth the immunosuppressive potency of the parent drug, 31-O-demethyl-tacrolimus has been reported to have activity comparable to tacrolimus.[2] This highlights the importance of understanding the complete metabolic profile for an accurate assessment of a patient's net immunosuppressive status.
Data Presentation: Correlating this compound with Clinical Markers
The following tables summarize the quantitative data from studies investigating the relationship between this compound levels and various clinical parameters.
Table 1: Correlation of 15-O-Desmethyl-Tacrolimus (M-III) with Clinical Outcomes in Kidney Transplant Recipients
| Clinical Outcome | Parameter | Finding | Statistical Significance | Reference |
| Nephrotoxicity | Estimated Glomerular Filtration Rate (eGFR) | Negative correlation between M-III levels and eGFR. | p < 0.05 | Zegarska J, et al. Transplant Proc. 2016. |
| Myelotoxicity | Red Blood Cell (RBC) Count | Negative correlation between M-III concentrations and RBC count. | p < 0.05 | Zegarska J, et al. Transplant Proc. 2016. |
| Infection | Incidence of all types of infections | Significantly higher M-III concentrations in patients with infections compared to those without. | p = 0.04 | Zegarska J, et al. Transplant Proc. 2016. |
Table 2: Correlation of 13-O-Desmethyl-Tacrolimus/Tacrolimus Ratio (13-DMT/Tac) with Biochemical Parameters in Kidney Transplant Recipients
| Biochemical Parameter | Finding | Correlation Coefficient (r) | Statistical Significance (p-value) | Reference |
| Alanine Aminotransferase (ALAT) | Positive correlation | 0.29 | 0.046 | Zegarska J, et al. Transplant Proc. 2018.[1] |
| Hemoglobin | Negative correlation | -0.33 | 0.008 | Zegarska J, et al. Transplant Proc. 2018.[1] |
Alternative Monitoring Strategies: A Comparative Overview
Beyond the direct measurement of this compound, other strategies are being explored to refine tacrolimus therapy.
1. Tacrolimus Concentration/Dose (C/D) Ratio:
The C/D ratio, calculated by dividing the tacrolimus trough concentration by the total daily dose, serves as a surrogate marker for the patient's metabolic rate. A low C/D ratio indicates a "fast metabolizer" phenotype, while a high ratio suggests a "slow metabolizer."
-
Clinical Correlation: Studies have consistently shown that a low C/D ratio is associated with an increased risk of nephrotoxicity and inferior graft outcomes. Fast metabolizers may have higher peak concentrations of tacrolimus shortly after dosing, which could contribute to renal injury.
2. Pharmacogenetic Testing:
Genetic polymorphisms in the CYP3A5 gene are a major determinant of tacrolimus metabolism. Individuals with the CYP3A51 allele (expressers) metabolize tacrolimus more rapidly than those with the CYP3A53 allele (non-expressers).
-
Clinical Utility: Genotyping for CYP3A5 can help in predicting the initial tacrolimus dose, potentially reducing the time to achieve therapeutic concentrations. However, its impact on long-term clinical outcomes is still under investigation, and TDM remains essential.
Table 3: Comparison of Tacrolimus Monitoring Strategies
| Monitoring Strategy | Principle | Correlation with Clinical Outcomes | Advantages | Limitations |
| This compound Levels | Direct measurement of active/toxic metabolites. | Emerging evidence links specific metabolites to nephrotoxicity, myelotoxicity, infections, and hepatotoxicity. | Provides a more detailed picture of the patient's metabolic profile and potential for toxicity. | Requires specialized and validated LC-MS/MS assays; clinical utility in routine practice is still being established. |
| Tacrolimus C/D Ratio | Surrogate marker for tacrolimus metabolism rate. | Low C/D ratio is associated with increased risk of nephrotoxicity and poorer graft survival. | Simple to calculate from routine TDM data; cost-effective. | Indirect measure of metabolism; can be influenced by factors other than genetics (e.g., drug interactions, adherence). |
| Pharmacogenetic Testing (CYP3A5) | Identifies genetic predisposition to fast or slow metabolism. | Helps in initial dose prediction. Association with long-term outcomes is less clear. | Allows for a priori dose personalization. | Does not account for other factors influencing metabolism; TDM is still required. |
Experimental Protocols
Accurate quantification of tacrolimus and its desmethyl metabolites is paramount for clinical correlation studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology due to its high specificity and sensitivity, which allows for the differentiation of the parent drug from its metabolites.
Key Experiment: Quantification of Tacrolimus and this compound in Whole Blood by LC-MS/MS
1. Sample Preparation:
-
Lysis and Protein Precipitation: A 100 µL aliquot of whole blood is mixed with an internal standard (e.g., ascomycin). Proteins are then precipitated by adding a solution of methanol (B129727) and zinc sulfate.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing tacrolimus and its metabolites is carefully transferred to an autosampler vial for analysis.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is employed to separate tacrolimus and its metabolites.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. Specific precursor-to-product ion transitions are monitored for tacrolimus, this compound isomers, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tacrolimus | 821.5 | 768.5 |
| 13-O-Desmethyl Tacrolimus | 807.5 | 754.5 |
| 15-O-Desmethyl Tacrolimus | 807.5 | 754.5 |
| Ascomycin (Internal Standard) | 809.5 | 756.5 |
4. Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a drug-free whole blood matrix.
Mandatory Visualizations
Tacrolimus Metabolism Pathway
Caption: Simplified pathway of tacrolimus metabolism.
Experimental Workflow for Tacrolimus and this compound Quantification
Caption: Workflow for LC-MS/MS quantification.
References
Safety Operating Guide
Navigating the Disposal of Desmethyl Tacrolimus: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Desmethyl Tacrolimus, a metabolite of the potent immunosuppressant Tacrolimus, is a critical component of laboratory safety and environmental responsibility. As with its parent compound, this compound must be managed as hazardous chemical waste to prevent environmental contamination and ensure personnel safety.[1] Improper disposal, such as flushing it down the drain or discarding it in regular trash, is unacceptable as wastewater treatment facilities are not equipped to remove such potent pharmaceutical compounds.[1]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound in a laboratory setting.
Essential Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to follow safe handling procedures.
Personal Protective Equipment (PPE) Summary
| PPE / Handling Procedure | Specification | Rationale |
| Ventilation | Handle in a certified chemical fume hood, especially in powder form.[1] | Prevents inhalation of the compound. |
| Gloves | Nitrile or chloroprene (B89495) gloves are recommended.[1] Inspect for integrity before use. | Protects against skin contact. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles.[1] | Prevents eye exposure. |
| Protective Clothing | A full-length, buttoned lab coat is required.[1] | Prevents skin and clothing contamination. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes and seek medical advice.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[2][4]
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of this compound and all associated contaminated materials.
Step 1: Segregation of Waste
At the point of generation, immediately isolate all this compound-contaminated waste from other waste streams (e.g., regular trash, biohazardous waste, sharps).[1] This includes:
-
Expired or unused pure this compound.
-
Contaminated consumables such as gloves, pipette tips, weighing papers, vials, and culture plates.[1]
-
Materials used for spill cleanup.[1]
-
Contaminated equipment that cannot be decontaminated.
Step 2: Waste Containment
Proper containment is crucial to prevent leaks and spills.
-
Solid Waste: Place all solid contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container.[1] Do not mix with other chemical wastes unless explicitly permitted by your institution's guidelines.[1]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Step 3: Labeling
Properly label the hazardous waste container immediately upon starting its use.[1] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
Accumulation start date.
-
Any other information required by your institution's Environmental Health & Safety (EHS) department.[1]
Step 4: Storage
Store the sealed waste container in a designated, secure satellite accumulation area while it awaits pickup.[1] The storage location must be:
Step 5: Final Disposal
The final step is to arrange for professional disposal.
-
Contact EHS: Schedule a pickup for the hazardous waste with your institution's EHS department.[1]
-
Licensed Disposal: Your EHS department will work with an approved environmental management vendor for final disposal.[5] The standard method for this type of waste is incineration in a specialized facility equipped with an afterburner and scrubber to handle potent pharmaceutical compounds.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
